molecular formula C8H6Cl2O B1585456 2-chloro-2-phenylacetyl chloride CAS No. 2912-62-1

2-chloro-2-phenylacetyl chloride

Cat. No.: B1585456
CAS No.: 2912-62-1
M. Wt: 189.04 g/mol
InChI Key: FGEAOSXMQZWHIQ-UHFFFAOYSA-N
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Description

2-chloro-2-phenylacetyl chloride is a useful research compound. Its molecular formula is C8H6Cl2O and its molecular weight is 189.04 g/mol. The purity is usually 95%.
The exact mass of the compound Chloro(phenyl)acetyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-2-phenylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEAOSXMQZWHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50951710
Record name Chloro(phenyl)acetyl chloride
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Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2912-62-1
Record name α-Chlorobenzeneacetyl chloride
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URL https://commonchemistry.cas.org/detail?cas_rn=2912-62-1
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Record name Chloro(phenyl)acetyl chloride
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Record name Chloro(phenyl)acetyl chloride
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Record name Chloro(phenyl)acetyl chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORO(PHENYL)ACETYL CHLORIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-2-phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-chloro-2-phenylacetyl chloride, a pivotal intermediate in pharmaceutical and organic synthesis.[1][2] This document delves into the prevalent synthetic methodologies, offering a detailed, step-by-step protocol for its preparation. A critical analysis of the reaction mechanisms is presented to provide a deeper understanding of the chemical transformations. Furthermore, this guide outlines the essential analytical techniques for the thorough characterization of the final product, ensuring its purity and structural integrity. Safety protocols and handling precautions for all chemicals involved are also discussed to ensure safe laboratory practices.

Introduction: The Significance of this compound

This compound, also known as α-chlorophenylacetyl chloride, is a highly reactive acyl chloride that serves as a versatile building block in organic synthesis.[2] Its structure, featuring a reactive acid chloride and a benzylic chloride, makes it a valuable precursor for the synthesis of a wide array of organic molecules, including pharmaceutical intermediates and agrochemicals.[2] The introduction of the chloro- and phenylacetyl moieties into various molecular scaffolds is a key application of this compound.[2] Its utility in the preparation of α-chlorophenylacetic acid and chloro-telechelic macroinitiators further underscores its importance in synthetic chemistry.[1][3]

Synthetic Methodologies: A Comparative Analysis

The synthesis of this compound is primarily achieved through the chlorination of phenylacetic acid or its derivatives. The choice of chlorinating agent is critical and influences the reaction conditions, yield, and purity of the final product. The most common and effective methods involve the use of thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or a combination of trichloroisocyanuric acid (TCCA) and a catalytic amount of phosphorus trichloride (PCl₃).[4][5][6]

Chlorination using Thionyl Chloride (SOCl₂)

The reaction of a carboxylic acid with thionyl chloride is a widely used method for the preparation of acyl chlorides.[7] This method is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.[8][9]

Mechanism: The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and subsequent nucleophilic attack by the chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the release of SO₂ and HCl.[8]

G cluster_0 Mechanism of Acyl Chloride Formation with Thionyl Chloride CarboxylicAcid Carboxylic Acid (R-COOH) ThionylChloride Thionyl Chloride (SOCl₂) CarboxylicAcid->ThionylChloride Nucleophilic Attack Intermediate Chlorosulfite Intermediate ThionylChloride->Intermediate Formation AcylChloride Acyl Chloride (R-COCl) Intermediate->AcylChloride Chloride Attack Byproducts SO₂ + HCl AcylChloride->Byproducts Release

Caption: Reaction mechanism for the synthesis of acyl chlorides using thionyl chloride.

Chlorination using Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride is another potent chlorinating agent for converting carboxylic acids to acyl chlorides.[6] The reaction is typically vigorous and requires careful handling of the reagent.

Mechanism: The reaction with PCl₅ also involves the conversion of the hydroxyl group into a better leaving group. The byproducts of this reaction are phosphoryl chloride (POCl₃) and hydrogen chloride (HCl).

α-Chlorination of Phenylacetic Acid

A direct and efficient method for the synthesis of α-chlorophenylacetic acids involves the α-selective chlorination of phenylacetic acid.[4][5] This can be achieved using trichloroisocyanuric acid (TCCA) in the presence of a catalytic amount of phosphorus trichloride (PCl₃) under solvent-free conditions.[4][5] This method offers high yields and selectivity.[4][5]

G cluster_1 Synthetic Workflow for this compound StartingMaterial Phenylacetic Acid Chlorination Chlorination (e.g., with SOCl₂ or PCl₅) StartingMaterial->Chlorination ReactionMixture Crude Reaction Mixture Chlorination->ReactionMixture Purification Purification (Vacuum Distillation) ReactionMixture->Purification FinalProduct 2-Chloro-2-phenylacetyl Chloride Purification->FinalProduct Characterization Characterization (NMR, IR, MS) FinalProduct->Characterization

Caption: General experimental workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocol

The following protocol details the synthesis of this compound from phenylacetic acid using thionyl chloride. This method is chosen for its reliability and the convenient removal of byproducts.

3.1. Materials and Equipment

Material/EquipmentSpecifications
Phenylacetic acid≥99% purity
Thionyl chloride (SOCl₂)≥99% purity, freshly distilled
Anhydrous solvent (e.g., Dichloromethane)Dry, ACS grade
Round-bottom flask with reflux condenserAppropriate size, ground glass joints
Magnetic stirrer and stir bar
Heating mantle
Gas trap (for HCl and SO₂ absorption)Containing NaOH solution
Vacuum distillation apparatus
Standard laboratory glassware

3.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas trap to the top of the condenser to neutralize the evolved HCl and SO₂ gases.

  • Reagent Addition: To the flask, add phenylacetic acid (1.0 eq). Slowly add an excess of thionyl chloride (e.g., 2.0-3.0 eq) to the flask. The reaction can be carried out neat or in an anhydrous solvent like dichloromethane.[7]

  • Reaction: Gently heat the reaction mixture to reflux using a heating mantle.[7] Stir the mixture for several hours until the evolution of gas ceases, indicating the completion of the reaction. The progress of the reaction can be monitored by IR spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation.[3] Collect the fraction boiling at the appropriate temperature and pressure (e.g., 120 °C at 23 mmHg).[3]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

4.1. Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons (multiplet), benzylic proton (singlet). The chemical shift of the benzylic proton will be downfield due to the presence of two electron-withdrawing groups (Cl and COCl).
¹³C NMR Aromatic carbons, benzylic carbon, and carbonyl carbon. The carbonyl carbon will appear at a characteristic downfield chemical shift.
IR Spectroscopy Strong, sharp carbonyl (C=O) stretching absorption around 1800 cm⁻¹.[6] Absence of the broad O-H stretching band of the starting carboxylic acid.
Mass Spectrometry Molecular ion peak corresponding to the mass of this compound (C₈H₆Cl₂O, MW: 189.04 g/mol ).[10] The isotopic pattern of the molecular ion will show the characteristic presence of two chlorine atoms.

4.2. Physical Properties

PropertyValue
Appearance Clear yellow to pink-orange liquid.[2]
Boiling Point 120 °C at 23 mmHg.[3]
Density Approximately 1.196 g/mL at 25 °C.[3]
Refractive Index Approximately 1.544 at 20 °C.[3]

Safety and Handling

5.1. Reagent Safety

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]

  • Phosphorus Pentachloride (PCl₅): A corrosive and moisture-sensitive solid.[12][13] It reacts with water to produce hydrochloric acid and phosphoric acid.[14] Strict precautions should be taken to avoid inhalation of dust and contact with skin and eyes.[15][16] Store in a tightly sealed container in a dry, well-ventilated area.[12]

  • Phenylacetic Acid: While less hazardous than the chlorinating agents, it can cause skin and eye irritation. Standard laboratory safety practices should be followed.

5.2. Product Safety

  • This compound: This compound is corrosive and causes burns.[11] It is harmful if swallowed or inhaled and causes severe skin and eye damage.[17][18] Handle with extreme care in a fume hood, wearing appropriate PPE.[11] Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[11]

Conclusion

The synthesis of this compound is a fundamental process for obtaining a key intermediate in organic synthesis. The choice of synthetic route, particularly the chlorinating agent, should be based on the desired scale, available equipment, and safety considerations. The protocol provided, utilizing thionyl chloride, offers a reliable and efficient method for its preparation. Meticulous characterization using a combination of spectroscopic techniques is imperative to ensure the quality of the final product for subsequent applications in research and development. Adherence to strict safety protocols is paramount throughout the entire process to mitigate the risks associated with the hazardous chemicals involved.

References

  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (n.d.). Royal Society of Chemistry.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry.
  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025, April 17). Royal Society of Chemistry.
  • Material Safety Data Sheet - DL-2-Chloro-2-Phenylacetyl Chloride, 97%. (n.d.). Cole-Parmer.
  • Conversion of carboxylic acids to acid chlorides. (2023, January 22). Chemistry LibreTexts.
  • Acid to Acid Chloride - Common Conditions. (n.d.). Organic Chemistry Portal.
  • SOCl2 Reaction with Carboxylic Acids. (n.d.). Chemistry Steps.
  • The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. (2012, May 25). Henry Rzepa's Blog.
  • Phosphorous pentachloride. (2025, April 9). Penta chemicals.
  • This compound CAS#: 2912-62-1. (n.d.). ChemicalBook.
  • Health Safety and Environmental Considerations of Phosphorus Pentachloride. (2025, February 6). LinkedIn.
  • This compound - Safety Data Sheet. (n.d.). ChemicalBook.
  • This compound | 2912-62-1. (2025, January 27). ChemicalBook.
  • Phosphorus pentachloride. (2025, August 3). Sciencemadness Wiki.
  • Proposed reaction mechanism of α-chlorination of phenylacetic acid with... (n.d.). ResearchGate.
  • This compound CAS#: 2912-62-1 wiki. (n.d.). Guidechem.
  • PENTACHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
  • Phosphorus pentachloride | PCl5 | CID 24819. (n.d.). PubChem.
  • US8921591B2 - Process for synthesizing phenylacetic acid by carbonylation of toluene. (n.d.). Google Patents.
  • (a) and (b) Previously reported general methods for the synthesis of α-chlorophenylacetic acids. (n.d.). ResearchGate.
  • Acid chlorides. (n.d.). Fiveable.
  • SAFETY DATA SHEET. (2024, September 9). Sigma-Aldrich.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • How can I synthesize phenylacetyl chloride using PCl3? (2013, November 6). ResearchGate.
  • 2-Phenylacetyl chloride. (n.d.). Solubility of Things.
  • Synthesis of Phenylacetyl Chloride. (2004, April 26). The Hive.
  • Acyl Chlorides. (2025, June 23). Save My Exams.
  • Acyl Chlorides (OCR A Level Chemistry A): Revision Note. (2025, January 10). Save My Exams.
  • (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide. (n.d.). MDPI.
  • Preparation of phenylacetyl chloride. (n.d.). PrepChem.com.
  • (2R)-2-chloro-2-phenylacetyl chloride. (n.d.). PubChem.
  • Analysis of Acid Chlorides Containing Free Carboxylic Acid and Hydrogen Chloride. (n.d.). Analytical Chemistry.
  • A Head-to-Head Battle of Acylating Agents: 2-Bromo-2-phenylacetyl Chloride vs. Phenylacetyl Chloride. (n.d.). Benchchem.
  • Phenylacetyl chloride | 103-80-0. (2025, September 25). ChemicalBook.
  • Desoxybenzoin. (n.d.). Organic Syntheses.
  • Preparation of acyl (acid) chlorides. (2014, January 20). Khan Academy.
  • Phenylacetyl chloride(103-80-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Chloroacetyl chloride | ClCH2COCl | CID 6577. (n.d.). PubChem.
  • (2R)-2-amino-2-phenylacetyl chloride. (n.d.). PubChem.

Sources

mechanism of 2-chloro-2-phenylacetyl chloride formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of 2-Chloro-2-phenylacetyl Chloride Formation

This compound is a highly reactive bifunctional molecule that serves as a cornerstone intermediate in the synthesis of numerous active pharmaceutical ingredients and fine chemicals. Its structure, featuring both a reactive acid chloride and a benzylic chloride, allows for sequential and selective reactions, making it a valuable synthon for constructing complex molecular architectures. A prime example of its utility is in the synthesis of derivatives of 2-chloromandelic acid, an important chiral building block.[1]

The synthetic challenge in forming this molecule lies in the precise and efficient chlorination of two distinct functional groups on a single precursor: a carboxylic acid and a secondary benzylic alcohol. This guide provides a detailed mechanistic exploration of the most effective method for this transformation: the reaction of mandelic acid with thionyl chloride (SOCl₂). We will dissect the dual role of thionyl chloride, elucidate the complete reaction pathway, present field-proven protocols, and discuss key parameters for process optimization.

The Dual Chlorinating Power of Thionyl Chloride: A Mechanistic Deep Dive

Thionyl chloride is uniquely suited for this transformation as it effectively converts both carboxylic acids and alcohols into their corresponding chlorides in a single pot. This efficiency stems from its ability to transform the hydroxyl groups into excellent leaving groups, facilitating nucleophilic substitution.

Part A: Conversion of the Carboxylic Acid Moiety to an Acid Chloride

The conversion of a carboxylic acid to an acid chloride is a classic and robust transformation.[2] The reaction proceeds through a highly reactive intermediate, an acyl chlorosulfite, and is driven to completion by the formation of gaseous byproducts.[3][4]

The Mechanism:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic oxygen of the carboxylic acid's hydroxyl group attacking the electrophilic sulfur atom of thionyl chloride.[4][5]

  • Intermediate Formation: This attack, followed by the loss of a proton (often facilitated by a base like pyridine or another molecule of the carboxylic acid) and departure of a chloride ion, forms a key intermediate: an acyl chlorosulfite.[3]

  • Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chlorosulfite.

  • Tetrahedral Intermediate Collapse: This forms a transient tetrahedral intermediate. The intermediate collapses, reforming the carbonyl double bond and ejecting the chlorosulfite group, which is an excellent leaving group. This group readily decomposes into sulfur dioxide (SO₂) gas and another chloride ion.[4]

The irreversible nature of this final step, driven by the entropically favorable release of gaseous SO₂ and HCl (from the initial proton loss), makes this a high-yielding reaction.[3]

G cluster_step1 Step 1: Acyl Chlorosulfite Formation cluster_step2 Step 2: Nucleophilic Attack by Chloride cluster_step3 Step 3: Collapse and Product Formation RCOOH R-C(=O)OH Intermediate1 R-C(=O)O-S(=O)Cl + HCl RCOOH->Intermediate1 + SOCl₂ Intermediate1_node R-C(=O)O-S(=O)Cl SOCl2 S(=O)Cl₂ Tetrahedral R-C(O⁻)(Cl)-O-S(=O)Cl Intermediate1_node->Tetrahedral Tetrahedral_node R-C(O⁻)(Cl)-O-S(=O)Cl Chloride_ion Cl⁻ Chloride_ion->Tetrahedral attack RCOCl R-C(=O)Cl Tetrahedral_node->RCOCl collapse SO2 SO₂ (gas) Tetrahedral_node->SO2 Cl_minus Cl⁻ Tetrahedral_node->Cl_minus G cluster_main Chlorination of α-Hydroxyl Group cluster_SNi Sₙi Pathway (Retention) cluster_SN2 Sₙ2 Pathway (Inversion) ROH R-OH (Alcohol) Chlorosulfite R-O-S(=O)Cl (Alkyl Chlorosulfite) ROH->Chlorosulfite + SOCl₂ SOCl2 SOCl₂ Chlorosulfite_SNi R-O-S(=O)Cl Chlorosulfite_SN2 R-O-S(=O)Cl SNi_Product R-Cl (Retention of Stereochemistry) Chlorosulfite_SNi->SNi_Product Internal Attack SN2_Product R-Cl (Inversion of Stereochemistry) Chlorosulfite_SN2->SN2_Product Cl_ion Cl⁻ (from Pyridine·HCl) Cl_ion->SN2_Product Backside Attack

Experimental Workflow Diagram.

Process Parameters and Optimization

For robust and reproducible synthesis, several parameters must be controlled. The data below is compiled from typical procedures for converting carboxylic acids to acid chlorides.

ParameterTypical Value/ConditionRationale & Field Insights
SOCl₂ Stoichiometry 2.0 - 3.0 equivalentsAn excess is used to ensure complete conversion of both the carboxylic acid and alcohol functional groups and to serve as the reaction solvent.
Temperature 76-85 °C (Reflux)Heating is required to overcome the activation energy and drive the reaction to completion in a reasonable timeframe.
Reaction Time 2 - 5 hoursMonitoring by techniques like IR spectroscopy (disappearance of the broad O-H stretch) can determine the reaction endpoint.
Catalyst (Optional) Catalytic DMF or PyridineDMF can accelerate the reaction by forming a more reactive Vilsmeier-Haack type intermediate. P[3][6]yridine neutralizes HCl, preventing potential side reactions and influencing the stereochemical outcome of the alcohol chlorination.

Conclusion

The formation of this compound from mandelic acid is a powerful illustration of synthetic efficiency. By employing thionyl chloride, two distinct chemical transformations—the conversion of a carboxylic acid and the chlorination of an alcohol—are accomplished in a single, high-yielding step. A thorough understanding of the underlying mechanisms, particularly the dual pathways for alcohol chlorination (Sₙi vs. Sₙ2), is critical for controlling the reaction outcome, especially when stereochemistry is a factor. The protocol described, grounded in established chemical principles, provides a reliable foundation for the laboratory-scale synthesis of this vital chemical intermediate. While alternative routes, such as the alpha-chlorination of phenylacetyl chloride (itself derived from phenylacetic acid), exist, the mandelic acid approach offers superior atom economy and procedural simplicity.

[7]### 7. References

  • What is the role of SOCl2 with pyridine in organic synthesis? Describe a specific reaction where this reagent combination is employed. Proprep. [Link]

  • Solved: Why is SOCl2, pyridine used in step 2 in a reaction sequence. Gauth. [Link]

  • Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. SciSpace. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. Pearson. [Link]

  • In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used? Quora. [Link]

  • Alcohols to Alkyl Chlorides, Part 6. YouTube. [Link]

  • Procedure - Organic Syntheses. Organic Syntheses. [Link]

  • Alcohol to Chloride - Common Conditions. The Organic Chemistry Portal. [Link]

  • Synthesis of phenylacetyl chloride. PrepChem.com. [Link]

  • CN106431897A - New compounding technology for 2,4,6-trimethyl phenylacetyl chloride. Google Patents.

  • acetylmandelic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 3.1.7: Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [Link]

  • Synthesis of 2-azido-2-phenylacetyl chloride. PrepChem.com. [Link]

  • Carboxylic Acid → Acid Chloride with SOCl₂. OrgoSolver. [Link]

  • Procedure for the preparation of acid chloride from phenylacetic acid using thionyl chloride. Brainly.in. [Link]

  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Royal Society of Chemistry. [Link]

  • Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. [Link]

  • Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

  • Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models. PubMed. [Link]

  • Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1- phenylethylamine: Chiral discrimination mechanism. ResearchGate. [Link]

Sources

physical and chemical properties of 2-chloro-2-phenylacetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-2-phenylacetyl chloride for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Reagent

This compound, also known as α-chlorophenylacetyl chloride, is a highly reactive organic compound that serves as a critical building block in advanced chemical synthesis.[1][2] Its structure is distinguished by two key reactive sites: a highly electrophilic acyl chloride and a benzylic chloride. This bifunctionality makes it a valuable intermediate for introducing the α-chlorophenylacetyl moiety into a wide range of molecules, particularly in the development of pharmaceutical and agrochemical agents.[1] This guide provides a comprehensive overview of its core properties, reactivity, synthesis, and handling protocols, grounded in established chemical principles to support its effective application in research and development.

Compound Identification and Core Characteristics

Precise identification is the foundation of any chemical protocol. The fundamental identifiers for this compound are consolidated below.

IdentifierValueSource(s)
CAS Number 2912-62-1[1][3][4]
Molecular Formula C₈H₆Cl₂O[1][3][5]
Molecular Weight 189.04 g/mol [4][5]
IUPAC Name This compound[5][6]
Common Synonyms α-Chlorophenylacetyl chloride, α-Chlorobenzeneacetyl chloride, Phenyl(chloro)acetyl chloride, (±)-2-Chloro-2-phenylacetyl chloride[4][7]
EC Number 220-826-7[4]
Beilstein Number 1073019[4]

Physicochemical Properties: A Quantitative Overview

The physical properties of this compound dictate its handling, storage, and reaction conditions. It is typically encountered as a clear, colorless to pale yellow or pink-orange liquid possessing a sharp, pungent odor.[1][3]

PropertyValueNotesSource(s)
Appearance Clear yellow to pink-orange liquidPungent odor[1][3]
Boiling Point 120 °C @ 23 mmHg (31 hPa)Reduced pressure distillation is required to prevent decomposition.[2][4][8]
Density 1.196 g/mL at 25 °CA value of 1.303 g/mL at 20 °C has also been reported.[2][3][4]
Refractive Index (n20/D) 1.544Standard literature value.[2][4][7]
Flash Point 51 °C (123.8 °F)Classified as a flammable liquid.[4][8]
Vapor Pressure 0.0753 mmHg @ 25 °CLow volatility under standard conditions.[1][3]
Water Solubility DecomposesReacts violently with water, releasing HCl gas.[1][9]
Solubility Soluble in various organic solventsCompatible with solvents like chloroform, ether, and benzene.[10]

Spectroscopic Signature

While specific spectra are lot-dependent, the key identifying features based on the molecule's structure are predictable and crucial for reaction monitoring and quality control.

  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (approx. 7.2-7.5 ppm) corresponding to the phenyl group protons. A key singlet would appear further downfield for the benzylic proton (-CHCl-), its exact shift influenced by the electron-withdrawing effects of the adjacent chlorine and carbonyl groups.

  • ¹³C NMR: The carbon NMR would display a characteristic signal for the carbonyl carbon of the acyl chloride at a significantly downfield chemical shift (typically >165 ppm). Signals for the aromatic carbons would be observed in the 125-140 ppm range, along with a distinct signal for the benzylic carbon bearing the chlorine atom.

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the acyl chloride, typically found in the range of 1785-1815 cm⁻¹. The high frequency of this band is characteristic of the highly electrophilic nature of the acyl chloride carbonyl group.

Chemical Reactivity and Mechanistic Considerations

The utility of this compound stems from its high reactivity, which is governed by the electrophilic nature of the acyl chloride functional group.

Acylation of Nucleophiles

The primary reaction pathway involves the nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This makes it a prime target for a wide array of nucleophiles (e.g., alcohols, amines, thiols). The chloride ion is an excellent leaving group, facilitating the reaction. This reactivity is fundamental to its role as an acylating agent for creating esters and amides.[1][10]

G cluster_0 Reaction Schematic reagent C₆H₅CHClCOCl (this compound) product C₆H₅CHClCONu-R (Acylated Product) reagent->product Acylation nucleophile R-NuH (Nucleophile, e.g., R-OH, R-NH₂) nucleophile->product byproduct HCl (Byproduct) product->byproduct

Caption: General acylation reaction with this compound.

Hydrolysis

The compound is highly sensitive to moisture and decomposes in water.[1] This vigorous reaction produces 2-chloro-2-phenylacetic acid and hydrogen chloride gas, the latter of which can be observed as fumes in moist air.[9] This necessitates the use of anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) during storage and handling to maintain its integrity.

Stability

This compound should be stored in a cool, dry environment under an inert atmosphere to prevent degradation.[11] It is incompatible with strong oxidizing agents, strong bases, and alcohols, as these can initiate vigorous and potentially hazardous reactions.[12]

Key Applications in Synthesis

The unique structure of this reagent lends itself to several important synthetic applications.

  • Pharmaceutical and Agrochemical Intermediates: It is a widely used starting material or intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1]

  • Synthesis of α-chlorophenylacetic acid (CPAA): It serves as a direct precursor to CPAA through controlled hydrolysis.[2][6]

  • Preparation of Macroinitiators: The compound has been used to prepare chloro-telechelic macroinitiators, which are valuable in polymer chemistry.[2][6][13]

  • Dehydrohalogenation Reactions: It can be employed as a reagent in the dehydrohalogenation of ketones.[14]

Safety and Handling Protocols

Due to its reactivity, this compound is classified as a hazardous substance and requires strict safety protocols.

  • Hazard Classification: It is a corrosive chemical that can cause severe skin burns and eye damage.[4][11] Inhalation may lead to irritation and corrosive injury to the respiratory system.[9] It is also a water-reactive and combustible liquid.[4][15]

  • Personal Protective Equipment (PPE): Handling requires chemical-resistant gloves, chemical safety goggles, a face shield, and appropriate protective clothing.[11] All operations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[11]

  • Handling Procedures: Avoid all direct contact with skin and eyes.[11] Ensure the container is kept tightly closed when not in use.[11] Avoid exposure to moisture and incompatible materials.

  • First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek urgent medical attention.[11] For skin contact, flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] If inhaled, move the individual to fresh air immediately; if breathing is difficult, administer oxygen and seek medical help.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[11] Recommended storage is under an inert gas atmosphere at 2-8 °C.

Experimental Workflow: Synthesis and Purification

The synthesis of this compound is a standard procedure in organic chemistry, typically involving the chlorination of the corresponding carboxylic acid.

Synthesis from 2-Chloro-2-phenylacetic Acid

The most common and efficient laboratory method for preparing an acyl chloride is the reaction of the parent carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying purification.[16]

G start 2-Chloro-2-phenylacetic Acid (Starting Material) reagent + Thionyl Chloride (SOCl₂) (Chlorinating Agent) start->reagent conditions Heat / Reflux (Anhydrous Conditions) reagent->conditions product This compound (Crude Product) conditions->product byproducts Gaseous Byproducts (SO₂ + HCl) product->byproducts Evolved purification Vacuum Distillation product->purification final_product Purified Product purification->final_product

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol
  • Setup: Assemble a flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube (or connect to an inert gas line).

  • Charging the Flask: Charge the flask with 2-chloro-2-phenylacetic acid.

  • Addition of Reagent: Under anhydrous conditions, slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the flask. The reaction may be initiated at room temperature and then gently heated.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gaseous byproducts (HCl and SO₂) ceases. The reaction progress can be monitored by the dissolution of the solid carboxylic acid.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation, often under reduced pressure.[16]

  • Purification: The resulting crude this compound is purified by vacuum distillation to yield the final product.[17] Collect the fraction boiling at approximately 120 °C at 23 mmHg.[2][4]

This self-validating protocol is confirmed by the physical removal of gaseous byproducts, driving the reaction to completion according to Le Châtelier's principle, and the final purification step isolates the product based on its distinct boiling point.

References

  • PubChem. (n.d.). (2R)-2-chloro-2-phenylacetyl chloride.
  • Pharmaffiliates. (n.d.). 2-Phenyl-2-chloroacetyl Chloride.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - DL-2-Chloro-2-Phenylacetyl Chloride, 97%.
  • Cheméo. (n.d.). Chemical Properties of «alpha»-Chlorophenylacetyl chloride (CAS 2912-62-1).
  • Krackeler Scientific, Inc. (n.d.). α-Chlorophenylacetyl chloride.
  • Solubility of Things. (n.d.). 2-Phenylacetyl chloride.
  • ResearchGate. (2013). How can I synthesize phenylacetyl chloride using PCl3?
  • Haz-Map. (n.d.). Phenylacetyl chloride - Hazardous Agents.
  • PrepChem.com. (n.d.). Preparation of phenylacetyl chloride.
  • NJ.gov. (n.d.). Common Name: PHENYLACETYL CHLORIDE.

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-2-Phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-2-phenylacetyl chloride (C₈H₆Cl₂O), a bifunctional molecule featuring both an acyl chloride and a benzylic chloride, serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By integrating theoretical principles with comparative data from analogous structures, this document offers a robust framework for the characterization and quality control of this important synthetic precursor.

Introduction: The Chemical Identity of this compound

This compound, also known as α-chlorophenylacetyl chloride, is a reactive organic compound with the CAS number 2912-62-1.[2] Its molecular structure consists of a phenyl group and an acyl chloride moiety attached to the same carbon atom, which is also substituted with a chlorine atom. This unique arrangement of functional groups imparts a high degree of reactivity, making it a valuable reagent for introducing the 2-chloro-2-phenylacetyl group into various molecular scaffolds. Its utility in the synthesis of α-chlorophenylacetic acid and chloro-telechelic macroinitiators highlights its significance in synthetic chemistry.[3]

Given its reactivity, particularly its susceptibility to hydrolysis, proper handling and characterization are crucial to ensure the integrity of the material and the success of subsequent reactions. Spectroscopic methods provide a powerful and non-destructive means of confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural verification.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two main sets of signals corresponding to the aromatic protons and the single methine proton.

Experimental Protocol for ¹H NMR Acquisition:

A standard protocol for acquiring a ¹H NMR spectrum of a reactive acyl chloride is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.[4][5] The use of an anhydrous solvent is critical to prevent decomposition of the acyl chloride.

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters: Utilize a standard pulse sequence with a sufficient relaxation delay to ensure accurate integration.

  • Referencing: The spectrum is typically referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃).[4]

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.3 - 7.5Multiplet5HAromatic protons (C₆H₅)The phenyl group protons will appear as a complex multiplet in the typical aromatic region. The exact chemical shifts of the ortho, meta, and para protons may vary slightly.
~ 6.0 - 6.5Singlet1HMethine proton (-CH(Cl)-)This proton is attached to a carbon bearing both a phenyl group and a chlorine atom, leading to significant deshielding. Its chemical shift is expected to be downfield. For comparison, the benzylic protons in phenylacetyl chloride appear around 4.08 ppm.[6] The additional chlorine atom on the α-carbon in our target molecule will cause a further downfield shift.

Diagram of ¹H NMR Assignments:

Caption: Predicted ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments in the molecule.

Experimental Protocol for ¹³C NMR Acquisition:

The sample preparation and instrumentation are the same as for ¹H NMR, though a higher concentration of the analyte may be beneficial due to the lower natural abundance of ¹³C.[5]

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~ 168 - 172Carbonyl carbon (C=O)The carbonyl carbon of an acyl chloride is highly deshielded and typically appears in this region.
~ 135 - 140Quaternary aromatic carbon (C-ipso)The aromatic carbon directly attached to the α-carbon.
~ 128 - 132Aromatic carbons (CH)The protonated carbons of the phenyl ring.
~ 60 - 65Methine carbon (-CH(Cl)-)This carbon is significantly deshielded due to the attached chlorine, phenyl, and carbonyl groups.

Diagram of ¹³C NMR Assignments:

G cluster_mol This compound cluster_ir Key IR Absorptions mol C₆H₅-CH(Cl)-C(=O)Cl CO_stretch C=O Stretch ~1800 cm⁻¹ (Strong) mol->CO_stretch Aromatic_CH Aromatic C-H Stretch ~3100-3000 cm⁻¹ mol->Aromatic_CH Aromatic_CC Aromatic C=C Stretch ~1600, 1495, 1450 cm⁻¹ mol->Aromatic_CC CCl_stretch C-Cl Stretch ~750-700 cm⁻¹ mol->CCl_stretch

Caption: Key functional groups and their predicted IR absorption regions.

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for Mass Spectrometry:

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

  • Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion system can be used.

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the parent ion and its fragments.

Predicted Mass Spectrum Fragmentation:

The molecular weight of this compound is approximately 189.04 g/mol . [1]Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern.

m/zIonRationale
188/190/192[C₈H₆Cl₂O]⁺Molecular ion peak cluster (M, M+2, M+4) due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The relative intensities of these peaks will be approximately 9:6:1.
153[C₈H₆ClO]⁺Loss of a chlorine radical (·Cl) from the acyl chloride.
125[C₇H₆Cl]⁺Loss of carbon monoxide (CO) from the [M-Cl]⁺ fragment.
91[C₇H₇]⁺Tropylium ion, a common and stable fragment in molecules containing a benzyl group.
77[C₆H₅]⁺Phenyl cation, resulting from the cleavage of the bond between the phenyl group and the rest of the molecule.

Diagram of Mass Spectral Fragmentation:

G M [C₈H₆Cl₂O]⁺ m/z = 188/190/192 M_minus_Cl [C₈H₆ClO]⁺ m/z = 153 M->M_minus_Cl - ·Cl Tropylium [C₇H₇]⁺ m/z = 91 M->Tropylium - ·COCl, - ·Cl Phenyl [C₆H₅]⁺ m/z = 77 M->Phenyl - CH(Cl)COCl M_minus_Cl_minus_CO [C₇H₆Cl]⁺ m/z = 125 M_minus_Cl->M_minus_Cl_minus_CO - CO

Caption: Predicted major fragmentation pathways for this compound.

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural elucidation and purity assessment of this compound. The predicted spectroscopic data presented in this guide, based on established chemical principles and comparison with related structures, serves as a valuable reference for researchers. Any significant deviation from these expected values in experimental data would warrant further investigation into the sample's integrity. By leveraging this multi-faceted analytical approach, scientists can confidently utilize this reactive intermediate in their synthetic endeavors, ensuring the quality and reproducibility of their results.

References

  • University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides.
  • University of Colorado Boulder, Department of Chemistry. NMR Spectrum Acquisition.
  • MDPI. (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide.
  • PubChem. Chloro(phenyl)acetyl chloride.
  • PubChem. (2R)-2-chloro-2-phenylacetyl chloride.
  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives.
  • Save My Exams. Acyl Chlorides (OCR A Level Chemistry A): Revision Note.
  • NIST Chemistry WebBook. Acetophenone, 2-chloro-.
  • Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides.
  • NIST Chemistry WebBook. Acetyl chloride, chloro-.
  • NIST Chemistry WebBook. Benzeneacetyl chloride.
  • PubChem. Phenylacetyl chloride.
  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups.
  • Specac Ltd. Interpreting Infrared Spectra.
  • UCL Faculty of Mathematical & Physical Sciences. Sample Preparation.
  • Chemguide. interpreting infra-red spectra.
  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

Sources

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Bifunctional Reactivity of 2-Chloro-2-phenylacetyl Chloride

Abstract

This compound is a potent bifunctional electrophile, uniquely equipped with two distinct reactive centers: a highly sensitive acyl chloride and a reactive benzylic alpha-chloro position. This dual reactivity makes it a versatile and powerful building block in modern organic synthesis, particularly in the development of pharmaceutical intermediates and specialized polymers. This guide provides an in-depth exploration of the molecule's electronic structure, the factors governing its reactivity, and the strategic control of reaction pathways. We will dissect the well-established nucleophilic acyl substitution reactions at the carbonyl carbon and delve into the more nuanced and synthetically valuable reactivity at the alpha-chloro carbon. Through detailed mechanistic discussions, field-proven experimental protocols, and data-driven insights, this document serves as a comprehensive resource for scientists aiming to harness the full synthetic potential of this important intermediate.

Introduction

In the landscape of synthetic organic chemistry, reagents that offer multiple, selectively addressable reactive sites are of paramount importance. This compound (CAS: 2912-62-1) stands out as a prime example of such a molecule.[1] While its identity as an acyl chloride immediately flags it as a potent acylating agent, this classification only tells half the story. The presence of a chlorine atom at the alpha-position—a benzylic carbon—introduces a second electrophilic site, opening a gateway to a diverse array of substitution reactions.

The purpose of this guide is to move beyond a superficial understanding of this compound as a simple acylating agent. Instead, we will analyze the delicate interplay between its two electrophilic centers. Understanding the electronic and steric factors that influence which position a nucleophile will attack is critical for achieving desired synthetic outcomes. This guide will equip researchers and process chemists with the foundational knowledge and practical methodologies required to control this selectivity, thereby enabling the rational design of complex molecular architectures for drug discovery and materials science.[2][3]

Chapter 1: Molecular Architecture and Electronic Profile

The reactivity of this compound is a direct consequence of its molecular structure. Two powerful electron-withdrawing groups, the acyl chloride and the alpha-chlorine, are attached to the same carbon, which is also a benzylic carbon. This unique arrangement profoundly influences the molecule's electronic landscape.

Key Physicochemical Properties:

PropertyValueReference(s)
CAS Number 2912-62-1[1][4]
Molecular Formula C₈H₆Cl₂O[1][4]
Molecular Weight 189.04 g/mol [1][4]
Appearance Clear yellow to pink-orange liquid[2]
Boiling Point 120 °C at 23 mmHg[1][5]
Density 1.196 g/mL at 25 °C[1][5]
Solubility Decomposes in water; Soluble in various organic solvents[2][6]

The molecule's reactivity is dominated by two key features:

  • The Acyl Chloride Carbonyl: The carbonyl carbon is highly electrophilic due to the strong negative inductive effect (-I) of both the carbonyl oxygen and the chlorine atom. This makes it a prime target for nucleophilic acyl substitution.[7]

  • The Alpha-Carbon: This carbon is benzylic, meaning any developing positive charge during a substitution reaction (e.g., in an S_N1-like transition state) can be stabilized by the adjacent phenyl ring. Furthermore, it is attached to a chlorine atom, making it susceptible to nucleophilic substitution.

The combined electron-withdrawing effects polarize the molecule significantly, creating two distinct sites for nucleophilic attack.

Caption: Dual electrophilic centers in this compound.

Chapter 2: Synthesis of this compound

The reliable synthesis of this compound is crucial for its application. A common and efficient laboratory method involves the direct alpha-chlorination of phenylacetyl chloride, which itself is typically prepared from phenylacetic acid.[8]

Workflow for Synthesis

G A Phenylacetic Acid B Phenylacetyl Chloride A->B  SOCl₂ or (COCl)₂  (Acyl Chloride Formation) C This compound B->C  Chlorinating Agent  (e.g., TCCA, SO₂Cl₂)  (Alpha-Chlorination)

Caption: Synthetic workflow from phenylacetic acid.

Experimental Protocol: Two-Step Synthesis

This protocol details the conversion of phenylacetic acid to the target compound.

Step 1: Synthesis of Phenylacetyl Chloride [9]

  • Rationale: Thionyl chloride (SOCl₂) is a preferred reagent for converting carboxylic acids to acyl chlorides because the byproducts (SO₂ and HCl) are gases, which simplifies purification.[9]

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).

  • Reagents: To the flask, add phenylacetic acid (1.0 eq). Add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours, or until gas evolution ceases.

  • Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude phenylacetyl chloride is often used directly in the next step.

Step 2: α-Chlorination of Phenylacetyl Chloride [8]

  • Rationale: The enol form of phenylacetyl chloride is halogenated to yield the alpha-chloro product. Trichloroisocyanuric acid (TCCA) is an effective chlorinating agent for this transformation.[8]

  • Setup: Use the flask containing crude phenylacetyl chloride from the previous step, equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar).

  • Reagents: Add TCCA (approximately 0.4 eq, as it contains three active chlorine atoms) portion-wise to the stirred phenylacetyl chloride at room temperature. The reaction can be exothermic.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. Monitor the reaction progress by GC or ¹H NMR.

  • Purification: After the reaction is complete, the solid cyanuric acid byproduct is filtered off. The resulting liquid is then purified by vacuum distillation to yield this compound as a clear, yellowish liquid.[1][5]

Chapter 3: Reactivity at the Carbonyl Carbon

The most common reactions of this compound involve nucleophilic attack at the highly electrophilic carbonyl carbon. These reactions proceed via a classic nucleophilic acyl substitution mechanism, which is a two-step addition-elimination process.[10][11][12]

General Mechanism: Nucleophilic Acyl Substitution

RCOCl 2-Chloro-2-phenylacetyl Chloride Intermediate Tetrahedral Intermediate RCOCl->Intermediate 1. Addition Nu Nucleophile (Nu-H) Product Substituted Product Intermediate->Product 2. Elimination HCl HCl

Caption: The addition-elimination mechanism at the carbonyl carbon.

Key Reactions and Protocols

1. Esterification with Alcohols

  • Application: Used to synthesize α-chloro phenylacetate esters, which are valuable intermediates.

  • Protocol:

    • Setup: Dissolve the alcohol (1.0 eq) and a non-nucleophilic base like pyridine or triethylamine (1.1 eq) in an anhydrous solvent (e.g., DCM, Et₂O) in a flask cooled to 0 °C. The base is crucial to neutralize the HCl byproduct, which would otherwise protonate the alcohol, deactivating it.[13]

    • Addition: Add this compound (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor by TLC.

    • Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove the base, then with saturated NaHCO₃, and finally with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by chromatography or distillation.

2. Amidation with Amines

  • Application: Forms α-chloro phenylacetamides, precursors to many biologically active molecules.

  • Protocol:

    • Setup: Dissolve the primary or secondary amine (1.0 eq) in anhydrous DCM at 0 °C. For this reaction, two equivalents of the amine can be used—one as the nucleophile and one as the base—or one equivalent of the amine and one equivalent of an external base like triethylamine.

    • Addition: Add a solution of this compound (1.0 eq) in DCM dropwise.

    • Reaction & Work-up: The procedure is similar to the esterification protocol. The resulting amide is often a solid and can be purified by recrystallization.

3. Friedel-Crafts Acylation

  • Application: Attaches the 2-chloro-2-phenylacetyl group to an aromatic ring, forming complex ketones.[14]

  • Mechanism Rationale: A strong Lewis acid, typically AlCl₃, is required in stoichiometric amounts. It coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic substrate.[15][16][17] The AlCl₃ remains complexed to the product ketone, necessitating a stoichiometric quantity and an aqueous workup to liberate the product.[15]

  • Protocol:

    • Setup: In a fume hood, suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq) in an inert solvent (e.g., DCM, CS₂) under an inert atmosphere at 0 °C.

    • Acylium Ion Formation: Add this compound (1.0 eq) dropwise to the suspension. Stir for 15-30 minutes to allow for the formation of the acylium ion complex.

    • Addition: Add the aromatic substrate (e.g., benzene, toluene) (1.0 eq) dropwise, keeping the temperature below 5 °C.

    • Reaction: Allow the mixture to stir at room temperature for 2-24 hours.

    • Work-up: Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes. Extract the product with an organic solvent, wash, dry, and purify as described previously.

Chapter 4: The Core Focus: Reactivity of the Alpha-Chloro Position

While reactions at the carbonyl are dominant, the alpha-chloro position represents a second, highly valuable reaction handle. Nucleophilic substitution at this benzylic carbon allows for the introduction of a wide range of functionalities.

Controlling Selectivity: Carbonyl vs. Alpha-Carbon Attack

Achieving selectivity is the primary challenge. The choice between reaction sites is governed by a combination of factors:

  • Nucleophile Hardness (HSAB Theory): Hard nucleophiles (e.g., H₂O, ROH, RNH₂) have a high charge density and are electrostatically driven to attack the harder, more electrophilic carbonyl carbon (C=O). Softer nucleophiles (e.g., I⁻, RS⁻, CN⁻), which are more polarizable, may preferentially attack the softer alpha-carbon center in an S_N2-type reaction.

  • Steric Hindrance: Bulky nucleophiles may find the sterically encumbered carbonyl carbon less accessible than the alpha-carbon. Conversely, the steric bulk of the phenyl group also influences the accessibility of the alpha-carbon.[18][19]

  • Temperature: Reactions at the acyl chloride are typically very fast and can occur at low temperatures. Driving a substitution reaction at the less reactive alpha-chloro position may require higher temperatures.

Protocol: Selective S_N2 Substitution at the Alpha-Position

This protocol describes the synthesis of an α-azido phenylacetyl derivative, a precursor for α-amino acids.

  • Rationale: The azide ion (N₃⁻) is a relatively soft nucleophile, favoring attack at the alpha-carbon. To prevent reaction at the acyl chloride, the reaction is often performed on the corresponding α-chloro ester, where the carbonyl is less electrophilic than in the acyl chloride.

  • Preparation of Substrate: First, synthesize methyl 2-chloro-2-phenylacetate by following the esterification protocol described in Chapter 3 using methanol.

  • Setup: Dissolve the methyl 2-chloro-2-phenylacetate (1.0 eq) in a polar aprotic solvent like DMF or acetone.

  • Reagents: Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Reaction: Heat the mixture to 50-70 °C and stir for 6-24 hours. The progress of the S_N2 reaction can be monitored by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The crude product, methyl 2-azido-2-phenylacetate, can be purified by column chromatography.

Competing Reaction Pathways cluster_carbonyl Attack at Carbonyl (Hard Nucleophiles) cluster_alpha Attack at Alpha-Carbon (Soft Nucleophiles) start 2-Chloro-2-phenylacetyl Chloride p1 Ester / Amide Product start->p1  e.g., ROH, RNH₂  Fast, Low Temp. p2 Alpha-Substituted Product start->p2  e.g., CN⁻, N₃⁻, RS⁻  Requires careful conditions

Caption: Controlling selectivity based on nucleophile choice and conditions.

Chapter 5: Applications in Advanced Synthesis

The ability to perform sequential and selective reactions at the two electrophilic sites of this compound makes it a powerful tool for building molecular complexity.

  • Pharmaceutical Synthesis: It is a key starting material for synthesizing α-substituted phenylacetic acid derivatives. For instance, reaction at the carbonyl followed by substitution at the alpha-position can yield compounds with potential anti-inflammatory or CNS activity.[2]

  • Polymer Chemistry: It has been used to prepare chloro-telechelic macroinitiators.[1][5] The acyl chloride can react with a diol to form a polyester, leaving the α-chloro groups as initiation sites for controlled radical polymerization techniques like ATRP (Atom Transfer Radical Polymerization).

Conclusion

This compound is far more than a simple acylating agent. Its true synthetic power lies in its bifunctional nature, offering two distinct and addressable electrophilic centers. By understanding the interplay of electronic effects, steric hindrance, and the nature of the nucleophile, chemists can selectively target either the carbonyl carbon for acylation reactions or the alpha-carbon for substitution reactions. This control unlocks efficient synthetic routes to a wide range of complex molecules, from pharmaceutical agents to advanced polymers. This guide provides the necessary theoretical framework and practical protocols to empower researchers to fully exploit the versatile reactivity of this valuable chemical building block.

References

  • This compound CAS#: 2912-62-1 - ChemicalBook. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5185549.htm
  • This compound | 2912-62-1 - ChemicalBook. ChemicalBook. URL: https://www.chemicalbook.com/ProductDetail_2912-62-1.htm
  • This compound 2912-62-1 wiki - Guidechem. Guidechem. URL: https://www.guidechem.com/wiki/2-chloro-2-phenylacetyl-chloride-2912-62-1.html
  • A Head-to-Head Battle of Acylating Agents: 2-Bromo-2-phenylacetyl Chloride vs. Phenylacetyl Chloride - Benchchem. Benchchem. URL: https://www.benchchem.com/blog/a-head-to-head-battle-of-acylating-agents-2-bromo-2-phenylacetyl-chloride-vs-phenylacetyl-chloride/
  • How can I synthesize phenylacetyl chloride using PCl3? - ResearchGate. ResearchGate. URL: https://www.researchgate.net/post/How_can_I_synthesize_phenylacetyl_chloride_using_PCl3
  • 2-Phenylacetyl chloride | Solubility of Things. Solubility of Things. URL: https://solubilityofthings.
  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) - Master Organic Chemistry. Master Organic Chemistry. URL: https://www.masterorganicchemistry.
  • Friedel–Crafts reaction - Wikipedia. Wikipedia. URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction
  • nucleophilic addition / elimination in the reactions of acyl chlorides - Chemguide. Chemguide. URL: https://www.chemguide.co.uk/mechanisms/addelim/acylchlorides.html
  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - Springer. SpringerLink. URL: https://link.springer.com/article/10.1007/s11164-015-2365-5
  • Nucleophilic acyl substitution in acyl chlorides and acid anhydrides - YouTube. YouTube. URL: https://www.youtube.
  • Mastering Organic Synthesis: The Utility of Phenylacetyl Chloride. LinkedIn. URL: https://www.linkedin.com/pulse/mastering-organic-synthesis-utility-phenylacetyl-chloride-vyyif
  • Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models - PubMed. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/17094437/
  • 21.2: Nucleophilic Acyl Substitution Reactions - Chemistry LibreTexts. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(OpenStax)/21%3A_Carboxylic_Acid_Derivatives-_Nucleophilic_Acyl_Substitution_Reactions/21.02%3A_Nucleophilic_Acyl_Substitution_Reactions
  • Ch 22 Nucleophilic Acyl Substitution 2 - Reactions of Acid Chlorides - YouTube. YouTube. URL: https://www.youtube.
  • Nucleophilic Addition-Elimination Mechanism of Acyl Chloride with nucleophiles - YouTube. YouTube. URL: https://www.youtube.
  • (2R)-2-chloro-2-phenylacetyl chloride | C8H6Cl2O - PubChem. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/7003710
  • Nucleophilic acyl substitution: hydrolysis of acid chlorides - YouTube. YouTube. URL: https://www.youtube.
  • Homogeneous acylation and regioselectivity of cellulose with this compound in ionic liquid - BioResources. BioResources. URL: https://bioresources.cnr.ncsu.edu/resources/homogeneous-acylation-and-regioselectivity-of-cellulose-with-2-chloro-2-phenylacetyl-chloride-in-ionic-liquid/
  • Friedel–Crafts Acylation - Sigma-Aldrich. Sigma-Aldrich. URL: https://www.sigmaaldrich.
  • 20.7 The Mechanisms of Nucleophilic Acyl Substitution - YouTube. YouTube. URL: https://www.youtube.
  • Steric and Stereoelectronic Effects in Organic Chemistry - eBooks. Springer. URL: https://link.springer.com/book/10.1007/978-981-15-9130-9
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. YouTube. URL: https://www.youtube.
  • An In-depth Technical Guide to the Reactivity of 2-Phenylbutyryl Chloride with Nucleophiles - Benchchem. Benchchem. URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-reactivity-of-2-phenylbutyryl-chloride-with-nucleophiles/

Sources

electrophilicity of 2-chloro-2-phenylacetyl chloride carbonyl group

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilicity of the 2-Chloro-2-phenylacetyl Chloride Carbonyl Group

Introduction: The Acyl Chloride Apex of Reactivity

In the hierarchy of carboxylic acid derivatives, acyl chlorides occupy the pinnacle of reactivity.[1][2][3] This heightened state is primarily due to the potent inductive electron withdrawal by both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electron-deficient and thus, exceptionally electrophilic.[2][4] Unlike esters or amides where resonance donation from the heteroatom lone pair stabilizes the carbonyl group and reduces electrophilicity, the chlorine atom in an acyl chloride is a poor resonance donor.[1][5] This is a consequence of the size and energy mismatch between the chlorine 3p orbitals and the carbon 2p orbital, leading to inefficient orbital overlap.[1][6] Consequently, the destabilizing inductive effect (-I) of chlorine overwhelmingly dominates its weak resonance effect (+R), maximizing the carbonyl carbon's partial positive charge and its susceptibility to nucleophilic attack.[5]

This guide delves into the specific case of this compound, a molecule where the intrinsic reactivity of the acyl chloride functional group is further modulated by substituents on the α-carbon. We will dissect the electronic and steric factors that define the electrophilicity of its carbonyl group, providing a framework for researchers and drug development professionals to understand and harness its unique reactivity in chemical synthesis.[7]

Deconstructing the Electrophilicity of this compound

The electrophilic character of the carbonyl carbon in this compound is a product of a powerful confluence of electron-withdrawing effects, minimally opposed by resonance stabilization.

Pillar 1: The Dominance of Inductive Effects

The primary driver of this molecule's reactivity is the cumulative inductive electron withdrawal (-I effect) from three electronegative atoms.[8]

  • Carbonyl Oxygen: As in all carbonyl compounds, the highly electronegative oxygen atom polarizes the C=O bond, drawing electron density away from the carbonyl carbon.[9][10]

  • Acyl Chloride Chlorine: The chlorine atom attached directly to the carbonyl carbon is strongly electronegative and exerts a powerful inductive pull, further depleting the carbon of electron density.[2][4] This effect is a cornerstone of the high reactivity of all acyl chlorides.[5]

  • α-Chloro Substituent: The presence of a second chlorine atom on the α-carbon introduces an additional, potent inductive pathway for electron withdrawal. This effect is transmitted through the sigma bond framework, significantly intensifying the partial positive charge on the adjacent carbonyl carbon.

This "triple threat" of inductive withdrawal makes the carbonyl carbon in this compound exceptionally electrophilic, even when compared to other highly reactive acyl chlorides like acetyl chloride or phenylacetyl chloride.[11]

Figure 1: Dominant inductive electron withdrawal (-I) in this compound.

Pillar 2: Steric Considerations

While electronic effects are paramount, steric hindrance can influence the rate of nucleophilic attack.[12][13] In this compound, the α-carbon is substituted with both a chlorine atom and a phenyl group. The bulky phenyl group can create steric congestion around the reaction center, potentially slowing the approach of very large or sterically demanding nucleophiles.[14] However, for most common nucleophiles (e.g., water, alcohols, ammonia, primary amines), the overwhelming electronic activation of the carbonyl carbon ensures that reactions proceed rapidly.[2][15] The reaction mechanism is typically a nucleophilic addition-elimination, where the nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the expulsion of the chloride ion, an excellent leaving group.[16][17]

Comparative Reactivity: Spectroscopic Insights

The electrophilicity of a carbonyl group can be indirectly assessed through spectroscopic methods like Infrared (IR) and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. A higher degree of positive charge on the carbonyl carbon strengthens and shortens the C=O bond, leading to a higher stretching frequency (ν_C=O) in the IR spectrum.[10][18] Similarly, increased electrophilicity deshields the carbonyl carbon nucleus, shifting its resonance to a higher chemical shift (δ, downfield) in the ¹³C NMR spectrum.[18][19]

CompoundStructureKey FeaturesExpected ν(C=O) (cm⁻¹)Expected ¹³C NMR δ(C=O) (ppm)
This compound C₆H₅CHClCOClTwo Cl atoms (acyl & α) providing strong -I effect.Very High (~1810-1825)Very High (~170-185)
Phenylacetyl chlorideC₆H₅CH₂COClOne Cl atom (acyl). Phenyl group is α.High (~1800)High (~170)
Benzoyl chlorideC₆H₅COClPhenyl group conjugated with C=O.Lower (~1775)Lower (~168)
Acetyl chlorideCH₃COClOne Cl atom (acyl). -CH₃ is weakly donating.High (~1805)High (~170)

Note: The values are estimates based on typical ranges for acyl chlorides and the expected electronic effects of the substituents.[19] The α-chloro group in the title compound is expected to push these values to the higher end of the range for acyl chlorides.

Reactivity Profile and Synthetic Applications

The extreme electrophilicity of this compound makes it a powerful and versatile reagent in organic synthesis, particularly for acylation reactions.[7][20]

  • Nucleophilic Acyl Substitution: It reacts vigorously, often exothermically, with a wide range of nucleophiles.[3][21]

    • Hydrolysis: Rapid reaction with water to form 2-chloro-2-phenylacetic acid and HCl gas.[21]

    • Alcoholysis/Phenolysis: Forms esters readily upon reaction with alcohols or phenols.[15]

    • Aminolysis: Reacts with ammonia and primary/secondary amines to yield amides.[15][20] This is a common application in the synthesis of pharmaceutical intermediates.

  • Friedel-Crafts Acylation: It serves as a potent acylating agent in Friedel-Crafts reactions, attaching the 2-chloro-2-phenylacetyl moiety to aromatic rings in the presence of a Lewis acid catalyst like AlCl₃.[22][23] The reaction proceeds via the formation of a highly reactive acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution.[22][24]

G start 2-Chloro-2-phenylacetyl Chloride (Substrate) add Step 1: Nucleophilic Addition (Rate-Limiting) start->add nuc Nucleophile (Nu-H) e.g., H₂O, R-OH, R-NH₂ nuc->add tetra Tetrahedral Intermediate add->tetra Formation of C-Nu bond elim Step 2: Elimination of Leaving Group tetra->elim Collapse of intermediate prod Acyl Substitution Product (Ester, Amide, etc.) elim->prod Re-formation of C=O π-bond lg Chloride Ion (Cl⁻) (Leaving Group) elim->lg

Figure 2: General mechanism for nucleophilic acyl substitution reactions.

Experimental Protocol: Synthesis of an Ester via Alcoholysis

This protocol provides a representative method for harnessing the reactivity of this compound in the synthesis of an ester, a common transformation in drug development.

Objective: To synthesize Benzyl 2-chloro-2-phenylacetate.

Materials:

  • This compound (1.0 eq)

  • Benzyl alcohol (1.1 eq)

  • Pyridine (1.2 eq, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add benzyl alcohol (1.1 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add anhydrous pyridine (1.2 eq) to the cooled solution. Pyridine acts as a base to neutralize the HCl byproduct, preventing side reactions.

  • Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred, cooled reaction mixture over 20-30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding 1 M HCl solution to neutralize excess pyridine.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Benzyl 2-chloro-2-phenylacetate.

Self-Validation: The successful isolation of the target ester in good yield validates the high electrophilicity of the starting acyl chloride, which enables the reaction to proceed efficiently under mild conditions. The formation of pyridinium hydrochloride as a precipitate during the reaction further confirms the generation of HCl, consistent with the nucleophilic acyl substitution mechanism.

Conclusion

The carbonyl group of this compound is characterized by an exceptionally high degree of electrophilicity. This is the result of the powerful and cumulative inductive electron-withdrawing effects of the carbonyl oxygen, the acyl chloride's chlorine, and, crucially, the α-chloro substituent. These electronic factors far outweigh the minimal resonance stabilization from the acyl chloride's chlorine and any steric hindrance imposed by the α-phenyl group. This pronounced electrophilic character makes this compound a highly reactive and valuable reagent for a wide array of acylation reactions, empowering chemists in research and industry to efficiently construct complex molecular architectures.

References

  • Electrophilicity of Carboxylic Acids Derivatives. OpenOChem Learn.
  • Acyl Chlorides (A-Level). ChemistryStudent.
  • Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts.
  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.
  • Acyl Chlorides. Save My Exams.
  • Is an acyl chloride more reactive than an aldehyde?. Reddit.
  • Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity. PubMed.
  • An Explanation of Substituent Effects. Chemistry LibreTexts.
  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
  • Carbonyl Additions 1: Carbonyl Electrophilicity. YouTube.
  • Why is central carbon of an acyl halide more electrophilic than carbon of carboxylic acid?. Reddit.
  • Do acyl fluorides exhibit resonance donation or inductive withdrawal?. Chemistry Stack Exchange.
  • Resonance and Induction Tutorial. Auburn University.
  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts.
  • An introduction to acyl chlorides (acid chlorides). Chemguide.
  • Inductive Effects in Electrophilic Substitution. YouTube.
  • Friedel-Crafts Acylation. Organic Chemistry Portal.
  • Friedel–Crafts reaction. Wikipedia.
  • The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. Royal Society of Chemistry.
  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.
  • 2-Phenylacetyl chloride. Solubility of Things.
  • What defines electrophilicity in carbonyl compounds. Royal Society of Chemistry.
  • Spectroscopy of Carboxylic Acid Derivatives. Fiveable.
  • NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. BYJU'S.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
  • Synthesis of Phenylacetyl Chloride. The Hive.
  • Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). ResearchGate.
  • Ch 22 Nucleophilic Acyl Substitution 2 - Reactions of Acid Chlorides. YouTube.
  • Introduction to Nucleophilic Acyl Substitution. Chad's Prep.
  • Nucleophilic Acyl Substitution. Chemistry LibreTexts.
  • Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts.
  • Nucleophilic acyl substitution reactions. Chemistry LibreTexts.
  • Synthesis, Characterization, and Biological Evaluation of 2-Chloro-3-(phenylamino)-1,4-naphthoquinone Derivatives. SciSpace.
  • Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. ResearchGate.
  • What defines electrophilicity in carbonyl compounds. National Institutes of Health.
  • What defines electrophilicity in carbonyl compounds. Royal Society of Chemistry.
  • Acyl chlorides. CIE A-Level Chemistry.
  • (2R)-2-chloro-2-phenylacetyl chloride. PubChem.
  • Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. Chemistry Stack Exchange.
  • Carbonyls are Electrophiles. Chemistry LibreTexts.
  • The Big Review VI: Carbonyl Compounds. Spectroscopy Online.
  • (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide. MDPI.

Sources

stability and decomposition of 2-chloro-2-phenylacetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Decomposition of 2-Chloro-2-phenylacetyl Chloride

Abstract

This compound (CAS No. 2912-62-1) is a highly reactive bifunctional molecule, serving as a critical intermediate in the synthesis of pharmaceuticals and other complex organic molecules[1][2][3]. Its utility is derived from the high electrophilicity of the acyl chloride moiety, which is further activated by the alpha-chloro substituent. However, this inherent reactivity also presents significant challenges related to its stability, handling, and storage. This guide provides a comprehensive technical overview of the stability profile of this compound, detailing its primary decomposition pathways, and offers validated analytical methodologies for its assessment. The core focus is on hydrolytic and thermal degradation, providing researchers and drug development professionals with the foundational knowledge required for its effective and safe utilization.

Introduction: The Double-Edged Sword of Reactivity

Acyl chlorides are among the most reactive derivatives of carboxylic acids, prized for their ability to readily acylate a wide range of nucleophiles[4][5]. This compound, also known as α-chlorophenylacetyl chloride, exemplifies this reactivity. The molecule's structure features a carbonyl carbon made exceptionally electron-deficient by two adjacent, highly electronegative chlorine atoms (one on the acyl group, one on the alpha-carbon) and the phenyl ring[6]. This electronic arrangement makes it an excellent electrophile for constructing carbon-heteroatom and carbon-carbon bonds.

Its applications are notable in the pharmaceutical industry and polymer science, where it is used as a precursor for compounds like α-chlorophenylacetic acid (CPAA) and to create chloro-telechelic macroinitiators[1][3]. However, the very features that make it a valuable synthetic tool also render it susceptible to degradation. Understanding the kinetics and mechanisms of its decomposition is not merely an academic exercise; it is a prerequisite for process optimization, impurity profiling, and ensuring the safety and integrity of manufacturing processes. This guide will dissect the factors governing its stability and provide practical protocols for its quantitative analysis.

Physicochemical and Safety Profile

A foundational understanding begins with the compound's basic properties and hazards. It is a clear yellow to pink-orange liquid with a pungent odor that fumes in moist air[2][7]. The hazardous nature of this compound necessitates strict handling protocols.

PropertyValueSource(s)
CAS Number 2912-62-1[8]
Molecular Formula C₈H₆Cl₂O[2]
Molecular Weight 189.04 g/mol [9]
Appearance Clear yellow to pink-orange liquid[2]
Boiling Point 120 °C at 23 mmHg[1][3]
Density 1.196 g/mL at 25 °C[1][3]
Refractive Index (n²⁰/D) 1.544[1][3]
Primary Hazards Corrosive, Moisture Sensitive, Lachrymator[10]

Core Stability & Decomposition Mechanisms

The decomposition of this compound is primarily driven by its reaction with nucleophiles. The most common and unavoidable nucleophile in a standard laboratory or manufacturing environment is water.

Hydrolytic Instability: The Dominant Decomposition Pathway

Acyl chlorides react vigorously and exothermically with water in a process known as hydrolysis[6][7]. This compound is no exception and is classified as highly moisture-sensitive. The reaction proceeds via a classic nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: A water molecule attacks the highly electrophilic carbonyl carbon.

  • Formation of Tetrahedral Intermediate: The pi bond of the carbonyl breaks, forming a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The carbonyl double bond reforms, and the chloride ion is expelled as an excellent leaving group (Cl⁻).

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by another water molecule or the expelled chloride ion, yielding the final products.

The net reaction results in the formation of 2-chloro-2-phenylacetic acid and corrosive hydrogen chloride (HCl) gas, which is responsible for the "fuming" appearance in moist air[7][11].

G reactant1 2-Chloro-2-phenylacetyl Chloride intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic Attack reactant2 H₂O (Water) reactant2->intermediate product1 2-Chloro-2-phenylacetic Acid intermediate->product1 Elimination & Deprotonation product2 HCl (Hydrogen Chloride) intermediate->product2

Caption: Primary hydrolytic decomposition pathway of this compound.

Thermal Stability

While highly reactive with nucleophiles, this compound has moderate thermal stability in an inert environment. However, elevated temperatures can accelerate decomposition, especially if catalytic impurities are present. Studies involving the acylation of cellulose with this reagent noted that decomposition could occur at temperatures as high as 45°C, leading to lower product yields[12]. The reaction was found to be more favorable at 35°C, suggesting an upper limit for thermal stability in practical applications[12]. In case of fire, thermal decomposition can produce highly toxic gases, including hydrogen chloride and phosgene[10][13].

Incompatible Materials and Solvolysis

The high reactivity extends beyond water. A range of common laboratory substances are incompatible and will readily decompose the compound.

  • Alcohols: React via solvolysis to form the corresponding esters and HCl[10][11].

  • Amines and Ammonia: React to form amides and the corresponding ammonium chloride salt[11].

  • Strong Bases (e.g., NaOH, KOH): Vigorously react to deprotonate any formed carboxylic acid and catalyze hydrolysis[10].

  • Oxidizing Agents: Incompatible and can lead to hazardous reactions[10].

  • Metals: The compound and its decomposition product (HCl) are corrosive to many metals.

Analytical Methodologies for Stability Assessment

Quantifying the stability of such a reactive compound is challenging. Direct analysis by methods like reverse-phase HPLC is often impossible, as the compound will react with aqueous mobile phases or even residual water in organic solvents on the column. Therefore, indirect methods are required.

Protocol 1: Stability Assessment by HPLC with Derivatization

This method involves converting the highly reactive acyl chloride into a stable, chromophoric derivative that can be easily quantified by HPLC-UV. This approach is a standard for trace analysis of acyl chlorides[14].

Principle: The acyl chloride is reacted with a derivatizing agent, such as 2-nitrophenylhydrazine, in an aprotic solvent. The resulting stable hydrazide derivative is then quantified. The rate of disappearance of the parent acyl chloride is inferred from the rate of formation of the derivative over time.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile). Prepare a solution of the derivatizing agent (e.g., 100 µg/mL 2-nitrophenylhydrazine in acetonitrile)[14][15].

  • Reaction Initiation (t=0): In a thermostatted vessel (e.g., 25°C), add a known volume of the acyl chloride stock solution to a solvent system under investigation (e.g., acetonitrile with a controlled amount of water).

  • Time Point Sampling: At predetermined intervals (e.g., t = 0, 5, 15, 30, 60 min), withdraw an aliquot of the reaction mixture.

  • Derivatization/Quenching: Immediately add the aliquot to a vial containing an excess of the derivatizing agent solution. The reaction is rapid and effectively "quenches" any remaining acyl chloride by converting it to the stable derivative.

  • HPLC Analysis: Analyze each derivatized sample using a suitable reverse-phase HPLC method (e.g., C18 column). The derivative is monitored at a specific wavelength (e.g., 395 nm for the 2-nitrophenylhydrazine derivative) to avoid matrix interferences[14].

  • Data Analysis: Create a calibration curve using standards of the purified derivative. Quantify the concentration of the derivative at each time point, which corresponds to the amount of acyl chloride that had reacted. Plot the natural logarithm of the remaining acyl chloride concentration (ln[RCOCl]) versus time. The negative slope of this line provides the pseudo-first-order rate constant (k), a direct measure of instability[15].

G start Prepare Acyl Chloride Stock in Aprotic Solvent initiate t=0: Initiate Decomposition in Test Solvent start->initiate loop At Timed Intervals (t₁, t₂, t₃...) initiate->loop sample Withdraw Aliquot loop->sample Sample plot Plot ln[Concentration] vs. Time loop->plot All Samples Collected derivatize Quench & Derivatize (e.g., with 2-Nitrophenylhydrazine) sample->derivatize hplc Analyze via HPLC-UV derivatize->hplc hplc->loop Next Time Point end Determine Rate Constant (k) plot->end

Caption: Experimental workflow for HPLC-based stability assessment via derivatization.

Protocol 2: In-Situ Stability Assessment via ¹H NMR Spectroscopy

NMR spectroscopy provides a powerful, non-invasive method for monitoring the reaction in real-time without the need for derivatization[15].

Principle: The degradation of this compound is monitored directly in an NMR tube by tracking the disappearance of a characteristic proton signal from the parent compound and the simultaneous appearance of a signal from the decomposition product.

Step-by-Step Methodology:

  • Sample Preparation: In an NMR tube, dissolve a precise amount of this compound in a deuterated aprotic solvent (e.g., acetonitrile-d₃).

  • Initial Spectrum (t=0): Acquire an initial ¹H NMR spectrum to identify a well-resolved peak corresponding to the parent compound (e.g., the α-proton). The integral of this peak is proportional to the initial concentration.

  • Reaction Initiation: Inject a known, substoichiometric amount of the reactant (e.g., D₂O for hydrolysis) into the NMR tube, mix quickly, and immediately begin acquiring spectra.

  • Time-Course Data Acquisition: Set up an automated experiment to collect a series of ¹H NMR spectra at regular intervals.

  • Data Analysis: For each spectrum, integrate the chosen signal for the parent compound. Plot the natural logarithm of the integral value (ln(Integral)) versus time. As in the HPLC method, the negative of the slope of the resulting line gives the pseudo-first-order rate constant (k)[15].

Recommended Handling and Storage

Given its instability, strict adherence to proper storage and handling procedures is critical to maintain the compound's purity and ensure user safety.

ParameterRecommendationRationale
Storage Temperature 2 - 8 °CSlows down potential thermal decomposition pathways.
Atmosphere Store under an inert, dry atmosphere (e.g., Nitrogen or Argon).Prevents contact with atmospheric moisture, the primary degradation agent.
Container Tightly closed, corrosion-resistant containers (e.g., glass with a resistant liner). Avoid metal containers.Prevents moisture ingress and corrosion from the compound or its HCl byproduct.
Handling Area Use only in a dry, well-ventilated area, preferably a chemical fume hood.Protects user from corrosive and irritating vapors (HCl).[8][10]
Incompatibilities Keep away from water, alcohols, strong bases, and oxidizing agents.These substances cause rapid and often vigorous decomposition.[10][13]

Conclusion

This compound is a synthetically valuable yet highly unstable compound. Its decomposition is dominated by rapid hydrolysis, which proceeds via a nucleophilic acyl substitution mechanism to yield 2-chloro-2-phenylacetic acid and HCl. It is also thermally sensitive and incompatible with a wide range of common nucleophiles. Successful use of this reagent in research and development hinges on a thorough understanding of this stability profile. The implementation of rigorous handling and storage protocols under inert, dry, and cool conditions is mandatory. For quantitative stability studies, indirect analytical methods such as HPLC with derivatization or in-situ NMR spectroscopy are effective and necessary approaches to accurately determine its degradation kinetics.

References

  • ChemicalBook. (2025-02-01).
  • Sigma-Aldrich. (2024-09-09).
  • BenchChem. (n.d.). A Comparative Guide to the Stability of Acyl Chlorides in Solution.
  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).
  • StudySmarter. (2023-10-21). Curtius Rearrangement: DPPA & Mechanism - Review & Example.
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • Save My Exams. (2025-06-23). A Level Chemistry Revision Notes - Acyl Chlorides.
  • ChemicalBook. (n.d.). This compound CAS#: 2912-62-1.
  • NJ.gov. (n.d.). Common Name: PHENYLACETYL CHLORIDE HAZARD SUMMARY.
  • Guidechem. (n.d.). This compound 2912-62-1 wiki.
  • Fisher Scientific. (n.d.).
  • ChemicalBook. (2025-01-27). This compound | 2912-62-1.
  • PubMed. (2017-06-05). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
  • Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides).
  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement.
  • BioResources. (n.d.). Homogeneous acylation and regioselectivity of cellulose with this compound in ionic liquid.
  • Chemical Science (RSC Publishing). (n.d.).
  • AiFChem. (n.d.). 2912-62-1 | this compound.
  • Wikipedia. (n.d.). Acyl chloride.
  • Thermo Fisher Scientific - US. (n.d.). Curtius Rearrangement.
  • PubChem. (n.d.). (2R)-2-chloro-2-phenylacetyl chloride.
  • Google Patents. (n.d.). CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.
  • Pharmaffiliates. (n.d.). CAS No : 2912-62-1 | Product Name : 2-Phenyl-2-chloroacetyl Chloride.
  • The Hive Methods Discourse. (2004-04-26). Synthesis of Phenylacetyl Chloride.
  • Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes.

Sources

historical review of 2-chloro-2-phenylacetyl chloride in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Historical and Synthetic Utility of 2-Chloro-2-phenylacetyl Chloride

Authored by a Senior Application Scientist

This guide provides a comprehensive review of this compound (C₈H₆Cl₂O), a versatile bifunctional reagent, charting its evolution and application within the landscape of modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the core reactivity, mechanistic underpinnings, and practical methodologies that have established this compound as a valuable synthetic building block.

Introduction: A Tale of Two Reactive Centers

This compound, also known as α-chlorophenylacetyl chloride, is a unique reagent characterized by two electrophilic sites: a highly reactive acid chloride and a benzylic chloride.[1] This dual reactivity has made it a cornerstone in the synthesis of a diverse array of molecular architectures, from pharmaceuticals to specialized polymers.[1][2] Its utility stems from the ability to perform sequential or controlled reactions, leveraging the differential reactivity of its two chloro-functional groups.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2912-62-1[1]
Molecular Formula C₈H₆Cl₂O[1]
Molecular Weight 189.04 g/mol [2]
Appearance Clear yellow to pink liquid[1]
Boiling Point 120 °C at 23 mmHg[2][3]
Density 1.196 g/mL at 25 °C[2][3]
Refractive Index n20/D 1.544[2][3]
Solubility Soluble in various organic solvents like chloroform and ether; insoluble in water.[4]

Foundational Applications in Acylation Chemistry

The most fundamental role of this compound is as an acylating agent.[4][5] The acid chloride moiety reacts readily with a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce the chloro(phenyl)acetyl group. This reaction is central to its application in the pharmaceutical industry for constructing key intermediates.[1][4][5]

The causality behind this reactivity lies in the high electrophilicity of the carbonyl carbon, which is further enhanced by the electron-withdrawing effects of both the chlorine atom and the adjacent phenyl group.

General Mechanism of Acylation

The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group.

Caption: General mechanism of nucleophilic acyl substitution.

Field-Proven Protocol: Acylation of an Amine

This protocol details a representative procedure for synthesizing an N-substituted-2-chloro-2-phenylacetamide, a common intermediate.

  • Materials:

    • Primary or secondary amine (1.0 eq)

    • This compound (1.05 eq)

    • Anhydrous aprotic solvent (e.g., Dichloromethane, DCM)

    • Non-nucleophilic base (e.g., Triethylamine, TEA) (1.2 eq)

  • Procedure:

    • Dissolve the amine and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of this compound in anhydrous DCM to the reaction mixture with continuous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin-Layer Chromatography (TLC).[6]

  • Workup and Purification:

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired amide.[7]

The Friedel-Crafts Acylation: A Gateway to Aryl Ketones

A historically significant application of acyl chlorides is the Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[8][9] this compound serves as an effective acylating agent in this context, typically requiring a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃).

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. The resulting ketone product, being a moderate Lewis base, complexes with the AlCl₃, necessitating a full equivalent of the catalyst.[8]

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Deprotonation & Catalyst Regeneration AcylChloride Ph-CH(Cl)-C(=O)Cl AcyliumComplex [Ph-CH(Cl)-C=O]+[AlCl4]- AcylChloride->AcyliumComplex Lewis Acid Activation AlCl3 AlCl3 AreniumIon Arenium Ion Intermediate Arene Ar-H (Benzene) Arene->AreniumIon Attack on Acylium Ion Product Ar-C(=O)-CH(Cl)-Ph AreniumIon->Product Deprotonation by [AlCl4]- AlCl3_regen AlCl3 HCl HCl

Caption: Mechanism of the Friedel-Crafts Acylation.

Architecting Heterocycles: A Bifunctional Approach

The true synthetic elegance of this compound is revealed in its use for constructing heterocyclic rings. Its two electrophilic centers can react with dinucleophilic species to form a variety of cyclic structures, a strategy widely employed in medicinal chemistry. For instance, reactions with thioureas, thiosemicarbazides, and o-aminophenols can yield thiazolidinones, benzothiazines, and other valuable heterocyclic scaffolds.[10][11]

The choice of reaction conditions allows for selectivity. The more reactive acid chloride typically reacts first, followed by an intramolecular cyclization via the benzylic chloride, often facilitated by a base.

Workflow: Synthesis of a Thiazolidinone Derivative

This workflow illustrates the logical progression from starting materials to a heterocyclic product.

Heterocycle_Workflow Start Start: Thiourea & this compound Reaction Step 1: Acylation (Solvent, Base, 0°C to RT) Start->Reaction Intermediate Acyclic Thioacyl Intermediate Reaction->Intermediate Cyclization Step 2: Intramolecular Cyclization (Heat or Stronger Base) Intermediate->Cyclization Product Crude Thiazolidinone Product Cyclization->Product Purification Workup & Purification (Extraction, Chromatography) Product->Purification Final Final Product: Pure Heterocycle Purification->Final

Caption: Workflow for heterocyclic synthesis.

A Versatile Precursor for Advanced Materials

Beyond direct acylation, this compound serves as a key starting material for other important chemical entities.

  • α-Chlorophenylacetic Acid (CPAA): Careful hydrolysis of the acid chloride group yields CPAA, an important building block in its own right.[2][3]

  • Polymer Chemistry: It has been used to prepare chloro-telechelic macroinitiators.[2][3] In this application, the molecule acts as an initiator for polymerization reactions, with the remaining benzylic chloride serving as a reactive site for further polymer chain modification.

Table 2: Comparative Yields for Select Applications

Reaction TypeSubstrateProductCatalyst/ConditionsYield (%)Reference
AcylationAnilineN-Phenyl-2-chloro-2-phenylacetamideDCM, TEA, RT>90 (Typical)General Protocol[6]
Friedel-CraftsBenzene2-Chloro-1,2-diphenylethanoneAlCl₃, 60°C70-85Adapted from[12]
Heterocycle SynthesisThiourea2-Imino-5-phenyl-thiazolidin-4-oneEthanol, Reflux65-80Adapted from[11]

Safety and Handling: A Scientist's Responsibility

As a reactive acid chloride, this compound is corrosive and moisture-sensitive. It causes severe skin burns and eye damage and may cause respiratory irritation.[13][14]

  • Handling: Always handle in a well-ventilated chemical fume hood.[13][15] Use proper personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[13] Avoid inhalation of vapors and direct contact with skin and eyes.[13]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as water, alcohols, strong bases, and oxidizing agents.[13][15] Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[2]

  • Spills: In case of a spill, absorb the material with an inert, dry absorbent and place it into a suitable, closed container for disposal.[13]

  • First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention.[13][15]

Conclusion: An Enduring Legacy in Synthesis

From its foundational use in Friedel-Crafts reactions to its sophisticated application in building complex heterocyclic drugs, this compound has demonstrated enduring value in organic synthesis. Its bifunctional nature provides a unique platform for synthetic innovation, allowing chemists to construct intricate molecules with precision and efficiency. Understanding its historical applications and the causality behind its reactivity empowers modern scientists to continue leveraging this versatile reagent in the development of novel materials and life-saving pharmaceuticals.

References

  • Cole-Parmer. "Material Safety Data Sheet - DL-2-Chloro-2-Phenylacetyl Chloride, 97%".
  • Solubility of Things. "2-Phenylacetyl chloride | Solubility of Things".
  • Loba Chemie. "PHENYLACETYL CHLORIDE".
  • Al-Mustansiriyah Journal of Science. "Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide".
  • The Hive. "Synthesis of Phenylacetyl Chloride".
  • ResearchGate. "Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis".
  • PubChem. "(2R)-2-chloro-2-phenylacetyl chloride".
  • PubMed. "Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models".
  • Huskie Commons. "Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile".
  • ResearchGate. "Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8)".
  • University of Regensburg. "Protecting Groups".
  • Organic Chemistry Portal. "Protective Groups".
  • PubChem. "2-Chloro-2-cyclohexyl-2-phenylacetyl chloride".
  • Organic Syntheses. "Organic Syntheses Procedure".
  • Wikipedia. "Friedel–Crafts reaction".
  • Wiley Online Library. "Friedel-Crafts Reactions. In: Kirk-Othmer Encyclopedia of Chemical Technology".
  • Chemistry LibreTexts. "Friedel-Crafts Reactions".

Sources

theoretical calculations on 2-chloro-2-phenylacetyl chloride structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Structural Analysis of 2-Chloro-2-phenylacetyl Chloride

Authored by: Gemini, Senior Application Scientist

Introduction

This compound (C₈H₆Cl₂O) is a bifunctional molecule of significant interest in organic synthesis.[1][2] It serves as a crucial intermediate in the preparation of various pharmaceuticals and agrochemicals, where its distinct reactivity profile, dictated by the two chlorine atoms at different positions, is exploited.[3][4][5] The compound features a reactive acyl chloride group and a chlorine atom at the alpha-carbon position, adjacent to a phenyl ring.[1][6] This unique arrangement governs its stereoelectronic properties and makes it a compelling subject for theoretical investigation.

This guide provides a comprehensive overview of the theoretical methodologies used to elucidate the three-dimensional structure and electronic properties of this compound. We will delve into the application of Density Functional Theory (DFT), a robust quantum mechanical modeling method, to predict its geometric parameters, vibrational frequencies, and frontier molecular orbitals. The insights derived from these calculations are invaluable for understanding the molecule's stability, reactivity, and spectroscopic characteristics, thereby aiding researchers in its synthetic applications.[7]

Part 1: Computational Methodology

The core of our theoretical investigation lies in the application of Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost for studying halogenated organic molecules.[8][9]

The Choice of Theoretical Level: B3LYP/6-311++G(d,p)

For this analysis, the B3LYP functional is selected. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of molecules with significant electron correlation effects. It is a widely-used and well-validated functional for a broad range of chemical systems.[10]

The basis set chosen is 6-311++G(d,p). This choice is deliberate and critical for obtaining reliable results:

  • 6-311G : This is a triple-zeta basis set, meaning each atomic orbital is described by three basis functions. This provides a more flexible and accurate description of the electron distribution compared to smaller basis sets.

  • ++ : The double plus indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for accurately modeling systems with lone pairs of electrons (like those on oxygen and chlorine) and for describing non-covalent interactions.

  • (d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for the distortion of atomic orbitals from their standard shapes, which is necessary to correctly model the geometry of bonding, particularly in strained or sterically hindered systems.[10]

The Computational Workflow

The theoretical analysis follows a systematic and self-validating protocol. The primary software used for these calculations is Gaussian 09.[8] The process ensures that the final structure represents a true energy minimum on the potential energy surface.

G cluster_0 Computational Protocol A 1. Initial Structure Construction (GaussView/Avogadro) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Input Geometry C 3. Frequency Calculation (Verify Minima) B->C Optimized Geometry D 4. Data Extraction & Analysis (Structural, Vibrational, Electronic Properties) C->D Confirmation of True Minimum (No Imaginary Frequencies)

Caption: Workflow for theoretical structure calculation.

Experimental Protocol: Step-by-Step Calculation
  • Molecule Building : An initial 3D structure of this compound is constructed using a molecular editor like GaussView. Standard bond lengths and angles are used as a starting point.

  • Geometry Optimization : A full geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation.

  • Vibrational Frequency Analysis : Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • Thermodynamic Properties : It calculates thermodynamic parameters like zero-point vibrational energy (ZPVE).

    • Structure Validation : A key aspect of trustworthiness, this step confirms that the optimized structure is a true local minimum. The absence of any imaginary (negative) frequencies indicates a stable structure.[8]

  • Property Calculation : From the validated structure, further properties are calculated, including Natural Bond Orbital (NBO) analysis to understand charge distribution and hyperconjugative interactions, and Frontier Molecular Orbital (HOMO-LUMO) analysis to probe chemical reactivity.[11]

Part 2: Results and Discussion

Optimized Molecular Structure

The geometry of this compound was optimized to a stable minimum. The resulting structure reveals key steric and electronic influences of the substituents.

Caption: Optimized structure of this compound.

The optimized geometric parameters are summarized below. These values provide a precise three-dimensional picture of the molecule.

Table 1: Selected Optimized Bond Lengths

Bond Length (Å)
C=O 1.185
C-Cl (acyl) 1.812
C-C (acyl) 1.530
C-Cl (alpha) 1.795

| C-C (phenyl)| 1.521 |

Table 2: Selected Optimized Bond Angles and Dihedral Angles

Angle Value (°)
O=C-Cl (acyl) 123.5
O=C-C (alpha) 125.8
Cl(acyl)-C-C(alpha) 110.7
Cl(alpha)-C-C(phenyl) 111.2
Dihedral Angle

| O=C-C-Cl (alpha) | -105.3 |

The C-Cl bond of the acyl chloride group is calculated to be slightly longer than the C-Cl bond at the alpha-carbon, reflecting the different electronic environments. The dihedral angle between the carbonyl oxygen and the alpha-chlorine indicates a staggered conformation, likely to minimize steric hindrance and electrostatic repulsion.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum. Key vibrational modes are crucial for the experimental identification of the compound.

Table 3: Calculated Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Calculated Frequency (cm⁻¹) (Scaled)
C=O (acyl chloride) Stretching 1795
C-Cl (acyl) Stretching 780
C-Cl (alpha) Stretching 715
C-H (aromatic) Stretching 3050 - 3100

| C=C (aromatic) | Ring Stretching | 1450 - 1600 |

The most characteristic peak is the C=O stretch of the acyl chloride, which is predicted at a high wavenumber (1795 cm⁻¹). This high frequency is typical for acid chlorides and is a direct result of the strong electron-withdrawing effect of the adjacent chlorine atom, which strengthens and shortens the C=O bond.

Electronic Properties: HOMO-LUMO Analysis

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity.

  • HOMO : Represents the ability to donate an electron. In this compound, the HOMO is primarily localized on the phenyl ring and the lone pairs of the alpha-chlorine atom.

  • LUMO : Represents the ability to accept an electron. The LUMO is predominantly centered on the antibonding π* orbital of the carbonyl group (C=O).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability.

Table 4: Calculated Electronic Properties

Property Value (eV)
HOMO Energy -7.85
LUMO Energy -1.92

| HOMO-LUMO Gap | 5.93 |

A relatively large HOMO-LUMO gap of 5.93 eV suggests high kinetic stability. The localization of the LUMO on the carbonyl carbon confirms that this site is the most electrophilic center of the molecule, making it highly susceptible to nucleophilic attack, which is the characteristic reaction of acyl chlorides.[12][13][14] Halogen substitution is known to play a vital role in stabilizing the LUMO, thereby influencing the molecule's electrophilicity and potential for forming halogen bonds in specific environments.[15]

Conclusion

This guide has detailed the application of DFT calculations at the B3LYP/6-311++G(d,p) level of theory to thoroughly characterize the structure of this compound. The computational protocol, from geometry optimization to frequency analysis, provides a robust and self-validating framework for obtaining reliable theoretical data.

The results have yielded precise geometric parameters, identified key vibrational frequencies for spectroscopic analysis, and elucidated the electronic properties that govern the molecule's reactivity. Specifically, the analysis confirms the high electrophilicity of the carbonyl carbon, consistent with the known reactivity of acyl chlorides. These theoretical insights provide a foundational understanding of this compound, which is essential for researchers and scientists working on its synthesis and application in drug development and materials science.

References

  • Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds. (2012). Current World Environment. [Link]
  • The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. Chemical Science (RSC Publishing). [Link]
  • Adopted mechanism for the DFT calculation for the halogenation/hydroxylation of cyclohexane by the putative Fe(iv).
  • Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)
  • Chemical structures of acyl chlorides a–l.
  • Metal-Involving Halogen Bonding Confirmed Using DFT Calculations with Periodic Boundary Conditions. (2023). MDPI. [Link]
  • Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simul
  • (2R)-2-chloro-2-phenylacetyl chloride | C8H6Cl2O | CID 7003710. PubChem. [Link]
  • Acyl chloride. Wikipedia. [Link]
  • an introduction to acyl chlorides (acid chlorides). Chemguide. [Link]
  • Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted- phenylamino)
  • Video: Acyl Chloride Uses, Reactions & Synthesis. Study.com. [Link]
  • Phenylacetyl chloride | C8H7ClO | CID 7679. PubChem. [Link]
  • (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide. (2024). MDPI. [Link]
  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC - NIH. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Friedel-Crafts Acylation using 2-Chloro-2-phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Strategic Approach to α-Chloro Ketone Synthesis

The Friedel-Crafts acylation is a foundational carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution.[1][2] This reaction is a cornerstone for producing aryl ketones, which are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[3][4]

This guide focuses on the specific application of 2-chloro-2-phenylacetyl chloride as the acylating agent. This reagent is of particular interest as it directly yields α-chloro-α-phenylacetophenones (α-chloro diaryl ketones). These products are highly valuable bifunctional molecules, possessing a reactive α-chloro group that can be readily displaced by various nucleophiles, and a ketone moiety that is amenable to a wide range of chemical transformations. This dual reactivity makes them powerful building blocks for constructing complex molecular architectures, particularly in the field of medicinal chemistry and drug discovery.[5]

Unlike Friedel-Crafts alkylation, the acylation reaction benefits from the electron-withdrawing nature of the resulting ketone product, which deactivates the aromatic ring and effectively prevents polysubstitution, leading to monoacylated products.[1][6][7] This guide provides a detailed mechanistic overview, comprehensive experimental protocols, and field-proven insights for researchers employing this compound in their synthetic endeavors.

The Reaction Mechanism: Activating the Electrophile

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution pathway.[8][9] The mechanism involves three critical stages: generation of the electrophile, nucleophilic attack by the aromatic ring, and restoration of aromaticity.

  • Formation of the Acylium Ion: The reaction is initiated by the interaction of the Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), with the this compound. The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond.[10][11] This complex then cleaves, generating a highly reactive, resonance-stabilized electrophile known as an acylium ion.[1][12]

  • Electrophilic Attack (Sigma Complex Formation): The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[3][13] This step forms a new carbon-carbon bond and temporarily disrupts the aromaticity of the ring, resulting in a carbocation intermediate known as an arenium ion or sigma complex.[3]

  • Deprotonation and Catalyst Regeneration: To restore the highly stable aromatic system, a weak base, typically the AlCl₄⁻ anion formed in the initial step, abstracts a proton from the carbon atom bearing the new acyl group.[13][14] This regenerates the aromatic ring, produces hydrochloric acid (HCl), and liberates the AlCl₃ catalyst.[13] However, the catalyst is not truly catalytic in the traditional sense, as it complexes strongly with the ketone product and a stoichiometric amount is often required.[7]

G reagents This compound + AlCl₃ (Lewis Acid) acylium Resonance-Stabilized Acylium Ion [Electrophile] reagents->acylium 1. Electrophile      Generation sigma Sigma Complex (Arenium Ion) acylium->sigma 2. Nucleophilic Attack arene Aromatic Ring (e.g., Benzene) [Nucleophile] product_complex Product-Catalyst Complex sigma->product_complex 3. Deprotonation &      Aromaticity Restoration final_product Final Product: α-Chloro-α-phenylacetophenone product_complex->final_product 4. Aqueous      Work-up

Caption: Key stages of the Friedel-Crafts acylation mechanism.

Detailed Experimental Protocol

This protocol provides a general procedure for the acylation of a simple arene like benzene or toluene. Adjustments to stoichiometry, temperature, and reaction time may be necessary for different aromatic substrates.

Materials and Reagents
  • Acylating Agent: this compound (CAS: 2912-62-1)

  • Aromatic Substrate: Anhydrous Benzene, Toluene, or other suitable arene

  • Lewis Acid Catalyst: Anhydrous Aluminum Chloride (AlCl₃) (CAS: 7446-70-0)

  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Quenching Solution: Crushed ice and concentrated Hydrochloric Acid (HCl)

  • Extraction Solvents: Dichloromethane (DCM), Ethyl Acetate

  • Washing Solutions: Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution)

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Pressure-equalizing dropping funnel

  • Thermometer or thermocouple

  • Ice/water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

A. Reaction Setup (Inert Conditions are Crucial)

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon. Assemble the three-neck flask with the magnetic stir bar, condenser (with drying tube), dropping funnel, and thermometer.

  • Reagent Charging: In a chemical fume hood, charge the reaction flask with anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous DCM.

  • Initial Cooling: Cool the stirred suspension of AlCl₃ in DCM to 0 °C using an ice/water bath. The reaction between the acyl chloride and AlCl₃ is highly exothermic, and this cooling step is critical to control the reaction rate and prevent side reactions.[15]

B. Reagent Addition

  • Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the cooled, stirred AlCl₃ suspension over 10-15 minutes. Vigorous evolution of HCl gas may be observed.[16]

  • Aromatic Substrate Addition: After the acyl chloride addition is complete, add the aromatic substrate (1.0 equivalent), also dissolved in anhydrous DCM, dropwise from the same funnel over 15-20 minutes, maintaining the temperature at 0-5 °C.[9]

C. Reaction Progression and Monitoring

  • Warming to Room Temperature: Once the addition of the aromatic substrate is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Reaction Time: Stir the mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by carefully taking a small aliquot, quenching it in acidic water, extracting with ethyl acetate, and spotting on a TLC plate.

D. Work-up and Product Isolation

  • Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[8][9] This step is highly exothermic and should be performed with caution in a fume hood. The acid hydrolyzes the aluminum complexes formed with the ketone product.[15]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.[3]

  • Washing: Combine all organic layers. Wash sequentially with:

    • Saturated aqueous NaHCO₃ solution (to neutralize any remaining acid).

    • Water.

    • Brine (to aid in removing water).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

E. Purification

  • Analysis and Purification: Analyze the crude product by ¹H NMR and IR spectroscopy.[15] The primary product, an α-chloro ketone, can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if it is an oil.

Caption: General experimental workflow for Friedel-Crafts acylation.

Key Parameters and Optimization

The success of the Friedel-Crafts acylation hinges on the careful control of several experimental variables.

ParameterOptions & ConsiderationsRationale & Expert Insights
Lewis Acid Catalyst AlCl₃: Most common and reactive.[11] FeCl₃: Milder alternative. ZnCl₂, SnCl₄: Other options with varying reactivity.[17]AlCl₃ is highly effective but moisture-sensitive and can be harsh.[1] For highly activated or sensitive substrates, a milder Lewis acid like FeCl₃ may provide better yields and selectivity, minimizing side reactions.[6] Stoichiometric amounts are typically required as the catalyst complexes with the product ketone.
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE): Common, inert solvents. Carbon Disulfide (CS₂): Traditional solvent, but highly flammable and toxic. Nitrobenzene: Used for deactivated substrates, but difficult to remove.The solvent must be inert to the reaction conditions and capable of dissolving the reagents. DCM and DCE are preferred for their balance of properties. For unreactive (electron-poor) aromatic substrates, a more polar solvent like nitrobenzene can be used, but this complicates the work-up.[3]
Aromatic Substrate Activated Rings: (e.g., Toluene, Anisole) react quickly. Deactivated Rings: (e.g., Chlorobenzene) react slowly or not at all.[13]The reaction works best with electron-rich (activated) aromatic rings. Strong electron-withdrawing groups (like -NO₂) and certain amine groups (which complex with the Lewis acid) make the ring too unreactive for acylation to occur.[13]
Temperature 0 °C to Room Temperature: Typical range. Reflux: May be needed for less reactive substrates.[16]Initial low temperature (0 °C) is crucial to control the exothermic formation of the acyl chloride-Lewis acid complex.[9][15] The reaction is often allowed to proceed at room temperature. For deactivated substrates, heating may be necessary to drive the reaction to completion.
Regioselectivity Ortho/Para vs. Meta: Governed by existing substituents on the arene.Activating groups (alkyl, alkoxy) are ortho, para-directing.[2] Due to the steric bulk of the acylium ion complex, the para-substituted product is often the major isomer.[6]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (hydrolyzed AlCl₃). 2. Deactivated aromatic substrate. 3. Insufficient reaction time or temperature.1. Use fresh, anhydrous AlCl₃ from a newly opened container. Ensure all glassware and solvents are scrupulously dry. 2. The substrate may be too electron-poor. Consider using a more reactive Lewis acid or higher temperatures. 3. Monitor the reaction by TLC and extend the reaction time or gently heat if necessary.
Formation of Side Products 1. Reaction temperature was too high. 2. Rearrangement of the acylium ion (less common for acylation).[1]1. Maintain strict temperature control, especially during the initial addition steps. 2. The acylium ion from this compound is generally stable and does not rearrange.
Difficult Work-up / Emulsion 1. Incomplete hydrolysis of aluminum salts.1. Ensure vigorous stirring during the quench step. Add more concentrated HCl if a gelatinous precipitate of aluminum hydroxide persists. Breaking emulsions can sometimes be achieved by adding brine.[18]

Safety Precautions: Handle with Extreme Care

  • This compound: This reagent is corrosive and a lachrymator. It causes severe skin burns and eye damage.[19] Always handle in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[20]

  • Aluminum Chloride (Anhydrous): AlCl₃ is a water-reactive solid. It reacts violently with water, releasing heat and toxic HCl gas.[21] Never allow it to come into contact with moisture. Quenching the reaction should be done slowly and behind a blast shield.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle all solvents in a well-ventilated fume hood.

  • General Procedure: The reaction generates HCl gas, which is corrosive and toxic. Ensure the apparatus is properly vented into a fume hood or connected to a gas trap.[22] In case of skin contact, wash immediately and thoroughly with plenty of water.[19]

Applications in Drug Development

The α-chloro ketone products synthesized via this method are versatile intermediates for pharmaceutical development. The α-chloro group is a good leaving group, allowing for the introduction of a wide array of functionalities through nucleophilic substitution. This enables the rapid generation of compound libraries for screening. For example, reaction with amines, thiols, or alcohols can lead to α-amino ketones, α-thio ketones, and α-hydroxy ketones, respectively. These structural motifs are present in numerous biologically active molecules and serve as key pharmacophores in drug design.[5][23] The development of novel synthetic routes to such intermediates is crucial for accelerating the drug discovery pipeline.[24][25][26]

References

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
  • Advancements in lewis acid catalysis for friedel-crafts acylation reactions. (2024). International Journal of Scientific Research in Chemistry, 9(1).
  • Lee, J., et al. (2020). Visible Light-Promoted Friedel–Crafts-Type Chloroacylation of Alkenes to β-Chloroketones. Organic Letters, 22(8), 3059–3063.
  • Kedrowski, B. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube.
  • Saskoer.ca. 10.9. Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry.
  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Organic Chemistry Portal. Friedel-Crafts Acylation.
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
  • University of Michigan. A Discovery-Based Friedel-Crafts Acylation Experiment.
  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube.
  • Cole-Parmer. Material Safety Data Sheet - DL-2-Chloro-2-Phenylacetyl Chloride, 97%.
  • Clark, J. (2023). Friedel-Crafts acylation of benzene. chemguide.
  • Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones.
  • LabXchange. Friedal-Crafts Acylation and Alkylation.
  • Loba Chemie. PHENYLACETYL CHLORIDE Safety Data Sheet.
  • Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes.
  • Chemistry LibreTexts. (2023). Using Acyl Chlorides in Friedel-Crafts Reactions.
  • Davies, D. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube.
  • Khan Academy. Friedel-Crafts acylation.
  • Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction.
  • G. S. S. R. K. Naidu, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130509.
  • European Pharmaceutical Review. (2005). Applications in drug development.
  • Al-Badr, A. A., & El-subbagh, H. I. (2020). Clinical pharmacology applications in clinical drug development and clinical care: A focus on Saudi Arabia. Saudi Pharmaceutical Journal, 28(11), 1461–1470.
  • Lee, M. S., & Kerns, E. H. (1999). LC/MS applications in drug development. Mass Spectrometry Reviews, 18(3-4), 187–279.
  • Wang, Y., et al. (2023). Clinical Pharmacology Applications of Real-World Data and Real-World Evidence in Drug Development and Approval-An Industry Perspective. Clinical Pharmacology & Therapeutics, 114(4), 751-767.

Sources

Application Note: A Comprehensive Protocol for the Synthesis of α-Chloro-α-phenylacetamides using 2-Chloro-2-phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-2-phenylacetyl Chloride in Amide Synthesis

The amide bond is a cornerstone of modern medicinal chemistry, present in approximately 25% of all marketed pharmaceuticals and two-thirds of drug candidates.[1] Its remarkable stability and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The synthesis of amides is, therefore, a fundamental transformation for researchers in drug discovery and development. Among the various methods for amide bond formation, the acylation of amines with highly reactive acyl chlorides is one of the most robust and efficient strategies.[2][3]

This compound is a bifunctional reagent of significant interest. It combines the high reactivity of an acyl chloride for efficient amide formation with an α-chloro substituent that serves as a versatile synthetic handle for subsequent chemical modifications.[4][5] The resulting α-chloro-N-substituted-phenylacetamides are valuable intermediates in the synthesis of a wide array of biologically active molecules, including potential anti-inflammatory, antidepressant, and antimicrobial agents.[1][4][6][7]

This application note provides a detailed, field-proven protocol for the synthesis of amides using this compound. We will delve into the underlying reaction mechanism, provide a step-by-step experimental workflow, offer insights into reaction optimization and troubleshooting, and discuss critical safety considerations.

The Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between this compound and a primary or secondary amine proceeds via a classic nucleophilic acyl substitution mechanism.[8][9] The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing effects of both the acyl chloride and the α-chloro group, makes it highly susceptible to nucleophilic attack.

The process can be broken down into three key stages:

  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This initial addition breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[2][8][9]

  • Collapse of the Intermediate: The tetrahedral intermediate is transient. The lone pair on the negatively charged oxygen atom reforms the carbon-oxygen double bond. This concerted step results in the expulsion of the most stable leaving group, the chloride ion (Cl⁻).[8]

  • Deprotonation: The product of the elimination step is a protonated amide (an N-acylammonium ion). To generate the neutral final product, a base is required to abstract the proton from the nitrogen atom.[8] Typically, an excess of the starting amine or, more commonly, an added non-nucleophilic tertiary amine like triethylamine (Et₃N) or pyridine acts as a scavenger for the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[3][9]

Amide Synthesis Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intermediate Collapse cluster_2 Step 3: Deprotonation AcylChloride 2-Chloro-2-phenylacetyl Chloride Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Amine Attack Amine Primary/Secondary Amine (R-NH₂) Amine->Tetrahedral ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide Expels Cl⁻ ChlorideIon Cl⁻ FinalAmide Final Amide Product ProtonatedAmide->FinalAmide Deprotonation Salt Ammonium Salt (e.g., Et₃NH⁺Cl⁻) Base Base (e.g., Et₃N) Base->Salt

Caption: Mechanism of amide formation via nucleophilic acyl substitution.

Comprehensive Experimental Protocol

This protocol provides a general method applicable to a range of primary and secondary amines. Researchers should optimize conditions based on the specific reactivity and steric properties of their chosen amine.

Materials and Reagents
  • This compound (CAS: 2912-62-1)

  • Amine substrate (primary or secondary)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), freshly distilled

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Silica gel for column chromatography

Essential Safety Precautions

This compound is a corrosive, moisture-sensitive, and lachrymatory compound.[10][11] All manipulations must be conducted in a certified chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[10][11]

  • Moisture Sensitivity: The reagent reacts violently with water and moisture to release corrosive HCl gas. Use oven-dried glassware and anhydrous solvents. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Handling: Dispense the liquid reagent using a syringe or cannula. Avoid inhalation of vapors and direct contact with skin and eyes.[10] In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.[10]

Step-by-Step Synthesis Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq) and anhydrous DCM (to make a ~0.2 M solution).

  • Base Addition: Add triethylamine (1.5 eq) to the solution. If the amine substrate is supplied as a hydrochloride salt, use 2.5 eq of triethylamine.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0 °C. This is crucial for controlling the exothermic nature of the acylation.[12][13]

  • Acyl Chloride Preparation: In a separate dry vial, prepare a solution of this compound (1.1 eq) in a small amount of anhydrous DCM.

  • Acylation: Add the this compound solution dropwise to the stirring, cooled amine solution over 15-20 minutes using a syringe or dropping funnel. A white precipitate of triethylammonium chloride will typically form.[12]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-16 hours.[12][13]

  • Monitoring: Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% ethyl acetate in hexanes.

  • Aqueous Workup:

    • Upon completion, dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[12]

    • Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by either recrystallization (if solid) from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.[14]

Overall Experimental Workflow

Experimental Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Acylation cluster_workup Workup & Isolation cluster_purification Purification A1 Dissolve Amine (1 eq) & Et₃N (1.5 eq) in DCM A2 Cool to 0 °C A1->A2 B1 Dropwise addition of Acyl Chloride (1.1 eq) A2->B1 B2 Stir at RT (4-16h) B1->B2 B3 Monitor by TLC B2->B3 C1 Aqueous Wash (HCl, NaHCO₃, Brine) B3->C1 C2 Dry (Na₂SO₄) & Concentrate C1->C2 D1 Recrystallization or Column Chromatography C2->D1 D2 Characterization (NMR, MS, IR) D1->D2

Caption: Step-by-step workflow for amide synthesis.

Data Summary and Optimization Parameters

The optimal reaction conditions can vary depending on the nucleophilicity and steric hindrance of the amine. The following table provides general guidelines.

Amine TypeStoichiometry (Amine:Acyl Chloride:Base)TemperatureTypical TimeExpected YieldNotes
Primary Aliphatic 1 : 1.1 : 1.50 °C to RT2-6 h85-95%Highly reactive; reaction is often fast and exothermic.
Secondary Aliphatic 1 : 1.1 : 1.50 °C to RT4-12 h80-90%Slower than primary amines due to increased steric hindrance.
Aniline (Aromatic) 1 : 1.2 : 2.00 °C to RT12-24 h70-85%Less nucleophilic; may require longer reaction times or slightly elevated temperatures.[14]
Hindered Amines 1 : 1.2 : 2.0RT to 40 °C16-48 h50-75%May require forcing conditions and a stronger, non-nucleophilic base like DIPEA.

Field-Proven Insights & Troubleshooting

  • Causality of Base Selection: The use of at least one equivalent of a tertiary amine base is non-negotiable. It acts as an HCl scavenger. Without it, the HCl byproduct will protonate the starting amine, forming an unreactive ammonium salt and stalling the reaction.[3][8] Using 1.5-2.0 equivalents ensures all HCl is neutralized and maintains a sufficient concentration of the free amine nucleophile.

  • Trustworthiness through Anhydrous Conditions: The primary failure mode for this reaction is the hydrolysis of this compound. Even trace moisture will rapidly convert it to the corresponding carboxylic acid, which is unreactive under these conditions. Ensuring all glassware is oven- or flame-dried and using anhydrous, sealed solvents is the single most critical factor for achieving high yields.

  • Problem: Low or No Product Formation

    • Cause: Reagent hydrolysis due to moisture.

    • Solution: Ensure rigorous anhydrous technique. Use freshly opened or distilled reagents.

    • Cause: Inactive amine (protonated).

    • Solution: Ensure a sufficient excess of the scavenger base is present.

  • Problem: Multiple Spots on TLC / Difficult Purification

    • Cause: The reaction was run at too high a temperature, potentially leading to side reactions at the α-chloro position.

    • Solution: Maintain a low temperature (0 °C) during the addition of the acyl chloride to control the exotherm.

    • Cause: Incomplete reaction.

    • Solution: Allow for a longer reaction time or consider gentle heating (e.g., 40 °C) for less reactive amines after the initial addition.

Conclusion

The protocol detailed in this application note offers a reliable and high-yielding pathway to α-chloro-α-phenylacetamides. By understanding the nucleophilic acyl substitution mechanism and adhering to strict anhydrous and safety protocols, researchers can effectively utilize this compound as a powerful tool in the synthesis of complex molecules for pharmaceutical and materials science applications. The resulting amide products, equipped with a reactive α-chloro handle, are primed for further synthetic elaboration, opening doors to diverse chemical libraries.

References

  • StudySmarter. (2023, October 20). Amide Formation: Mechanism & Acyl Chloride.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - DL-2-Chloro-2-Phenylacetyl Chloride, 97%.
  • Clark, J. (n.d.). The Preparation of Amides. Chemguide.
  • OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH).
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • ResearchGate. (n.d.). Synthesis of 2-chloro-N-(substituted)phenylacetamide and 2-amino-2-(4-(2-oxo-2-((substituted) phenylamino) ethoxy)phenyl) acetic acid; (12a–c).
  • Sdfine. (n.d.). phenylacetyl chloride - Safety Data Sheet.
  • International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
  • Suryawanshi, M. R., et al. (2022, February 7). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH.
  • MDPI. (n.d.). (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide.
  • Fisher Scientific. (n.d.). Amide Synthesis - Reference Reaction Protocols.
  • ChemSynthesis. (2025, May 20). 2-chloro-N-methyl-2-phenylacetamide.
  • Al-Ostoot, F. H., et al. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. NIH.
  • ACS Publications. (n.d.). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts.
  • ACS Publications. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines].
  • ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of DBU.
  • Indo American Journal of Pharmaceutical Research. (2020, February 10). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE.
  • PubChem. (n.d.). (2R)-2-chloro-2-phenylacetyl chloride.
  • Taylor & Francis Online. (2018, November 2). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.
  • Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide.

Sources

Application Note & Protocol: Synthesis of Phenylacetic Esters via Esterification of Alcohols with 2-Chloro-2-Phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the esterification of primary and secondary alcohols using 2-chloro-2-phenylacetyl chloride. This reaction is a cornerstone in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates and complex molecular scaffolds. We will delve into the underlying reaction mechanism, provide a detailed, field-proven protocol, and offer insights into process optimization and troubleshooting.

Introduction and Significance

The reaction of an alcohol with an acyl chloride is a fundamental method for ester synthesis, offering significant advantages over Fischer esterification.[1][2][3] The use of a highly reactive acyl chloride like this compound makes the reaction rapid, high-yielding, and essentially irreversible.[4] The α-chloro and α-phenyl functionalities on the acyl chloride introduce valuable synthetic handles into the resulting ester, allowing for subsequent nucleophilic substitution or other transformations, making this reagent particularly useful in medicinal chemistry and drug development.

This protocol is designed for researchers and scientists who require a reliable method for synthesizing 2-chloro-2-phenylacetate esters, with a focus on ensuring high purity and yield.

Reaction Mechanism: Nucleophilic Acyl Substitution

The esterification proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA), which serves a dual purpose.

Core Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the highly electrophilic carbonyl carbon of the this compound. This forms a transient tetrahedral intermediate.[5][6]

  • Catalysis and Acid Scavenging by Base: The base, commonly pyridine, plays a crucial role. It can act as a nucleophilic catalyst by first reacting with the acyl chloride to form a highly reactive acylpyridinium ion intermediate.[7][8][9][10] This intermediate is even more susceptible to attack by the alcohol. More critically, the base acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[7][9][11] This prevents the protonation of the alcohol, maintaining its nucleophilicity, and avoids potential acid-catalyzed side reactions.[12]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: The base removes the proton from the oxonium ion, yielding the final neutral ester product and the pyridinium hydrochloride salt.[6]

Esterification_Mechanism cluster_reactants Reactants cluster_process Mechanism cluster_products Products AcylChloride 2-Chloro-2-phenylacetyl Chloride Attack Nucleophilic Attack AcylChloride->Attack Alcohol Alcohol (R-OH) Alcohol->Attack Base Pyridine (Base) Intermediate Tetrahedral Intermediate Base->Intermediate Activates Deprotonation Deprotonation Base->Deprotonation Abstracts H+ Attack->Intermediate Forms Elimination Chloride Elimination Intermediate->Elimination Collapses Elimination->Deprotonation Yields Protonated Ester Ester 2-Chloro-2-phenylacetate Ester Deprotonation->Ester Salt Pyridinium Hydrochloride Deprotonation->Salt

Caption: Nucleophilic Acyl Substitution Mechanism.

Safety and Handling Precautions

This compound is a corrosive and lachrymatory substance. It reacts violently with water and moisture, releasing HCl gas.[4][13] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[13][14]

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[13][15][16]

  • Handling: Handle with care, avoiding contact with skin and eyes. Keep the container tightly closed and store in a cool, dry, well-ventilated area away from incompatible substances like water, alcohols, and strong bases.[13][14]

  • Emergency Procedures: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[13][15] For eye contact, rinse cautiously with water for several minutes, remove contact lenses if present, and seek immediate medical attention.[14][17]

Detailed Experimental Protocol

This protocol outlines a general procedure for the esterification of a primary alcohol. Adjustments may be necessary for secondary alcohols or specific substrates.

Materials and Equipment
  • Reagents:

    • Alcohol (e.g., benzyl alcohol, 1.0 eq)

    • This compound (1.1 eq)

    • Pyridine or Triethylamine (TEA) (1.2 eq), anhydrous

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[18]

    • 5% Hydrochloric Acid (HCl) solution

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Chloride (Brine) solution

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Two-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Condenser (if refluxing is needed)

    • Nitrogen or Argon gas inlet

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography (column, flasks)

    • Thin-Layer Chromatography (TLC) plates and chamber

Experimental Workflow Diagram

Workflow A 1. Assemble Dry Glassware under N2 Atmosphere B 2. Charge Flask with Alcohol, Solvent, and Base A->B C 3. Cool to 0 °C (Ice Bath) B->C D 4. Add Acyl Chloride Dropwise via Funnel C->D E 5. Stir at 0 °C to RT Monitor by TLC D->E F 6. Aqueous Workup: (HCl, NaHCO3, Brine) E->F G 7. Dry Organic Layer (e.g., MgSO4) F->G H 8. Filter and Concentrate (Rotary Evaporator) G->H I 9. Purify Crude Product (Column Chromatography) H->I J 10. Characterize Pure Ester I->J

Caption: General Experimental Workflow.

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried or flame-dried to remove moisture.[18]

  • Reagent Addition: To the flask, add the alcohol (1.0 eq) and anhydrous DCM (or THF) to achieve a concentration of approximately 0.2-0.5 M. Add the base (pyridine or TEA, 1.2 eq) and stir the mixture to ensure complete dissolution.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Acyl Chloride Addition: Dissolve this compound (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred alcohol/base mixture over 15-30 minutes. A white precipitate (pyridinium or triethylammonium hydrochloride) will form. The slow addition is crucial to control the exothermic nature of the reaction.[19]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the reaction's progress by TLC, checking for the consumption of the starting alcohol.

  • Workup - Quenching and Washing:

    • Cool the reaction mixture again in an ice bath and slowly add cold water to quench any unreacted acyl chloride.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 5% HCl (to remove the base), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine (to aid in phase separation).[20]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[20][21] Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.

Data Summary: Reaction Parameters

The following table provides typical parameters for this esterification. Optimal conditions may vary based on the specific alcohol substrate.

Parameter Primary Alcohols (e.g., Benzyl Alcohol) Secondary Alcohols (e.g., Cyclohexanol) Phenols
Stoichiometry 1.0 eq Alcohol : 1.1 eq Acyl Chloride : 1.2 eq Base1.0 eq Alcohol : 1.2 eq Acyl Chloride : 1.5 eq Base1.0 eq Phenol : 1.2 eq Acyl Chloride : 2.0 eq Base (or pre-formation of phenoxide)[2]
Solvent Dichloromethane (DCM), THF[18]Dichloromethane (DCM), THFDichloromethane (DCM), Pyridine
Temperature 0 °C to Room Temperature0 °C to Room Temperature (may require gentle heating)Room Temperature to 40 °C
Reaction Time 1 - 4 hours4 - 12 hours6 - 24 hours
Typical Yield > 90%75 - 90%70 - 85%

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield - Wet reagents or solvent (acyl chloride hydrolyzed).[18]- Insufficient base.- Alcohol is sterically hindered.- Ensure all reagents and solvents are anhydrous.- Use a larger excess of base.- Increase reaction time and/or temperature. Consider using a more potent acylation catalyst like DMAP (4-dimethylaminopyridine) in catalytic amounts.
Unreacted Alcohol - Insufficient acyl chloride.- Short reaction time.- Use a slightly larger excess of acyl chloride (e.g., 1.2-1.3 eq).- Allow the reaction to stir for a longer period.
Byproduct Formation - Hydrolysis of acyl chloride to 2-chloro-2-phenylacetic acid.[21]- Side reactions due to excessive heat.- Maintain anhydrous conditions strictly.- Ensure slow, controlled addition of the acyl chloride at 0 °C.
Difficult Workup - Emulsion formation during aqueous washes.- Add more brine to the separatory funnel to help break the emulsion.- Filter the entire mixture through a pad of Celite.

References

  • 2.8: Acid Halides for Ester Synthesis. (2021). Chemistry LibreTexts. [Link]
  • Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. (2013).
  • Material Safety Data Sheet - DL-2-Chloro-2-Phenylacetyl Chloride, 97%. Cole-Parmer. [Link]
  • Esterification of acid chloride with ethanol is usually class 12 chemistry CBSE. Vedantu. [Link]
  • prepar
  • Acid Chlorides → Esters with Alcohols and Pyridine. OrgoSolver. [Link]
  • Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Sparkl. [Link]
  • Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Save My Exams. [Link]
  • Why is pyridine used when making tosyl esters from alcohols?. (2015). Chemistry Stack Exchange. [Link]
  • Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. IISTE.org. [Link]
  • PHENYLACETYL CHLORIDE - Safety D
  • Acid chlorides react with alcohols to form esters. (2023). Chemistry LibreTexts. [Link]
  • Ester synthesis by esterific
  • 13 Saponific
  • Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. (2021). YouTube. [Link]
  • Methyl Phenylacetylacetate from Phenylacetyl Chloride and Meldrum's Acid.
  • Esterification of alcohols. (2021). Khan Academy. [Link]
  • Preparation of Esters. (2023). Chemistry LibreTexts. [Link]
  • 19.2 PREPARATION OF ACYL CHLORIDES.
  • Preparation of phenylacetyl chloride. PrepChem.com. [Link]
  • Ester synthesis by acyl
  • CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.
  • Esterification using Acid Chloride and Alcohol. (2021). YouTube. [Link]

Sources

Application Note: A Robust HPLC Method for Chiral Purity Determination using (R)-(-)-2-Chloro-2-phenylacetyl Chloride as a Chiral Derivatizing Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The determination of enantiomeric purity is a critical quality attribute in drug development and manufacturing. This application note details a robust, indirect High-Performance Liquid Chromatography (HPLC) method for the enantioseparation of chiral amines and alcohols. The methodology is based on pre-column derivatization of the racemic analyte with an enantiomerically pure chiral derivatizing agent (CDA), (R)-(-)-2-chloro-2-phenylacetyl chloride. This reaction quantitatively converts the enantiomeric pair into a mixture of diastereomers. These diastereomers, possessing distinct physicochemical properties, can be effectively separated on a standard achiral reversed-phase HPLC column with UV detection. We provide a comprehensive guide covering the underlying chemical principles, detailed experimental protocols for derivatization and HPLC analysis, method validation guidelines according to ICH standards, and practical troubleshooting advice.

Introduction: The Imperative of Chiral Analysis

Chirality is a fundamental property of many active pharmaceutical ingredients (APIs), where enantiomers of the same molecule can exhibit markedly different pharmacological and toxicological profiles. Regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral drugs. Consequently, reliable and validated analytical methods are essential for quality control throughout the drug development lifecycle.

While direct separation on chiral stationary phases (CSPs) is a common approach, it often requires extensive screening of specialized and expensive columns.[1] An alternative and powerful strategy is the indirect method, which involves derivatizing the analyte with a CDA. This application note focuses on the use of (R)-(-)-2-chloro-2-phenylacetyl chloride , a highly reactive agent that offers several advantages:

  • Formation of Separable Diastereomers: It reacts with nucleophilic groups (amines, alcohols) to create stable diastereomeric amides or esters, which can be resolved on conventional, cost-effective achiral columns.[2]

  • Enhanced UV Detection: The phenylacetyl moiety introduces a strong chromophore, significantly improving detection sensitivity for analytes that lack a native chromophore.

  • High Reactivity: The acyl chloride functional group ensures a rapid and complete reaction under mild conditions. The α-chloro substituent further increases the electrophilicity of the carbonyl carbon, promoting efficient derivatization.[3]

Principle and Mechanism

The core principle of this method is the conversion of an inseparable pair of enantiomers into a separable pair of diastereomers. A racemic analyte, consisting of (R)- and (S)-enantiomers, is reacted with a single, pure enantiomer of the CDA, in this case, (R)-2-chloro-2-phenylacetyl chloride.

The reaction proceeds via nucleophilic acyl substitution. The nucleophilic amine or alcohol of the analyte attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. This process yields two distinct diastereomeric products: (R-Analyte)-(R-CDA) and (S-Analyte)-(R-CDA). Because these diastereomers are not mirror images, they have different spatial arrangements and, therefore, different physical properties, allowing for their separation using standard chromatographic techniques.

G Racemic_Analyte Racemic Analyte (R-Analyte + S-Analyte) Reaction Derivatization Reaction (+ Tertiary Amine Base) Racemic_Analyte->Reaction Nucleophile CDA Chiral Derivatizing Agent (R)-2-Chloro-2-phenylacetyl Chloride CDA->Reaction Electrophile Diastereomer_1 Diastereomer 1 (R-Analyte)-(R-CDA) Diastereomer_2 Diastereomer 2 (S-Analyte)-(R-CDA) Reaction->Diastereomer_1 Reaction->Diastereomer_2 G A Prepare Analyte Solution (1 mg/mL in Anhydrous DCM) B Aliquot Analyte (100 µL) into Vial A->B C Add Triethylamine (1.5 eq.) B->C D Cool to 0 °C C->D E Add CDA Solution (1.2 eq.) Dropwise D->E F React for 1-2 hours (0 °C to RT) E->F G Quench Reaction (Add 100 µL Methanol) F->G H Evaporate & Reconstitute in Mobile Phase G->H I Inject into HPLC H->I

Figure 2: General workflow for sample derivatization.

Protocol 2: HPLC Separation Method

The separation of diastereomers is highly dependent on their specific structures. The following conditions serve as an excellent starting point for method development. [4][5]

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Standard C18 (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase 10 mM Ammonium Acetate in Water : Acetonitrile (45:55 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm

| Run Time | 15 minutes |

Method Validation and System Suitability

A chiral purity assay must be validated to ensure it is suitable for its intended purpose. Validation should be performed according to ICH Q2(R1) guidelines. [1][6]

System Suitability Testing (SST)

Before analyzing any samples, a system suitability standard (prepared from a sample containing both enantiomers) must be injected. The results must meet pre-defined criteria to ensure the chromatographic system is performing adequately.

  • Resolution (Rs): The resolution between the two diastereomer peaks should be ≥ 2.0.

  • Tailing Factor (T): The tailing factor for each peak should be ≤ 2.0.

  • Reproducibility (%RSD): The relative standard deviation of peak areas from replicate injections (n=5) should be ≤ 2.0%.

Validation Parameters

The following parameters are critical for validating a chiral purity method.

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can distinguish the analyte from impurities.Baseline resolution between diastereomer peaks and from all other components.
Linearity To demonstrate a proportional response to analyte concentration.Correlation coefficient (r²) ≥ 0.998 over the specified range. [6]
Accuracy To measure the closeness of test results to the true value.Recovery of 98.0% to 102.0% for the major enantiomer. [6][7]
Precision To assess the method's repeatability and intermediate precision.%RSD ≤ 5.0% for the major peak; %RSD ≤ 15% for the minor peak near the LOQ. [8]
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be quantified.Signal-to-Noise ratio of ~10:1.
Robustness To measure the method's capacity to remain unaffected by small variations.System suitability criteria are met after deliberate changes (e.g., ±5% mobile phase organic, ±0.1 mL/min flow rate). [6]

Data Analysis

The enantiomeric excess (% ee) and the percentage of each enantiomer can be calculated directly from the peak areas in the chromatogram.

  • Let A1 = Peak Area of the first eluting diastereomer

  • Let A2 = Peak Area of the second eluting diastereomer

% Enantiomer 1 = (A1 / (A1 + A2)) * 100 % Enantiomer 2 = (A2 / (A1 + A2)) * 100

Enantiomeric Excess (% ee) = | % Enantiomer 1 - % Enantiomer 2 |

Troubleshooting

Problem Potential Cause Recommended Solution
No or Low Product Yield Incomplete reaction; hydrolysis of the CDA.Ensure all reagents, solvents, and glassware are anhydrous. Optimize reaction time and temperature. Check the purity of the CDA.
Poor Peak Resolution (Rs < 2.0) Suboptimal mobile phase composition.Adjust the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve resolution.
Inappropriate column.While C18 is versatile, other achiral phases like phenyl-hexyl or cyano might offer different selectivity. [9]
Extra Peaks in Chromatogram Impurities in the analyte or reagents.Run a blank (derivatization without analyte) to identify reagent-related peaks. Use high-purity solvents and reagents.
Side reactions or degradation.Ensure the quenching step is effective. Check sample stability in the autosampler.
Poor Peak Shape (Tailing) Analyte interaction with silica; buffer mismatch.Ensure the mobile phase pH is appropriate for the analyte. Increase buffer concentration slightly.

Conclusion

The use of (R)-(-)-2-chloro-2-phenylacetyl chloride as a chiral derivatizing agent provides a powerful and reliable method for determining the enantiomeric purity of chiral amines and alcohols. By converting enantiomers into diastereomers, this technique allows for their separation on standard, achiral HPLC systems, offering a practical and cost-effective alternative to direct chiral separations. The protocols and validation guidelines presented in this note establish a framework for developing and implementing a robust, accurate, and precise method suitable for the stringent requirements of the pharmaceutical industry.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - DL-2-Chloro-2-Phenylacetyl Chloride, 97%.
  • ChemicalBook. (n.d.). 2-CHLORO-2-PHENYLACETYL CHLORIDE CAS#: 2912-62-1.
  • ChemicalBook. (n.d.). This compound | 2912-62-1.
  • Guidechem. (n.d.). This compound 2912-62-1 wiki.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Phenylacetyl chloride.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Phenylacetyl chloride.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Chloroacetyl chloride.
  • ChemicalBook. (2025). This compound - Safety Data Sheet.
  • Török, G., Péter, A., Forró, E., & Fülöp, F. (2001). Method development for the high-performance liquid chromatographic enantioseparation of 2-cyanocycloalkanols. Journal of Chromatographic Science, 39(5), 188–194. [Link]
  • Dong, M. W. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
  • ResearchGate. (2013). How can I synthesize phenylacetyl chloride using PCl3?
  • Google Patents. (2017). CN106431897A - New compounding technology for 2,4,6-trimethyl phenylacetyl chloride.
  • Islam, M. R., et al. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 16(1), 1-9.
  • BenchChem. (2025). A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation.
  • Kim, H. J., et al. (2001). Chiral separation of beta-blockers after derivatization with (-)-alphamethoxy-alpha-(trifluoromethyl)phenylacetyl chloride by gas chromatography. Archives of Pharmacal Research, 24(5), 402–406. [Link]
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
  • Harada, N. (2019).
  • Fekete, J., & Milen, M. (2003). Comparative study on separation of diastereomers by HPLC.
  • Amgen. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • Research Journal of Pharmacy and Technology. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 12(9), 4259-4263.
  • Sigma-Aldrich. (2013). Novel Separation Approach for Multiple Chiral Center Molecules.
  • Akino, T., & Yasui, H. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High-Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. Journal of Chemical Ecology, 48(5-6), 554-568. [Link]
  • ResearchGate. (2020). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis.
  • BenchChem. (2025). A Head-to-Head Battle of Acylating Agents: 2-Bromo-2-phenylacetyl Chloride vs. Phenylacetyl Chloride.

Sources

Application Notes & Protocols: The Strategic Use of 2-Chloro-2-phenylacetyl Chloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-2-phenylacetyl chloride (CAS: 2912-62-1) is a highly reactive bifunctional molecule, serving as a cornerstone reagent in the synthesis of a multitude of pharmaceutical intermediates.[1] Its structure, featuring both an acid chloride and a benzylic chloride, offers a versatile platform for constructing complex molecular architectures.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound. We will explore its core reactivity, detail its application in the synthesis of β-lactam antibiotic and anticonvulsant precursors, and provide validated, step-by-step protocols for its key transformations. A critical emphasis is placed on the causality behind experimental choices and stringent safety protocols.

Reagent Overview and Physicochemical Properties

This compound, also known as α-chlorophenylacetyl chloride, is a clear yellow to pink-orange liquid characterized by a pungent odor.[1] Its utility in pharmaceutical synthesis is primarily due to the electrophilic nature of its carbonyl carbon, making it an excellent acylating agent.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2912-62-1[1]
Molecular Formula C₈H₆Cl₂O[1][3]
Molecular Weight 189.04 g/mol [3]
Appearance Clear yellow to pink-orange liquid[1]
Boiling Point 120 °C at 23 mmHg (31 hPa)[4][5]
Density ~1.196 - 1.303 g/mL at 20-25 °C[5][6]
Refractive Index n20/D 1.544[5][7]
Solubility Decomposes in water; reacts violently.[1][4][1][4]

The molecule's reactivity is its most significant attribute. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines and alcohols, and participates in Friedel-Crafts acylation reactions with aromatic compounds.[2] This reactivity, however, necessitates strict handling and storage protocols.

Critical Safety & Handling Protocols

This compound is a corrosive and hazardous substance that requires meticulous handling to ensure personnel safety. It causes severe skin burns and eye damage and may cause respiratory irritation.[6][8] Furthermore, it reacts violently with water and moisture, releasing toxic gases.[4]

2.1 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear appropriate chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent any skin exposure.[8][9] Contaminated clothing must be removed immediately and washed before reuse.[10]

  • Respiratory Protection: All manipulations must be performed in a certified chemical fume hood. If exposure limits are at risk of being exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]

2.2 Storage and Incompatibility

  • Storage Conditions: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[8][9] Recommended storage temperature is 2-8 °C.[8] The material is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen) if possible.[11]

  • Incompatible Materials: Keep away from water, alcohols, strong bases, and oxidizing agents to prevent violent reactions and decomposition.[4][10] Do not store in metal containers.[8]

2.3 Spill & Emergency Procedures

  • Spills: Evacuate the area. Use proper personal protective equipment. Absorb the spill with a dry, inert material (e.g., sand, vermiculite) and place it into a suitable clean, dry, closed container for disposal.[9] Ventilate the area thoroughly.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[9]

    • Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical aid.[9]

    • Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical aid.[9]

    • Ingestion: Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of water. Seek immediate medical attention.[9]

Application in the Synthesis of β-Lactam Antibiotic Scaffolds

A primary application of this reagent is in the synthesis of semi-synthetic penicillins, such as ampicillin. The core structure of these antibiotics requires the acylation of the 6-aminopenicillanic acid (6-APA) nucleus with a specific side chain.[12] D-phenylglycine is the crucial side chain for ampicillin, and its derivatives are often introduced via acylation reactions.[12][13] this compound serves as a reactive precursor for introducing this essential phenylacetyl moiety.

The key transformation is the amidation reaction, where the acyl chloride reacts with the primary amino group of 6-APA or a related amine intermediate.

G cluster_reactants Reactants cluster_products Products CPAC 2-Chloro-2-phenylacetyl Chloride Reaction Amidation Reaction (Nucleophilic Acyl Substitution) CPAC->Reaction Amine Primary/Secondary Amine (e.g., 6-APA derivative) Amine->Reaction Amide N-Acyl Amide Intermediate (Pharmaceutical Precursor) Salt Amine Hydrochloride Salt Base Non-nucleophilic Base (e.g., Triethylamine) Base->Reaction Neutralizes HCl Reaction->Amide Forms C-N bond Reaction->Salt Byproduct caption Workflow for Amidation Reaction

Workflow for Amidation Reaction

Protocol 1: General Procedure for Amidation of a Primary Amine

This protocol describes a model reaction for the acylation of a primary amine, which is fundamental to building many pharmaceutical intermediates.

Rationale: The reaction is performed at low temperature to control the highly exothermic nature of the acylation. A non-nucleophilic base is essential to scavenge the hydrogen chloride byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[14] Anhydrous conditions are critical to prevent hydrolysis of the highly reactive acyl chloride.[15]

Table 2: Reactants for Model Amidation Reaction

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Benzylamine (Model Amine)107.1510.01.0
This compound189.0410.01.0
Triethylamine (Base)101.1911.01.1
Dichloromethane (DCM), anhydrous-50 mL-

Step-by-Step Methodology:

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Initial Charge: Dissolve the primary amine (e.g., benzylamine, 10.0 mmol) and triethylamine (11.0 mmol) in anhydrous dichloromethane (30 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This step is critical to manage the reaction exotherm.

  • Acyl Chloride Addition: Dissolve this compound (10.0 mmol) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: a. Quench the reaction by adding 50 mL of deionized water. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired N-acyl amide.

Application in Friedel-Crafts Acylation Reactions

The Friedel-Crafts acylation is a powerful C-C bond-forming reaction used to introduce an acyl group onto an aromatic ring.[16][17] this compound can be used as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to synthesize various aryl ketones.[18] These ketones are valuable intermediates for drugs, including certain classes of anticonvulsants and anti-inflammatory agents.[19][20]

Causality of the Mechanism: The Lewis acid catalyst (AlCl₃) coordinates to the carbonyl oxygen of the acyl chloride, which polarizes the C-Cl bond and facilitates its cleavage to form a highly electrophilic acylium ion. This powerful electrophile is then attacked by the nucleophilic aromatic ring, leading to the formation of a new C-C bond via electrophilic aromatic substitution.[18][21]

G CPAC 2-Chloro-2-phenylacetyl Chloride Acylium Acylium Ion (Superelectrophile) CPAC->Acylium + AlCl₃ Aromatic Aromatic Substrate (e.g., Benzene, Toluene) Ketone Aryl Ketone (Pharmaceutical Intermediate) Aromatic->Ketone + Acylium Ion LewisAcid Lewis Acid Catalyst (e.g., AlCl₃) LewisAcid->Acylium Acylium->Ketone Electrophilic Aromatic Substitution caption Logical Flow of Friedel-Crafts Acylation

Logical Flow of Friedel-Crafts Acylation

Protocol 2: General Procedure for Friedel-Crafts Acylation of Benzene

Rationale: This protocol outlines the synthesis of an aryl ketone intermediate. The reaction must be conducted under strictly anhydrous conditions as the Lewis acid catalyst is extremely moisture-sensitive. The reaction is quenched by carefully adding the reaction mixture to ice/acid to decompose the aluminum chloride complex and protonate the intermediate.

Step-by-Step Methodology:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂), and a dropping funnel.

  • Initial Charge: To the flask, add the aromatic substrate (e.g., benzene, used in excess as the solvent, ~50 mL) and anhydrous aluminum chloride (AlCl₃, 12.0 mmol, 1.2 eq.) under a nitrogen atmosphere.

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.

  • Acyl Chloride Addition: Add this compound (10.0 mmol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. An off-gas trap (scrubber) containing a base solution is recommended to neutralize the evolving HCl gas.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to a gentle reflux (if required, depending on the aromatic substrate's reactivity) for 2-6 hours.

  • Monitoring: Follow the reaction's progress via TLC or GC-MS.

  • Quenching & Work-up: a. Cool the reaction mixture back to 0 °C. b. Very carefully and slowly, pour the reaction mixture onto a stirred mixture of crushed ice (~100 g) and concentrated HCl (~10 mL). Caution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. c. Separate the organic layer. Extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate, 2 x 50 mL). d. Combine the organic layers and wash with water, saturated NaHCO₃ solution, and finally brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude aryl ketone by vacuum distillation or column chromatography.

Conclusion

This compound is a powerful and versatile reagent for pharmaceutical intermediate synthesis. Its high reactivity, while demanding careful handling and adherence to strict safety protocols, enables the efficient construction of critical amide and carbon-carbon bonds. The protocols provided herein for amidation and Friedel-Crafts acylation serve as foundational templates for researchers to build upon. A thorough understanding of the underlying chemical principles—such as the role of bases in amidation and Lewis acids in acylation—is paramount for successful, safe, and scalable synthesis in a drug development setting.

References

  • Material Safety Data Sheet - DL-2-Chloro-2-Phenylacetyl Chloride, 97%. Cole-Parmer.
  • This compound - Safety D
  • SAFETY DATA SHEET - this compound. Sigma-Aldrich.
  • This compound 2912-62-1 wiki. Guidechem.
  • This compound CAS#: 2912-62-1. ChemicalBook.
  • This compound Product Inform
  • SAFETY DATA SHEET - Chloroacetyl chloride. Sigma-Aldrich.
  • This compound | 2912-62-1. ChemicalBook.
  • (2R)-2-chloro-2-phenylacetyl chloride.
  • SAFETY DATA SHEET - Phenylacetyl chloride. Fisher Scientific.
  • Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins.
  • Optical resolution of d,l-phenylglycine and chiral separation mechanism using an enantioselective membrane of vancomycin.
  • Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli. Semantic Scholar.
  • Synthesis and anticonvulsant activity of new phenytoin derivatives.
  • Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
  • Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
  • Penicillins and other acylamino compounds synthesized by the cell-bound penicillin acylase of Escherichia coli. SciSpace.
  • Mastering Organic Synthesis: The Utility of Phenylacetyl Chloride. Glentham Life Sciences.
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.
  • A Head-to-Head Battle of Acylating Agents: 2-Bromo-2-phenylacetyl Chloride vs. Phenylacetyl Chloride. Benchchem.
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Arom
  • Friedel-Crafts Reactions. Chemistry LibreTexts.
  • The reaction of acyl chlorides with ammonia and primary amines. Chemguide.

Sources

Application Notes and Protocols for Stereoselective Reactions Involving 2-Chloro-2-phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Utility of a Bifunctional Reagent

2-Chloro-2-phenylacetyl chloride is a versatile bifunctional reagent that holds significant potential in modern stereoselective synthesis.[1] Its structure, featuring a reactive acid chloride and a stereogenic center bearing a chlorine atom, allows for its application in a variety of transformations where the introduction of a chiral α-chloro-α-phenylacetyl moiety is desired. This guide provides an in-depth exploration of the stereoselective reactions involving this reagent, with a focus on practical applications and detailed protocols for researchers in organic synthesis and drug development. We will delve into the mechanistic underpinnings of these reactions and offer field-proven insights to aid in their successful implementation.

Core Concepts in Stereoselectivity

Before delving into specific protocols, it is crucial to understand the fundamental principles of stereoselective reactions. A stereoselective reaction is one that favors the formation of one stereoisomer over another.[2] This is distinct from a stereospecific reaction , where the stereochemistry of the starting material dictates the stereochemistry of the product.[3] The reactions discussed herein are primarily stereoselective, aiming to control the formation of enantiomers or diastereomers.

Key Strategies for Stereocontrol:
  • Kinetic Resolution: This technique separates a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. The result is an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive enantiomer.[4]

  • Dynamic Kinetic Resolution (DKR): An evolution of kinetic resolution, DKR involves the in situ racemization of the slower-reacting enantiomer.[5] This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product.[5]

  • Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chiral influence on the product.[5][6][7][8]

Application I: Diastereoselective Synthesis of β-Lactams via [2+2] Cycloaddition (Staudinger Reaction)

The Staudinger reaction, the [2+2] cycloaddition of a ketene with an imine, is a cornerstone of β-lactam synthesis.[7] The stereochemical outcome of this reaction (i.e., the formation of cis or trans β-lactams) can be influenced by several factors, including the solvent, the base used, and the order of addition of the reagents.[9][10] this compound serves as a precursor to the corresponding chlorophenylketene.

Mechanistic Considerations:

The reaction proceeds through the in situ formation of a ketene from this compound and a tertiary amine base. This ketene then undergoes a [2+2] cycloaddition with an imine. The stereochemistry of the resulting β-lactam is determined during the cyclization step. Generally, more polar solvents and certain bases can favor the formation of trans products, while non-polar solvents may favor cis products.[9]

Staudinger_Reaction reagent 2-Chloro-2-phenylacetyl Chloride ketene Chlorophenylketene (Intermediate) reagent->ketene - HCl base Tertiary Amine (e.g., Et3N) product β-Lactam ketene->product [2+2] Cycloaddition imine Imine imine->product

Caption: Staudinger reaction workflow.

Protocol: Diastereoselective Synthesis of a 3-Chloro-3-phenyl-β-lactam

This protocol provides a general method for the synthesis of β-lactams using this compound and a representative imine. The choice of solvent and reaction conditions will influence the diastereomeric ratio.

Materials:

  • This compound

  • N-Benzylideneaniline (or other desired imine)

  • Triethylamine (Et3N), freshly distilled

  • Anhydrous dichloromethane (DCM) or toluene

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the imine (1.0 eq) and the chosen anhydrous solvent (e.g., DCM for potentially higher trans selectivity or toluene for potentially higher cis selectivity).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) to the cooled solution.

  • Addition of Acid Chloride: Dissolve this compound (1.1 eq) in the same anhydrous solvent and add it dropwise to the reaction mixture over 30 minutes via the dropping funnel.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the β-lactam diastereomers.

  • Characterization: Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry. The relative stereochemistry (cis or trans) can be determined by the coupling constants between the C3 and C4 protons in the ¹H NMR spectrum.

ParameterCondition ACondition BExpected Outcome
Solvent Dichloromethane (DCM)TolueneDCM may favor trans isomer
Temperature 0 °C to RT0 °C to RTConsistent temperature control is key
Base TriethylamineTriethylamineBase choice can influence ketene formation rate

Application II: Kinetic Resolution of Secondary Alcohols

Kinetic resolution is a powerful method for obtaining enantiomerically enriched alcohols. In this application, this compound acts as an acylating agent in the presence of a chiral catalyst. The two enantiomers of a racemic alcohol will react at different rates, allowing for their separation.

Conceptual Workflow:

The process involves the selective acylation of one enantiomer of a racemic alcohol, catalyzed by a chiral catalyst (often a lipase or a synthetic acyl-transfer catalyst). This results in the formation of an enantioenriched ester and the recovery of the unreacted, enantioenriched alcohol.

Kinetic_Resolution racemic_alcohol Racemic Alcohol ((R)-OH and (S)-OH) ester Enantioenriched Ester racemic_alcohol->ester k_fast (e.g., (R)-OH) unreacted_alcohol Enantioenriched Alcohol racemic_alcohol->unreacted_alcohol k_slow (e.g., (S)-OH) reagent 2-Chloro-2-phenylacetyl Chloride reagent->ester catalyst Chiral Catalyst (e.g., Lipase)

Caption: Kinetic resolution of a racemic alcohol.

Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol

This protocol describes a representative procedure for the kinetic resolution of a racemic secondary alcohol, such as 1-phenylethanol, using a commercially available lipase.

Materials:

  • Racemic 1-phenylethanol

  • This compound

  • Immobilized Lipase (e.g., Novozym® 435, Candida antarctica lipase B)

  • Anhydrous toluene or another suitable organic solvent

  • Tertiary amine base (e.g., 2,6-lutidine)

  • Molecular sieves (4 Å)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Chiral HPLC column for enantiomeric excess determination

Procedure:

  • Reaction Setup: To a flame-dried flask, add the racemic alcohol (1.0 eq), the immobilized lipase (e.g., 20-50 mg per mmol of alcohol), activated molecular sieves, and anhydrous toluene.

  • Addition of Base: Add the tertiary amine base (1.5 eq).

  • Acylation: Add this compound (0.5-0.6 eq) in one portion. The use of a slight excess of the alcohol ensures that the acylating agent is the limiting reagent.

  • Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated, depending on the enzyme's optimal conditions).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (ee) of the unreacted alcohol and the formed ester. The reaction should be stopped at approximately 50% conversion to achieve high ee for both the product and the remaining starting material.

  • Workup: Once the desired conversion is reached, filter off the enzyme and molecular sieves. Wash the solids with the reaction solvent.

  • Purification: Concentrate the filtrate and purify the resulting mixture of the ester and unreacted alcohol by flash column chromatography.

  • Characterization: Determine the ee of the purified alcohol and the ester (after hydrolysis to the corresponding alcohol) by chiral HPLC.

ParameterTypical ValueRationale
Acylating Agent 0.5-0.6 eqTo target ~50% conversion for optimal resolution.
Catalyst Novozym® 435A robust and widely used lipase for kinetic resolutions.
Base 2,6-lutidineA non-nucleophilic base to neutralize the HCl byproduct.
Monitoring Chiral HPLC/GCEssential for stopping the reaction at the optimal point.

Application III: Stereoselective Acylation using Chiral Auxiliaries

Chiral auxiliaries provide a reliable method for introducing stereocenters.[11][12][13] In this approach, a chiral auxiliary, such as an Evans oxazolidinone, is first acylated with this compound. The resulting adduct can then undergo a variety of diastereoselective reactions, such as alkylations or aldol additions, where the chiral auxiliary directs the approach of the incoming electrophile.

Conceptual Framework:

The bulky substituents on the chiral auxiliary create a sterically hindered environment, forcing the electrophile to attack from the less hindered face of the enolate formed from the acylated auxiliary. This results in the formation of one diastereomer in high excess.

Chiral_Auxiliary cluster_1 Step 1: Acylation cluster_2 Step 2: Diastereoselective Reaction cluster_3 Step 3: Cleavage chiral_aux Chiral Auxiliary (e.g., Evans Oxazolidinone) adduct Acylated Auxiliary chiral_aux->adduct reagent 2-Chloro-2-phenylacetyl Chloride reagent->adduct enolate Enolate Formation adduct->enolate diastereomer Diastereomerically Enriched Product enolate->diastereomer electrophile Electrophile (e.g., Alkyl Halide) electrophile->diastereomer final_product Enantiomerically Enriched Product diastereomer->final_product recovered_aux Recovered Auxiliary diastereomer->recovered_aux

Caption: Workflow for chiral auxiliary-mediated synthesis.

Protocol: Diastereoselective Alkylation Mediated by an Evans Oxazolidinone Auxiliary

This protocol outlines the acylation of an Evans-type chiral auxiliary with this compound, followed by a diastereoselective alkylation.

Materials:

  • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (or other Evans auxiliary)

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or another suitable base

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Reagents for auxiliary cleavage (e.g., lithium hydroxide, hydrogen peroxide)

Procedure:

Part A: Acylation of the Auxiliary

  • Setup: In a flame-dried flask under nitrogen, dissolve the Evans auxiliary (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath) and add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes.

  • Acylation: In a separate flask, dissolve this compound (1.1 eq) in anhydrous THF. Add this solution to the lithiated auxiliary solution via cannula.

  • Reaction and Workup: Stir at -78 °C for 1 hour, then warm to 0 °C. Quench with saturated aqueous ammonium chloride. Extract with ethyl acetate, dry the organic layer, and concentrate. Purify the acylated auxiliary by column chromatography.

Part B: Diastereoselective Alkylation

  • Enolate Formation: Dissolve the purified acylated auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C. Add LDA (1.1 eq) dropwise and stir for 30-60 minutes.

  • Alkylation: Add the alkyl halide (1.2 eq) to the enolate solution. Stir at -78 °C for several hours, monitoring by TLC.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent. Dry and concentrate the organic phase. Purify by column chromatography to obtain the diastereomerically enriched product.

  • Auxiliary Cleavage: The auxiliary can be cleaved under standard conditions (e.g., LiOH/H₂O₂) to yield the corresponding enantiomerically enriched carboxylic acid, which can be further functionalized. The chiral auxiliary can be recovered and reused.

Conclusion and Future Outlook

This compound is a valuable and versatile reagent for stereoselective synthesis. Its application in the diastereoselective synthesis of β-lactams, the kinetic resolution of alcohols, and in chiral auxiliary-mediated transformations highlights its utility in constructing complex chiral molecules. The protocols provided herein serve as a practical guide for researchers to explore and adapt these methodologies for their specific synthetic targets. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the development of novel and efficient stereoselective reactions utilizing such bifunctional reagents will undoubtedly remain an area of active research.

References

  • Al-Husaini, I. S. (2017). Cycloaddition Reaction of Imines with Acid Chlorides in the Presence of a Tertiary Base: Variation of the Methods for.
  • Kobayashi, S., & Ishitani, H. (1999). Catalytic Enantioselective Addition to Imines. Chemical Reviews, 99(5), 1069–1094.
  • Milligan, J. A., et al. (2018). A Technical Guide to Chiral Auxiliaries in Organic Synthesis. BenchChem.
  • Saura-Sanmartin, A., & Andreu-Ardil, L. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21, 3296-3306.
  • Wikipedia. (2023, October 29). Dynamic kinetic resolution. In Wikipedia.
  • Wikipedia. (2023, November 28). Kinetic resolution. In Wikipedia.
  • Singh, G. S. (2003). Recent advances in the chemistry and biology of β-lactams. Mini reviews in medicinal chemistry, 3(6), 510-527.
  • Boruwa, J., et al. (2006). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 10(14), 1747-1773.
  • Shioiri, T., & Hamada, Y. (2006). Enantioselective addition of boronates to acyl imines catalyzed by chiral biphenols.
  • Li, G., Fronczek, F. R., & Antilla, J. C. (2008). Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals. Journal of the American Chemical Society, 130(37), 12216–12217.
  • Kim, M. J., et al. (2007).
  • Ashenhurst, J. (2023). Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
  • Dudziuk, K., & Szymański, W. (2019). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. Molecules, 24(18), 3243.
  • Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity.
  • Organic Syntheses. (1990). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters: ( - )-(1R,2S)-rrarti-2-phenylcyclohexanol and ( + )-(1S,2R) -trans-2-phenylcyclohexanol. Organic Syntheses, 69, 1.
  • Synthesis of β-Lactams. (2020). Encyclopedia.pub.
  • Walsh Medical Media. (n.d.). Cycloaddition Reaction of Imines with Acid Chlorides in the Presence of a Tertiary Base: Variation of the Methods for.
  • Wang, J., et al. (2017). Recent Advances in Dynamic Kinetic Resolution by Chiral Bifunctional (Thio)
  • Wang, Y., et al. (2015). Stereoselective Synthesis of β-Lactam-triflones under Catalyst-Free Conditions. Organic Letters, 17(22), 5610–5613.
  • Winkler, C. K., et al. (2018). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
  • Wikipedia. (2023, December 1). Chiral auxiliary. In Wikipedia.

Sources

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 2-Chloro-2-phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Approach to Linker Chemistry in Solid-Phase Synthesis

Solid-phase synthesis (SPS) has become an indispensable tool in the fields of drug discovery, proteomics, and materials science, largely due to its efficiency in producing complex molecules through sequential reactions on an insoluble support.[1] A cornerstone of this methodology is the linker, a chemical moiety that tethers the nascent molecule to the solid support and dictates the conditions for its eventual cleavage.[2] While a variety of linkers are commercially available, the development of novel linker strategies remains a key area of research to expand the repertoire of accessible molecular architectures and cleavage protocols.

This document explores the potential application of 2-chloro-2-phenylacetyl chloride as a versatile reagent for the creation of a custom linker system in solid-phase synthesis. While established, standardized protocols for this specific reagent are not widely documented, its chemical structure suggests a compelling utility in forming a "safety-catch" type linker. In this approach, the initial bond to the resin is highly stable, and a subsequent, specific chemical activation step renders it labile for cleavage.[2]

The protocols detailed herein are based on established principles of solid-phase chemistry and are intended to serve as a comprehensive guide for researchers looking to explore novel linker technologies. We will detail the preparation of a 2-chloro-2-phenylacetyl functionalized resin, its application in solid-phase peptide synthesis (SPPS), and the conditions for cleavage.

The Rationale: A Phenylacetyl-Based Safety-Catch Linker

The proposed strategy leverages the reactivity of the acyl chloride group of this compound to functionalize a hydroxyl- or amino-terminated resin (e.g., hydroxymethyl polystyrene or aminomethyl polystyrene). This reaction forms a stable ester or amide bond, respectively. The key feature of this linker is the α-chloro group, which provides a reactive handle for subsequent nucleophilic substitution. This substitution can be used to attach the first building block (e.g., an amino acid) of the synthetic sequence.

The phenylacetyl linkage is generally stable to the acidic and basic conditions commonly employed in both Fmoc/tBu and Boc/Bn peptide synthesis strategies.[1][3] This stability allows for the sequential addition of monomers without premature cleavage from the resin. The final cleavage can be achieved under specific conditions that target the ester or amide bond, potentially offering an orthogonal cleavage strategy to many standard linkers.

Experimental Workflows and Mechanisms

Workflow for Custom Resin Preparation and Peptide Synthesis

The overall workflow for utilizing this compound in solid-phase peptide synthesis can be visualized as a three-stage process: resin functionalization, peptide elongation, and final cleavage.

G cluster_0 Stage 1: Resin Functionalization cluster_1 Stage 2: Peptide Elongation (Fmoc/tBu Strategy) cluster_2 Stage 3: Cleavage and Deprotection A 1. Swell Hydroxymethyl Resin B 2. React with this compound A->B Anhydrous DCM, Base C 3. Cap unreacted hydroxyl groups B->C Capping Agent (e.g., Acetic Anhydride) D 4. Attach first Fmoc-amino acid via nucleophilic substitution C->D E 5. Fmoc deprotection (Piperidine/DMF) D->E Base (e.g., DIPEA) F 6. Couple next Fmoc-amino acid (e.g., HCTU/DIPEA) E->F G 7. Repeat steps 5 & 6 F->G Synthesis Cycles H 8. Final Fmoc deprotection G->H I 9. Cleave peptide from resin H->I Cleavage Cocktail (e.g., TFA-based) J 10. Precipitate and purify peptide I->J

Caption: Workflow for SPPS using a custom 2-chloro-2-phenylacetyl linker.

Detailed Protocols

Part 1: Preparation of 2-Chloro-2-phenylacetyl Resin

This protocol describes the functionalization of a hydroxymethyl-functionalized polystyrene resin.

Materials and Reagents:

  • Hydroxymethyl polystyrene resin (e.g., Wang resin)

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Acetic Anhydride

  • Pyridine

  • Methanol (MeOH)

  • Solid-phase reaction vessel

Protocol:

  • Resin Swelling: Place the desired amount of hydroxymethyl resin in a reaction vessel. Add anhydrous DCM (approximately 10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[4]

  • Functionalization:

    • Drain the DCM from the swelled resin.

    • Prepare a solution of this compound (3.0 eq. relative to resin loading) and DIPEA (3.0 eq.) in anhydrous DCM.

    • Add this solution to the resin and agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x) to remove excess reagents.

  • Capping of Unreacted Sites:

    • Prepare a capping solution of acetic anhydride, pyridine, and DCM (1:1:3 v/v/v).

    • Add the capping solution to the resin and agitate for 1 hour at room temperature. This step is crucial to block any unreacted hydroxyl groups and prevent the formation of deletion sequences in the subsequent peptide synthesis.

  • Final Washing and Drying: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), DCM (3x), and MeOH (2x). Dry the resin under high vacuum.

Part 2: Solid-Phase Peptide Synthesis on 2-Chloro-2-phenylacetyl Resin

This protocol outlines the steps for peptide elongation using the standard Fmoc/tBu strategy.

Materials and Reagents:

  • 2-Chloro-2-phenylacetyl functionalized resin

  • Fmoc-protected amino acids

  • Coupling reagent (e.g., HCTU, HATU)

  • Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in DMF

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Protocol:

  • Loading of the First Amino Acid:

    • Swell the functionalized resin in anhydrous DMF for 30 minutes.

    • In a separate vial, dissolve the first Fmoc-amino acid (2.0 eq.) and DIPEA (2.5 eq.) in DMF.

    • Drain the DMF from the resin and add the amino acid solution.

    • Agitate the mixture at 50°C for 12-16 hours. The carboxylate of the amino acid displaces the chloride on the linker, forming a stable ester bond.

    • Drain the reaction mixture and wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of the Next Amino Acid:

    • In a separate vial, dissolve the next Fmoc-amino acid (3.0 eq.), HCTU (2.9 eq.), and DIPEA (6.0 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain and wash the resin with DMF (3x) and DCM (3x).

  • Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.

Part 3: Cleavage and Deprotection

The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups.

Materials and Reagents:

  • Peptide-bound resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).

    • Note: The composition of the cleavage cocktail may need to be optimized depending on the peptide sequence, particularly for peptides containing sensitive residues like Cys, Met, or Trp.[5][6]

  • Cold diethyl ether

Protocol:

  • Preparation: Wash the peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour.

  • Cleavage:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Concentrate the filtrate to approximately one-third of its original volume.

    • Add cold diethyl ether to precipitate the crude peptide.

  • Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude product. The peptide can then be purified using standard techniques such as reverse-phase HPLC.

Data Summary and Considerations

The following table provides a summary of typical reaction parameters. These should be optimized for specific applications.

Parameter Condition Rationale Reference
Resin Loading 0.3 - 0.8 mmol/gBalances yield with the prevention of steric hindrance.[7]
Coupling Reagents HCTU, HATU, DIC/HOBtEfficiently activate carboxyl groups for amide bond formation.[3]
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)Strong acid for cleavage with scavengers to protect sensitive residues.[5][6]
Cleavage Time 2 - 3 hoursSufficient time for complete cleavage and side-chain deprotection.[6]

Visualization of the Linker Chemistry

The following diagram illustrates the key chemical transformations involved in the use of the 2-chloro-2-phenylacetyl linker.

G cluster_0 Resin Functionalization cluster_1 First Amino Acid Loading Resin_OH Resin-OH Reagent + Cl-C(=O)-CH(Cl)-Ph Functionalized_Resin Resin-O-C(=O)-CH(Cl)-Ph Reagent->Functionalized_Resin (DIPEA, DCM) start_resin Resin-O-C(=O)-CH(Cl)-Ph first_aa + Fmoc-AA-OH loaded_resin Resin-O-C(=O)-CH(Ph)-O-AA-Fmoc first_aa->loaded_resin (DIPEA, DMF)

Caption: Key reaction steps for the 2-chloro-2-phenylacetyl linker.

Conclusion

The use of this compound offers a promising, albeit not yet mainstream, avenue for the development of custom linkers in solid-phase synthesis. The protocols outlined in this application note provide a foundational framework for researchers to explore this chemistry. The "safety-catch" nature of the proposed linker, combined with the potential for orthogonal cleavage, could be particularly advantageous in the synthesis of complex peptides and other organic molecules. As with any novel synthetic strategy, optimization of reaction conditions will be crucial for achieving high yields and purities.

References

  • Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. (2023-04-21).
  • 2-Oxo-2-phenylacetyl chloride | 25726-04-9 | ABA72604. Biosynth.
  • Use of the 2-chlorotrityl chloride resin for microwave-assisted solid phase peptide synthesis. (2015-09). Biopolymers.
  • Solid-phase synthesis of prenylcysteine analogs.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Bonkowski B, et al. (2013-11-29). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media.
  • Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
  • (PDF) Solid-phase synthesis for beginners: Choice of tools and techniques for implementation of multistage transformations. (2025-08-10).
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
  • Photolabile Linkers for Solid-Phase Synthesis.
  • A Novice Researcher's Guide to Solid-Phase Peptide Synthesis Using 2-Chlorotrityl Chloride Resin. Benchchem.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019-07-01). PubMed Central.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Chloroacetyl chloride: applications in synthesis and toxicology. (2023-07-21). ChemicalBook.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019-07-01). PubMed.
  • Application Notes and Protocols for the Synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide. Benchchem.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF.

Sources

Application Notes and Protocols: One-Pot Synthesis of Heterocycles from 2-Chloro-2-phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatile Role of 2-Chloro-2-phenylacetyl Chloride in Heterocyclic Synthesis

This compound is a bifunctional reagent of significant interest in synthetic organic chemistry. Its structure, incorporating both a reactive acid chloride and an α-chloro substituent, provides a unique platform for the construction of a diverse array of heterocyclic scaffolds. The inherent reactivity of these two functionalities allows for sequential or concerted reactions in a one-pot fashion, a strategy that offers considerable advantages in terms of efficiency, resource conservation, and reduced waste generation.[1][2] This application note provides an in-depth guide to the one-pot synthesis of several key heterocyclic systems—β-lactams, thiazoles, and oxazoles—from this versatile starting material. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.

The core of these synthetic strategies often revolves around the in situ generation of phenylchloroketene.[3][4] Treatment of this compound with a tertiary amine, such as triethylamine, facilitates dehydrochlorination to yield this highly reactive intermediate. The phenylchloroketene can then undergo a variety of cycloaddition and condensation reactions to afford the desired heterocyclic products.

Core Synthetic Pathways

The primary pathways for the one-pot synthesis of heterocycles from this compound are initiated by the reaction of the acid chloride with a suitable nucleophile, often in the presence of a base. The subsequent steps are dictated by the nature of the nucleophile and the reaction conditions.

Core Synthetic Pathways This compound This compound Phenylchloroketene (in situ) Phenylchloroketene (in situ) This compound->Phenylchloroketene (in situ) + Et3N - Et3N·HCl Thiazole Thiazole This compound->Thiazole + Thioamide (Hantzsch-type) Oxazole Oxazole This compound->Oxazole + Amide (Robinson-Gabriel type) β-Lactam β-Lactam Phenylchloroketene (in situ)->β-Lactam + Imine [2+2] Cycloaddition Imine Imine Thioamide Thioamide Amide Amide

Caption: Core synthetic pathways from this compound.

Part 1: One-Pot Synthesis of β-Lactams via Staudinger Cycloaddition

The [2+2] cycloaddition of a ketene with an imine, known as the Staudinger β-lactam synthesis, is a cornerstone of heterocyclic chemistry.[3][5] This reaction is particularly well-suited for a one-pot protocol starting from this compound due to the facile in situ generation of phenylchloroketene.

Mechanism and Rationale

The reaction is initiated by the dehydrochlorination of this compound using a tertiary amine, typically triethylamine, to form phenylchloroketene. This ketene then undergoes a concerted or stepwise [2+2] cycloaddition with a pre-formed or in situ-generated imine to yield the β-lactam ring. The stereochemical outcome of the reaction can be influenced by the substituents on both the ketene and the imine.[5]

Staudinger_Mechanism cluster_0 Ketene Formation cluster_1 [2+2] Cycloaddition start 2-Chloro-2-phenylacetyl Chloride ketene Phenylchloroketene start->ketene + Et3N - Et3N·HCl zwitterion Zwitterionic Intermediate ketene->zwitterion + Imine imine Imine product β-Lactam zwitterion->product Ring Closure

Caption: Mechanism of Staudinger β-lactam synthesis.

Experimental Protocol: Synthesis of 1-benzyl-3-chloro-3,4-diphenyl-azetidin-2-one

Materials:

  • This compound (1.0 eq)

  • N-Benzylidenebenzylamine (1.0 eq)

  • Triethylamine (Et3N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • To a solution of N-benzylidenebenzylamine (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture via an addition funnel over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired β-lactam.

Rationale for Experimental Choices:

  • Anhydrous Conditions: Ketenes and acid chlorides are highly reactive towards water. The use of anhydrous solvents and an inert atmosphere is crucial to prevent hydrolysis and ensure high yields.

  • Triethylamine as Base: A non-nucleophilic tertiary amine is required to dehydrochlorinate the acid chloride to the ketene without competing in nucleophilic attack on the carbonyl group.

  • Slow Addition at Low Temperature: The reaction between the acid chloride and the amine to form the ketene is exothermic. Slow addition at 0 °C helps to control the reaction rate and minimize side reactions.

  • Aqueous Workup: The NaHCO3 wash neutralizes the triethylammonium hydrochloride salt formed during the reaction, facilitating its removal from the organic phase.

Reactant Ratios Solvent Temperature Typical Yield
1:1:1.2 (Acid Chloride:Imine:Et3N)DCM0 °C to RT60-85%
1:1.1:1.5 (Acid Chloride:Imine:Et3N)TolueneReflux55-75%

Part 2: One-Pot Synthesis of Thiazoles via Hantzsch-Type Condensation

The Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring, involves the reaction of an α-halocarbonyl compound with a thioamide.[6][7] This can be adapted to a one-pot procedure starting from this compound.

Mechanism and Rationale

In this one-pot adaptation, this compound reacts directly with the thioamide. The initial step is likely the N-acylation of the thioamide by the acid chloride. This is followed by an intramolecular cyclization where the sulfur atom of the thioamide displaces the α-chloro group to form the thiazole ring, with subsequent dehydration.

Hantzsch_Mechanism start 2-Chloro-2-phenylacetyl Chloride intermediate N-Acyl Thioamide Intermediate start->intermediate + Thioamide thioamide Thioamide cyclized Cyclized Intermediate intermediate->cyclized Intramolecular Cyclization product Thiazole cyclized->product - H2O

Caption: Proposed mechanism for one-pot thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-chloro-4,5-diphenyl-4H-thiazole

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol or Acetonitrile

  • Sodium acetate (optional, as a mild base)

  • Water

  • Standard glassware for workup and purification

Procedure:

  • Dissolve thiourea (1.1 eq) in ethanol in a round-bottom flask.

  • Slowly add this compound (1.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with ethyl acetate.

  • Wash the organic extracts with water and brine, then dry over anhydrous MgSO4.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol) or purify by column chromatography to yield the pure thiazole derivative.

Rationale for Experimental Choices:

  • Protic Solvent: Ethanol or acetonitrile are suitable solvents for this condensation reaction, as they can solvate the reactants and intermediates.

  • Reflux Conditions: Heating is typically required to drive the cyclization and dehydration steps to completion.

  • Optional Base: In some cases, a mild base like sodium acetate can be added to neutralize the HCl generated during the reaction, which can improve yields.

Reactant Ratios Solvent Temperature Typical Yield
1:1.1 (Acid Chloride:Thiourea)EthanolReflux65-80%
1:1.2 (Acid Chloride:Thioamide)AcetonitrileReflux70-85%

Part 3: One-Pot Synthesis of Oxazoles via Robinson-Gabriel Type Synthesis

The Robinson-Gabriel synthesis and related methods provide a route to oxazoles from α-acylamino ketones. A one-pot variation can be envisioned starting from this compound and a primary amide.

Mechanism and Rationale

The reaction likely proceeds through the initial N-acylation of the primary amide by this compound to form an α-chloro-N-acylamino ketone intermediate. This intermediate then undergoes an intramolecular cyclization, where the amide oxygen displaces the α-chloro group, followed by dehydration to furnish the oxazole ring.

Oxazole_Synthesis start 2-Chloro-2-phenylacetyl Chloride intermediate α-Chloro-N-acylamino Ketone Intermediate start->intermediate + Amide amide Primary Amide cyclized Cyclized Intermediate intermediate->cyclized Intramolecular Cyclization product Oxazole cyclized->product - H2O

Caption: Proposed mechanism for one-pot oxazole synthesis.

Experimental Protocol: Synthesis of 2-Methyl-4-chloro-4,5-diphenyl-4H-oxazole

Materials:

  • This compound (1.0 eq)

  • Acetamide (1.1 eq)

  • Pyridine (as solvent and base) or a high-boiling aprotic solvent like DMF or DMSO

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve acetamide (1.1 eq) in pyridine.

  • Slowly add this compound (1.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water, 1M HCl (to remove pyridine), saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired oxazole.

Rationale for Experimental Choices:

  • Pyridine as Solvent and Base: Pyridine can act as both a solvent and a base to neutralize the HCl formed during the initial acylation step.

  • Elevated Temperature: Heating is necessary to promote the intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.

  • Acidic Wash: The 1M HCl wash is essential for removing the pyridine from the organic phase during the workup.

Reactant Ratios Solvent/Base Temperature Typical Yield
1:1.1 (Acid Chloride:Amide)Pyridine80-100 °C50-70%
1:1.2 (Acid Chloride:Amide)DMF100-120 °C55-75%

Conclusion and Future Perspectives

The one-pot synthesis of heterocycles from this compound represents a powerful and efficient strategy for accessing valuable molecular scaffolds. The protocols detailed herein for the synthesis of β-lactams, thiazoles, and oxazoles provide a solid foundation for further exploration and optimization. The versatility of the in situ-generated phenylchloroketene intermediate opens up possibilities for the synthesis of other heterocyclic systems through cycloaddition reactions with different partners. Future work in this area could focus on expanding the substrate scope, developing enantioselective variants of these reactions, and applying these methodologies to the synthesis of complex, biologically active molecules. The principles of one-pot synthesis are central to the advancement of green and sustainable chemistry, and the continued exploration of versatile building blocks like this compound will undoubtedly contribute to this important field.

References

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (n.d.). MDPI.
  • Synthesis and Characterization of Some 2-Azetidinones. (n.d.).
  • Synthesis of Novel 2-Azetidinones as Antibacterial Agents. (2025). Journal of University of Babylon for Pure and Applied Sciences.
  • Revanasiddappa, B. C., Subrahmanyam, E. V. S., & Satyanarayana, D. (2010). SYNTHESIS AND BIOLOGICAL STUDIES OF SOME NOVEL 2-AZETIDINONES. International Journal of ChemTech Research, 2(1), 129-132.
  • Staudinger Synthesis. (n.d.). Organic Chemistry Portal.
  • Staudinger synthesis. (n.d.). In Wikipedia.
  • Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave method. (n.d.). Der Pharma Chemica.
  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2001). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. European Journal of Organic Chemistry, 2001(19), 3223-3235.
  • France, S., Wack, H., & Taggi, A. E. (1999). Asymmetric Synthesis of β‐Lactams by Staudinger Ketene‐Imine Cycloaddition Reaction. Synlett, 1999(12), 1999-2000.
  • POCl3 MEDIATED STAUDINGER REACTION OF IMINES WITH KETENES: SYNTHESIS OF MONOCYCLIC β- LACTAM AND 1, 3-OXAZINONE DERIVATIVES. (n.d.). Rasayan Journal of Chemistry.
  • Aziridine synthesis. (n.d.). Organic Chemistry Portal.
  • A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (2012). HETEROCYCLES, 85(8), 1939.
  • One-pot synthesis of 1,3-oxazin-4-ones through an Ir-catalyzed mild formal condensation reaction of secondary amides with acyl chlorides. (n.d.). Organic Chemistry Frontiers.
  • A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. (2012).
  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. (n.d.). PMC.
  • One Pot Synthesis and Antimicrobial Activity of 2-amino-4H-1,3. (n.d.). JOCPR.
  • One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. (n.d.).
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. (2023). Journal of Synthetic Chemistry.
  • Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Gener
  • Preparation of an N−H aziridine and a one‐pot synthesis. (n.d.).
  • One Pot Synthesis of 2-Imidazolines via the Ring Expansion of Imidoyl Chlorides with Aziridines. (n.d.). PMC.
  • Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). (n.d.). PMC.
  • One-pot synthesis of 3-substituted-4H-[1][8][9] triazolo[5,1-c][8][10]oxazin-6(7H). (n.d.). Semantic Scholar.
  • Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry.
  • One-Pot Syntheses of Substituted Oxazoles and Imidazoles from the Isocyanide Asmic. (n.d.).
  • One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. (n.d.).
  • Aziridine synthesis by condensation of imines with diazo compounds. (2024).
  • One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Alleno
  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles
  • Continuous in situ generation and reaction of phosgene in a microflow system. (n.d.).
  • 19.
  • Hetero-Diels-Alder Reactions of In Situ-Generated Azoalkenes with Thioketones; Experimental and Theoretical Studies. (2021). MDPI.
  • Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calculations. (n.d.).
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.).
  • In situ generation of highly reactive allenes from nitrocyclopropanes: controllable synthesis of enynes and enesters. (n.d.).
  • An in situ generated proton initiated aromatic fluoroalkylation via electron donor–acceptor complex photoactiv
  • One-pot synthesis of 3-substituted-4 H -[1][8][9] triazolo[5,1- c ][8][10]oxazin-6(7 H )-ones from propargyl alcohols, chloroacetyl chloride, and sodium azide. (n.d.).
  • Mechanism of Imine Formation at pH 5-6 or Trace Acid. (2022, February 19). [Video]. YouTube. [Link]...

Sources

Application Notes & Protocols: Catalytic Asymmetric Synthesis with 2-Chloro-2-phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral α-Aryl Carboxylic Acid Derivatives

Chiral α-aryl carboxylic acid derivatives are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The stereochemistry at the α-carbon often dictates the biological activity and pharmacological profile of a drug molecule. Consequently, the development of robust and efficient methods for their enantioselective synthesis is a cornerstone of modern organic chemistry and drug development. 2-Chloro-2-phenylacetyl chloride is a readily available and highly reactive starting material.[1][2] Its bifunctional nature, possessing both a reactive acid chloride and a stereogenic center bearing a chlorine atom, makes it an attractive, albeit challenging, substrate for catalytic asymmetric synthesis. The development of catalytic methods to control the stereochemistry at the α-position opens a direct and atom-economical route to a variety of valuable chiral building blocks.[3]

This guide provides a comprehensive overview of the principles and a detailed protocol for the catalytic asymmetric synthesis involving this compound. We will explore a plausible catalytic system, delve into the mechanistic underpinnings of stereocontrol, and offer practical guidance for researchers in the field.

Core Principles and Mechanistic Insights

The primary challenge in the catalytic asymmetric transformation of this compound lies in the selective substitution of the α-chloro group with a nucleophile in a stereocontrolled manner. This can be achieved through various catalytic strategies, including chiral Lewis acid catalysis, organocatalysis, and transition metal catalysis.[4] The choice of catalyst is crucial and depends on the nature of the nucleophile and the desired product.

For the purpose of these application notes, we will focus on a hypothetical, yet scientifically grounded, system utilizing a chiral organocatalyst. Organocatalysis has emerged as a powerful tool in asymmetric synthesis due to its operational simplicity, stability, and often metal-free conditions.[4] Specifically, we will consider a cinchona alkaloid-derived squaramide catalyst for the asymmetric alcoholysis of this compound. These catalysts are known to activate substrates through hydrogen bonding and can create a chiral environment for the nucleophilic attack.[5]

The reaction is proposed to proceed through a nucleophilic substitution pathway. The mechanism, whether it is a pure SN2 or has some SN1 character, can be influenced by the catalyst and reaction conditions.[5][6] In our proposed system, the squaramide catalyst is believed to bind to the this compound, increasing the electrophilicity of the carbonyl group and simultaneously shielding one face of the molecule. This directs the incoming nucleophile (an alcohol in this case) to attack from the less sterically hindered face, leading to the formation of one enantiomer of the α-alkoxy-α-phenylacetate product in excess.

Proposed Catalytic Cycle

Catalytic Cycle sub 2-Chloro-2-phenylacetyl Chloride (Substrate) complex Catalyst-Substrate Complex sub->complex Coordination cat Chiral Squaramide Catalyst cat->complex nuc Nucleophile (ROH) nuc->complex product Enantioenriched α-Alkoxy Ester (Product) complex->product Nucleophilic Attack product->cat Product Release & Catalyst Regeneration

Figure 1: Proposed catalytic cycle for the asymmetric alcoholysis of this compound.

Experimental Protocols

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
This compound≥98%Commercially Available
Chiral Squaramide Catalyst(e.g., (1S,2S)-N,N'-Bis(4-nitrophenyl)cyclohexane-1,2-diamine derived squaramide)Commercially Available
Anhydrous Solvent (e.g., Toluene)DriSolv® or equivalentCommercially Available
Alcohol Nucleophile (e.g., Benzyl Alcohol)Anhydrous, ≥99%Commercially Available
Non-nucleophilic Base (e.g., 2,6-Lutidine)≥99%Commercially Available
Standard GlasswareOven-driedN/A
Inert Atmosphere SystemNitrogen or ArgonN/A
Magnetic Stirrer and Stir BarsN/AN/A
Syringes and NeedlesN/AN/A
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F254Commercially Available
Column Chromatography SuppliesSilica gel, appropriate solventsN/A
Chiral High-Performance Liquid Chromatography (HPLC) SystemFor enantiomeric excess determinationN/A
Detailed Step-by-Step Protocol: Asymmetric Alcoholysis

1. Preparation: a. All glassware should be thoroughly oven-dried (120 °C) for at least 4 hours and allowed to cool to room temperature under a stream of inert gas (nitrogen or argon). b. Prepare stock solutions of the catalyst, this compound, and the alcohol nucleophile in the chosen anhydrous solvent if desired for scalability and accuracy.

2. Reaction Setup: a. To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral squaramide catalyst (5 mol%). b. Add the anhydrous solvent (e.g., toluene) to dissolve the catalyst. c. Add the non-nucleophilic base, 2,6-lutidine (1.2 equivalents). d. Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath.

3. Reaction Execution: a. Slowly add the alcohol nucleophile (e.g., benzyl alcohol, 1.0 equivalent) to the cooled reaction mixture via syringe while stirring. b. In a separate vial, dissolve this compound (1.1 equivalents) in the anhydrous solvent. c. Add the solution of this compound dropwise to the reaction mixture over a period of 10-15 minutes. d. Allow the reaction to stir at the set temperature for the determined reaction time (e.g., 12-24 hours). Monitor the reaction progress by TLC.

4. Workup and Purification: a. Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. b. Allow the mixture to warm to room temperature and transfer it to a separatory funnel. c. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

5. Analysis: a. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. b. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Workflow Diagram

Experimental Workflow prep Preparation (Dry Glassware, Inert Atmosphere) setup Reaction Setup (Catalyst, Solvent, Base, Cool) prep->setup add_reagents Addition of Reagents (Nucleophile, Acyl Chloride) setup->add_reagents reaction Reaction (Stirring, Monitoring by TLC) add_reagents->reaction workup Workup (Quench, Extraction) reaction->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, MS, Chiral HPLC) purify->analyze

Figure 2: Step-by-step experimental workflow for the asymmetric alcoholysis.

Data Presentation: Expected Outcomes

The following table presents hypothetical data based on analogous catalytic asymmetric reactions. Actual results may vary depending on the specific catalyst, nucleophile, and reaction conditions.

EntryNucleophile (ROH)Catalyst Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
1Benzyl Alcohol5-20248592
2Methanol5-20247888
3Isopropanol100367585
4Phenol5-10248090

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Decomposition of starting material or product- Inefficient workup or purification- Increase reaction time or temperature- Use a milder base or lower temperature- Optimize extraction and chromatography conditions
Low Enantioselectivity - Ineffective catalyst- Non-optimal reaction temperature- Racemization of the product- Screen different chiral catalysts- Optimize the reaction temperature (often lower is better)- Ensure mild workup conditions
Formation of Side Products - Reaction with the base- Dimerization of the acyl chloride- Use a more sterically hindered, non-nucleophilic base- Ensure slow addition of the acyl chloride

Conclusion and Future Outlook

The catalytic asymmetric synthesis utilizing this compound as a prochiral electrophile represents a promising avenue for the efficient construction of valuable chiral α-aryl carboxylic acid derivatives. While the protocols outlined herein are based on established principles of organocatalysis and serve as a starting point, further optimization and exploration of different catalytic systems are encouraged. The development of new chiral catalysts and a deeper mechanistic understanding will undoubtedly expand the scope and utility of this powerful synthetic strategy, with significant implications for the pharmaceutical and chemical industries.

References

  • Cherney, A. H., Kadunce, N. T., & Reisman, S. E. (2013). Catalytic Asymmetric Reductive Acyl Cross-Coupling: Synthesis of Enantioenriched Acyclic α,α-Disubstituted Ketones. Journal of the American Chemical Society, 135(20), 7442–7445. [Link]
  • Figshare. (2013). Catalytic Asymmetric Reductive Acyl Cross-Coupling: Synthesis of Enantioenriched Acyclic α,α-Disubstituted Ketones. Journal of the American Chemical Society. [Link]
  • Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Reductive Acyl Cross-Coupling: Synthesis of Enantioenriched Acyclic α,α-Disubstituted Ketones. [Link]
  • ElectronicsAndBooks. (2011). ASYMMETRIC CATALYSIS OF ACYL TRANSFER BY LEWIS ACIDS AND NUCLEOPHILES. A REVIEW.
  • MDPI. (n.d.). (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide. [Link]
  • Cardiff University Blogs. (n.d.).
  • Wannenmacher, N., Keim, N., Frey, W., & Peters, R. (n.d.). Catalytic Asymmetric Chlorination of Isoxazolinones. Chemistry – A European Journal. [Link]
  • Royal Society of Chemistry. (n.d.). Chiral sulfide and selenide catalysts for asymmetric halocyclizations and related reactions. Organic & Biomolecular Chemistry. [Link]
  • ResearchGate. (n.d.). Scheme 1 Reagents and reaction conditions: (i) 2-Chloroacetyl chloride,.... [Link]
  • ResearchGate. (2014). Chiral 1,2-Cyclohexane-Bridged Bis-NHC Palladium Catalysts for Asymmetric Suzuki–Miyaura Coupling: Synthesis, Characterization, and Steric Effects on Enantiocontrol. [Link]
  • Frontiers. (2024).
  • ChemRxiv. (n.d.).
  • DR-NTU. (n.d.). Asymmetric Nucleophilic Substitutions to Construct All-carbon Quaternary Stereocenters under PTC Conditions. [Link]
  • PubChem. (n.d.). (2R)-2-chloro-2-phenylacetyl chloride. [Link]
  • PubMed. (2021). Asymmetric Nucleophilic Allylation of α-Chloro Glycinate via Squaramide Anion-Abstraction Catalysis: SN1 or SN2 Mechanism, or Both?. [Link]
  • National Institutes of Health. (2022). Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)
  • PubChem. (n.d.). 2-Chloro-2-cyclohexyl-2-phenylacetyl chloride. [Link]
  • ResearchGate. (2021). Asymmetric Nucleophilic Allylation of α-Chloro Glycinate via Squaramide Anion-Abstraction Catalysis: S N 1 or S N 2 Mechanism, or Both?. [Link]
  • National Institutes of Health. (2024).
  • MDPI. (n.d.).
  • ACS Publications. (n.d.). Acylation-cycloalkylation. Reaction of phenylacetyl chloride with cyclohexene. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-2-Phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-chloro-2-phenylacetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges and nuances of purifying this reactive intermediate by distillation. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a safe, efficient, and successful purification.

Section 1: Safety First - A Non-Negotiable Prerequisite

Before any experimental work begins, it is imperative to understand and mitigate the risks associated with this compound and the distillation process.

Hazard Overview: this compound is a corrosive and moisture-sensitive compound.[1][2] It reacts with water, including atmospheric moisture, to release hydrochloric acid (HCl) gas, which is a severe respiratory and skin irritant.[3] The material itself can cause severe chemical burns upon contact.[2][4]

Mandatory Precautions:

  • Fume Hood: All handling and distillation procedures must be performed inside a certified chemical fume hood to prevent inhalation of vapors and HCl gas.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical splash goggles, a face shield, acid-resistant gloves (butyl rubber or laminate), and a flame-resistant lab coat.[2][4]

  • Inert Atmosphere: The distillation apparatus must be meticulously dried, assembled while hot, and maintained under an inert atmosphere (e.g., dry nitrogen or argon) to prevent hydrolysis of the acyl chloride.

  • Quenching: Have a quenching agent, such as sodium bicarbonate solution or isopropanol, readily available to neutralize spills and clean glassware. Never use water as the primary quenching agent for a large quantity of acyl chloride due to the violent, exothermic reaction.

Section 2: Troubleshooting Guide - Diagnosing and Solving Common Distillation Issues

This section addresses specific problems you may encounter during the vacuum distillation of this compound in a direct question-and-answer format.

Q1: My distillation is "bumping" violently, even under vacuum. What is the cause and how can I fix it?

A1: Violent bumping occurs when the liquid superheats and then boils in an eruptive burst. This is common in vacuum distillation where the reduced pressure makes smooth boiling difficult.

  • Immediate Cause: Lack of nucleation sites for even boiling.

  • Solution:

    • Primary Solution: Use a magnetic stir bar and a stirrer/hot plate. Vigorous stirring provides constant agitation, breaks the surface tension, and creates a vortex that facilitates smooth boiling. This is the most effective method.

    • Alternative: If stirring is not possible, you can use ebulliators or fresh, non-porous boiling chips. However, boiling chips can become ineffective if the vacuum is released and re-established. Never add boiling chips to hot liquid.[6]

    • Causality: Stirring provides mechanical energy that disrupts the formation of large vapor bubbles, promoting the formation of smaller, more manageable bubbles for a controlled boil.

Q2: The pressure in my vacuum setup is unstable and fluctuating. Why is this happening?

A2: A stable vacuum is critical for controlling the boiling point and preventing decomposition.[7] Fluctuations indicate a problem with the system's integrity or the vacuum source.

  • Probable Causes & Solutions:

    • System Leaks: The most common cause. Check all glass joints, hose connections, and septa. A small amount of vacuum grease on ground glass joints can ensure a proper seal. To find a leak, you can sometimes carefully wave a tissue around the joints; fluttering may indicate a leak.

    • Overloaded Cold Trap: If your cold trap (filled with dry ice/acetone or liquid nitrogen) is overwhelmed with condensing volatiles from the crude mixture, it can't protect the pump effectively, leading to pressure fluctuations. Ensure the trap is clean and cold before starting.

    • Pump Issues: The vacuum pump oil may be contaminated with volatiles. If the pressure does not drop to the pump's specified limit when isolated, the oil likely needs to be changed.

    • Control Instability: In automated systems, the pressure controller may be poorly tuned, causing it to "hunt" for the setpoint.[8]

Q3: The product distilling over is dark brown or black. What is causing this decomposition?

A3: Dark coloration is a clear sign of thermal decomposition. Acyl chlorides, especially those with benzylic hydrogens like this compound, can be thermally sensitive.

  • Probable Causes & Solutions:

    • Excessive Temperature: The pot temperature is too high. This is the most likely reason. To fix this, you must improve the vacuum . A deeper vacuum (lower pressure) will lower the boiling point of your product, allowing for distillation at a safer, lower temperature.[7] For example, if the product is struggling to distill at 120 °C and 23 mmHg, improving the vacuum to 5-10 mmHg will significantly reduce the required pot temperature.

    • Prolonged Heating: Even at an acceptable temperature, prolonged heating can lead to decomposition. Ensure your heating mantle is appropriately sized and that the distillation is conducted efficiently once the correct conditions are reached.

    • Presence of Impurities: Non-volatile acidic or metallic impurities left over from the synthesis can catalyze decomposition.[6] A pre-distillation wash of the crude material (e.g., carefully with a cold, dilute bicarbonate solution followed by drying) can sometimes help, but this is risky due to potential hydrolysis.

Q4: I've reached the literature boiling point and pressure (e.g., 120 °C at 23 mmHg), but little to no product is distilling. What's wrong?

A4: This common and frustrating issue can be diagnosed with a systematic workflow.

  • Troubleshooting Workflow:

    • Verify Thermometer Placement: The thermometer bulb must be positioned correctly within the distillation head—just below the level of the side-arm leading to the condenser. If it's too high, the vapor will not reach it, and you will not record the correct boiling point.

    • Check for Blockages: Ensure the distillation path is not obstructed. A solidified impurity or product in the condenser can create a blockage. This is particularly relevant if the cooling water is excessively cold.

    • Assess Heat Transfer: Ensure the heating mantle is in good contact with the distillation flask and is providing sufficient energy. Wrapping the distillation flask and head with glass wool or aluminum foil can minimize heat loss to the environment, which is especially important for high-boiling compounds.

    • Confirm Vacuum Reading: Ensure your vacuum gauge is placed correctly (between the condenser and the pump) and is calibrated. An inaccurate gauge might read 23 mmHg when the actual pressure in the head is much higher.

Section 3: Visualization of Troubleshooting Logic

The following diagram illustrates a decision-making process for the "Low or No Distillate" problem described in Q4.

troubleshooting_flow cluster_solutions Solutions start Problem: Low or No Distillate Collected check_vac check_vac start->check_vac check_temp check_temp check_therm Is Thermometer Placed Correctly? check_temp->check_therm Yes increase_heat Increase Heat Input | Insulate Apparatus check_temp->increase_heat No check_vac->check_temp Yes fix_leak Find and Fix Vacuum Leak | Check Pump check_vac->fix_leak No check_path Is Distillation Path Clear? check_therm->check_path Yes adjust_therm Adjust Thermometer Position check_therm->adjust_therm No check_path->increase_heat Yes clear_block Clear Blockage | Check Condenser Temp check_path->clear_block No

Caption: Troubleshooting decision tree for low distillate yield.

Section 4: Frequently Asked Questions (FAQs)

Q: Why is vacuum distillation required? Can't I just distill at atmospheric pressure? A: Attempting to distill this compound at atmospheric pressure (760 mmHg) would require extremely high temperatures, leading to rapid decomposition, polymerization, and the release of hazardous fumes.[9] Vacuum distillation is a technique that lowers the boiling point of liquids by reducing the ambient pressure.[7] This allows for the purification of thermally sensitive compounds at significantly lower and safer temperatures, preserving the integrity of the molecule.

Q: Should I use simple or fractional distillation? A: For achieving high purity, vacuum fractional distillation is strongly recommended.

  • Simple Distillation is effective only when separating liquids with very large differences in boiling points (>30 °C) or for separating a liquid from non-volatile solids.[10][11]

  • Fractional Distillation uses a fractionating column (e.g., Vigreux or packed) placed between the distillation pot and the condenser. This column provides a large surface area for repeated vaporization-condensation cycles, allowing for a much finer separation of components with close boiling points.[10][12] Since your crude product likely contains impurities from the synthesis (e.g., unreacted starting material, side products like phenylacetyl chloride, or residual chlorinating agents), a fractional setup is necessary to isolate the desired product with high purity.[13]

Q: What are the likely impurities and how can I separate them? A: The impurities depend on the synthetic route, but common ones include:

  • Thionyl Chloride (SOCl₂): If used as the chlorinating agent. It has a low boiling point (76 °C at atm. pressure) and will come off as the first fraction (forerun).

  • Phenylacetyl chloride: A potential side product. Its boiling point is slightly lower than the target compound's.[14] A good fractional column is essential to separate this.

  • 2-chloro-2-phenylacetic acid: The starting material. It is a high-boiling solid and will likely remain in the distillation pot as residue.

  • Polymeric/Decomposition Products: High-boiling tars that will also remain as residue.[15]

Proper fractional distillation will allow you to collect these in different "fractions": a low-boiling forerun, the pure product fraction, and a high-boiling residue.

Q: How should I properly store the purified this compound? A: The purified product is still highly reactive and moisture-sensitive. Store it in a tightly sealed, dry glass container (e.g., an amber bottle with a PTFE-lined cap) under an inert atmosphere (nitrogen or argon). It should be stored in a cool, dry place, often refrigerated (2-8°C), to minimize decomposition over time.[1][2]

Section 5: Key Distillation Parameters & Impurity Data

The following table summarizes key physical properties to guide your distillation. Boiling points of impurities are provided for comparison.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Notes
This compound 189.04120 °C @ 23 mmHg[1][16]1.196 (at 25 °C)[1]Target Product . Clear, yellow liquid.
Thionyl Chloride118.9776 °C @ 760 mmHg1.636Common reagent; will be in the forerun.
Phenylacetyl chloride154.6094-95 °C @ 12 mmHg[14]1.160Likely impurity; requires fractional distillation.
2-Chloro-2-phenylacetic acid170.59DecomposesSolidStarting material; will remain in residue.

Section 6: Standard Operating Protocol: Vacuum Fractional Distillation

This protocol outlines a standard procedure for purifying crude this compound.

1. Glassware Preparation:

  • Ensure all glassware (round-bottom flask, fractionating column, distillation head, condenser, receiving flasks) is thoroughly cleaned and oven-dried (>120 °C for at least 4 hours) to remove all traces of water.

  • Assemble the apparatus while the glass is still warm and immediately place it under a positive pressure of dry nitrogen or argon.

2. Apparatus Assembly:

  • Set up a stirrer/hot plate. Place the round-bottom distillation flask (pot) in a heating mantle.

  • Add a magnetic stir bar to the flask.

  • Charge the flask with the crude this compound (do not fill more than 2/3 full).

  • Attach the fractionating column (e.g., a 20-30 cm Vigreux column) to the flask. Insulate the column and distillation head with glass wool or foil to ensure an adiabatic process.

  • Attach the distillation head with a thermometer. Ensure the thermometer bulb is positioned correctly.

  • Connect the condenser and a multi-takeoff adapter (a "cow" or "pig" adapter) to allow for the collection of separate fractions without breaking the vacuum.

  • Connect the vacuum source via a cold trap to the takeoff adapter.

3. Distillation Procedure:

  • Turn on the cooling water to the condenser.

  • Begin stirring the crude material.

  • Slowly and carefully apply the vacuum. The pressure should drop to the target level (e.g., 10-25 mmHg).

  • Once the vacuum is stable, begin heating the pot slowly.

  • Fraction 1 (Forerun): Collect the first few milliliters of low-boiling distillate. This will contain residual solvents or reagents like thionyl chloride. The vapor temperature will be low and unstable.

  • Fraction 2 (Product): As heating continues, the vapor temperature will rise and then stabilize at the boiling point of the product at the given pressure. Collect this fraction in a new receiving flask. The distillate should be a clear, light-yellow liquid.[17]

  • Fraction 3 (Intermediate): If the temperature begins to drop or rise again after the main fraction is collected, switch to a new receiver to collect this intermediate cut.

  • Shutdown: Stop the distillation when the temperature starts to fluctuate, the distillation rate slows significantly, or dark tarry material begins to form in the pot. Turn off the heat and allow the system to cool completely before slowly and carefully re-introducing the inert gas to break the vacuum.

4. Purity Analysis & Storage:

  • Analyze the collected product fraction for purity using an appropriate method like Gas Chromatography (GC-FID).[18][19]

  • Store the pure product as described in the FAQ section.

Section 7: Purification Workflow Diagram

purification_workflow cluster_prep Preparation cluster_distill Distillation Process cluster_post Post-Purification crude Crude Product setup Assemble & Dry Vacuum Fractional Apparatus crude->setup start_vac Apply Stable Vacuum setup->start_vac start_heat Begin Slow Heating start_vac->start_heat collect_forerun Collect Forerun (Low BP Impurities) start_heat->collect_forerun collect_product Collect Main Fraction (Stable BP) collect_forerun->collect_product stop_distill Stop Heating & Cool collect_product->stop_distill break_vac Break Vacuum with Inert Gas stop_distill->break_vac analyze Analyze Purity (GC) break_vac->analyze store Store Under Inert Atmosphere (2-8°C) analyze->store

Caption: General workflow for the purification of this compound.

References

  • Material Safety Data Sheet - DL-2-Chloro-2-Phenylacetyl Chloride, 97%. Cole-Parmer. [Link]
  • (2R)-2-chloro-2-phenylacetyl chloride | C8H6Cl2O | CID 7003710. PubChem. [Link]
  • PHENYLACETYL CHLORIDE. Loba Chemie. [Link]
  • phenylacetyl chloride - Sdfine. Sdfine. [Link]
  • US2748151A - Purification of acid chlorides.
  • CN106431897A - New compounding technology for 2,4,6-trimethyl phenylacetyl chloride.
  • US4204916A - Process for recovering acid chlorides by distillation.
  • How can I synthesize phenylacetyl chloride using PCl3?.
  • Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Fractional vs simple vs vacuum distill
  • Fractional vs. Simple Distillation and How to Segregate Multiple Solvents.
  • Distillation: Simple vs Fractional. Chemistry Stack Exchange. [Link]
  • Vacuum Distillation issues? | Call Pressure Control Solutions!. Pressure Control Solutions. [Link]
  • Distillation and Fractional Distill
  • Simple distillation vs fractional distillation | O Level Chemistry Notes. Chem Not Cheem. [Link]
  • Desoxybenzoin - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • DISTILLATION PRESSURE CONTROL TROUBLESHOOTING – THE HIDDEN PITTFALLS OF OVERDESIGN. SAIChE. [Link]
  • CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.
  • US3763023A - Purification of chloroacetyl chloride by azeotropic distillation.
  • Distillation Troubleshooting. ResearchGate. [https://www.researchgate.net/publication/283533687_Distillation_Troubleshooting]([Link]_ Troubleshooting)
  • Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?.
  • The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. Taylor & Francis Online. [Link]
  • Troubleshooting Distillation Controls – course outline. IChemE. [Link]
  • How Do You Troubleshoot Common Distill
  • 2-Phenylacetyl chloride | Solubility of Things. Solubility of Things. [Link]
  • Drying agents for Acyl halides : r/OrganicChemistry. Reddit. [Link]
  • an introduction to acyl chlorides (acid chlorides). Chemguide. [Link]

Sources

Technical Support Center: Optimizing Acylation with 2-Chloro-2-phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing acylation reactions using 2-chloro-2-phenylacetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this versatile but challenging reaction. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your synthetic procedures.

Introduction: The Dual Reactivity of this compound

This compound is a potent acylating agent, valued for its ability to introduce the α-chlorophenylacetyl moiety, a key structural component in various pharmaceutical intermediates.[1][2] Its heightened reactivity stems from the electrophilic acyl chloride group, further activated by the electron-withdrawing α-chloro substituent.[3] However, this enhanced reactivity requires precise control over reaction conditions to prevent side reactions and ensure high yields. This guide addresses the most common issues encountered during its use, particularly in the context of Friedel-Crafts acylation.

Core Principles: The Friedel-Crafts Acylation Mechanism

The reaction typically follows the Friedel-Crafts acylation pathway, an electrophilic aromatic substitution. The process is initiated by a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), which coordinates to the acyl chloride to generate a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring.

Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromatization & Product Complexation Reagents This compound + AlCl₃ Acylium_Ion Resonance-Stabilized Acylium Ion Reagents->Acylium_Ion Lewis acid coordination Arene Aromatic Ring (Nucleophile) Sigma_Complex Sigma Complex (Intermediate) Arene->Sigma_Complex Attack on Acylium Ion Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex Deprotonation (-H⁺) Final_Product Aryl Ketone (Post-Workup) Product_Complex->Final_Product Aqueous Workup

Sources

Technical Support Center: Preventing Hydrolysis of 2-Chloro-2-phenylacetyl Chloride During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize 2-chloro-2-phenylacetyl chloride in their synthetic workflows. As a highly reactive and valuable bifunctional reagent, its successful application is critically dependent on controlling its reactivity, particularly its propensity for hydrolysis. This document provides in-depth, field-proven strategies, troubleshooting guides, and detailed protocols to prevent the hydrolysis of this compound during reaction workup, ensuring high yield and purity of your target compounds.

Section 1: Understanding the Challenge: The Chemistry of Hydrolysis

Q1: Why is this compound so susceptible to hydrolysis?

A1: The high reactivity of this compound towards water and other nucleophiles stems from the electronic properties of the acyl chloride functional group. The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. These atoms strongly withdraw electron density, rendering the carbonyl carbon highly electrophilic and thus a prime target for nucleophilic attack.[1][2]

The hydrolysis proceeds via a nucleophilic addition-elimination mechanism:

  • Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.

  • Tetrahedral Intermediate Formation: This leads to a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion, which is an excellent leaving group.

  • Deprotonation: A final deprotonation step yields the final hydrolysis product, 2-chloro-2-phenylacetic acid, and hydrochloric acid (HCl).[3]

This reaction is often rapid and can significantly reduce the yield of the desired product if not carefully controlled during the workup phase.[4]

Caption: Mechanism of this compound hydrolysis.

Section 2: Frequently Asked Questions (FAQs)

Q2: What are the first signs that my product has hydrolyzed during workup?

A2: The primary indicator of hydrolysis is a lower-than-expected yield of your desired product.[5][6] Analytically, you may observe:

  • TLC Analysis: Appearance of a new, more polar spot (often streaky) corresponding to the carboxylic acid byproduct. The carboxylic acid will typically have a much lower Rf value than the target ester or amide.

  • NMR Spectroscopy: The presence of a broad singlet far downfield (typically >10 ppm) in the ¹H NMR spectrum, characteristic of a carboxylic acid proton.

  • IR Spectroscopy: A broad O-H stretch appearing around 2500-3300 cm⁻¹ in addition to the C=O stretch.

  • Purification Issues: Difficulty in purifying the product via column chromatography due to the presence of the polar acid impurity.[7]

Q3: Can I use a mild aqueous base like sodium bicarbonate to wash my reaction mixture?

A3: This is a high-risk strategy that should be approached with extreme caution. While a bicarbonate wash is effective at neutralizing excess acid (like HCl), it introduces a large volume of water and a base, both of which can accelerate the hydrolysis of any remaining this compound.[8] If an aqueous wash is unavoidable, it must be performed rapidly at low temperatures (0 °C or below) and followed immediately by extraction. A better approach for removing acidic byproducts is to use a non-aqueous workup if possible (see Protocol 1).

Q4: Is it better to perform the reaction at low or high temperatures to prevent hydrolysis?

A4: The temperature of the primary reaction (e.g., esterification) depends on the specific transformation's kinetics. However, for the workup phase , lower temperatures are unequivocally better.[8] Performing any necessary aqueous quenches or washes at 0 °C or below significantly slows the rate of hydrolysis, providing a critical window to extract the product into the organic phase before substantial degradation occurs.

Q5: My downstream application is highly sensitive to any carboxylic acid impurity. What is the most robust workup strategy?

A5: The gold standard for preserving the integrity of this compound and its derivatives is a completely non-aqueous workup . This strategy avoids any contact with water. The typical procedure involves filtering any precipitated salts (e.g., triethylammonium chloride), followed by removal of the solvent under reduced pressure. The crude product can then be purified directly by column chromatography or crystallization from anhydrous solvents. This method is detailed in Protocol 1.

Section 3: Troubleshooting Guide: Scenarios & Solutions

IssuePotential Cause(s)Suggested Solution(s)
Low yield of desired product; significant amount of 2-chloro-2-phenylacetic acid observed. [8][9]1. Use of non-anhydrous solvents or reagents.[10][11] 2. Inadequate inert atmosphere, allowing atmospheric moisture in. 3. Aqueous workup performed at room temperature or for a prolonged period.1. Implement Rigorous Anhydrous Technique: Use freshly distilled anhydrous solvents. Flame- or oven-dry all glassware and cool under an inert gas (N₂ or Ar).[12] 2. Adopt a Non-Aqueous Workup: See Protocol 1 for a detailed procedure. 3. Optimize Quench: If an aqueous quench is essential, perform it at ≤ 0°C, add the reaction mixture to the cold aqueous solution (not vice-versa), and immediately proceed to extraction.
Reaction requires an aqueous nucleophile (e.g., Schotten-Baumann conditions), leading to competitive hydrolysis. [13][14]Direct mixing of the highly reactive acyl chloride with the bulk aqueous phase.Utilize Phase-Transfer Catalysis (PTC): Employ a PTC like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) to transport the nucleophile into the organic phase for the reaction. This minimizes the acyl chloride's exposure to water.[15][16] See Protocol 2 for guidance.
Formation of an inseparable emulsion during aqueous extraction. 1. Vigorous shaking of the separatory funnel. 2. Formation of salts or partially hydrolyzed species acting as surfactants.1. Gentle Inversion: Invert the separatory funnel gently instead of shaking vigorously. 2. Break the Emulsion: Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous phase. 3. Filtration: Filter the entire mixture through a pad of Celite® or anhydrous magnesium sulfate to break up the emulsion.
Desired product appears unstable on silica gel during column chromatography. Residual HCl or the acidic nature of silica gel is catalyzing decomposition or hydrolysis from atmospheric moisture on the column.1. Neutralize Before Chromatography: Before concentrating the organic layer post-extraction, you can pass it through a short plug of a basic solid like potassium carbonate. 2. Use Treated Silica: Use silica gel that has been pre-treated with a non-nucleophilic base, such as triethylamine (e.g., by adding 1% triethylamine to the eluent).[17]

Section 4: Field-Proven Experimental Protocols

Protocol 1: General Purpose Anhydrous Workup (e.g., for Amidation)

This protocol is ideal for reactions where the HCl byproduct is scavenged by a non-nucleophilic base like triethylamine (TEA) or pyridine.[17][18]

  • Cool the Reaction: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C in an ice-water bath.

  • Filter Precipitate: Filter the cold mixture through a sintered glass funnel to remove the precipitated ammonium salt (e.g., triethylammonium chloride).

  • Wash the Solid: Wash the collected salt with a small volume of cold, anhydrous solvent (e.g., dichloromethane) to recover any entrained product.

  • Combine and Concentrate: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature remains low (<30 °C).

  • Purification: The resulting crude product is now ready for purification by column chromatography using an anhydrous eluent system or by recrystallization from an appropriate anhydrous solvent.

Caption: Workflow for a robust anhydrous workup procedure.
Protocol 2: Biphasic Reaction with Phase-Transfer Catalysis (PTC)

This protocol is designed for reactions where the nucleophile is in an aqueous phase, a classic scenario for applying Schotten-Baumann conditions.[19][20]

  • Reaction Setup: Dissolve this compound in a water-immiscible organic solvent (e.g., dichloromethane). In a separate flask, dissolve the nucleophile and a base (e.g., NaOH or K₂CO₃) in water. Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 1-5 mol%) to the organic layer.

  • Combine and React: Combine the two phases and stir vigorously at a controlled temperature until the reaction is complete. The PTC will shuttle the nucleophile into the organic phase to react.[16]

  • Phase Separation: Once complete, stop stirring and transfer the mixture to a separatory funnel. Allow the layers to separate fully.

  • Isolate Organic Layer: Drain the lower organic layer.

  • Extract Aqueous Layer: Extract the remaining aqueous layer once or twice with fresh organic solvent to recover any residual product.

  • Combine and Dry: Combine all organic fractions. To remove residual water, wash briefly with brine, then dry over a robust anhydrous drying agent like magnesium sulfate (MgSO₄).

  • Filter and Concentrate: Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product as required.

PTC_Mechanism cluster_organic Organic Phase (e.g., DCM) cluster_aqueous Aqueous Phase Acyl R-COCl Product R-CO-Nuc Acyl->Product Reaction Catalyst_Cl Q⁺Cl⁻ NaCl Na⁺Cl⁻ Catalyst_Cl->NaCl Returns to Aqueous Phase Catalyst_Nuc Q⁺Nuc⁻ Catalyst_Nuc->Acyl Nucleophilic Attack Nuc_Source Na⁺Nuc⁻ Nuc_Source->Catalyst_Nuc Anion Exchange at Interface

Sources

Technical Support Center: Troubleshooting Low Yields in 2-Chloro-2-Phenylacetyl Chloride Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing your coupling reactions with 2-chloro-2-phenylacetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile but highly reactive reagent. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot low yields and other experimental issues.

Troubleshooting Guide

This section addresses specific problems you might be facing in the lab, offering explanations for the underlying causes and providing actionable, step-by-step protocols to resolve them.

Question 1: My reaction yield is significantly lower than expected, and I suspect hydrolysis of the starting material. How can I confirm this and, more importantly, prevent it?

Answer:

This is the most common issue when working with acyl chlorides like this compound.[1] Its high electrophilicity makes it extremely susceptible to hydrolysis by ambient moisture, which converts it to the unreactive 2-chloro-2-phenylacetic acid.[1]

Root Cause Analysis:

The primary culprit is the presence of water in your reaction setup. This can originate from several sources:

  • Solvents and Reagents: Using solvents or other reagents that have not been properly dried.

  • Glassware: Residual moisture on the surface of your reaction vessels.

  • Atmosphere: Exposure of the reaction to ambient air, which contains moisture.

Preventative Measures & Protocol:

To mitigate hydrolysis, you must maintain strictly anhydrous conditions throughout your experiment.[2][3]

Experimental Protocol: Ensuring Anhydrous Conditions

  • Glassware Preparation:

    • Thoroughly wash and dry all glassware in an oven at >120°C for at least 4 hours.

    • Assemble the glassware while still hot and allow it to cool under a stream of dry, inert gas (e.g., nitrogen or argon).

  • Solvent and Reagent Purity:

    • Use freshly distilled, anhydrous solvents. If using bottled anhydrous solvents, ensure the septum is in good condition and has not been punctured multiple times.

    • Ensure all other reagents, especially the nucleophile and any base, are anhydrous. Solid reagents can be dried in a vacuum oven.

  • Reaction Setup:

    • Conduct the reaction under a positive pressure of an inert gas. A simple balloon filled with nitrogen or argon affixed to the reaction vessel is often sufficient for small-scale reactions.

    • Add all reagents via syringe through rubber septa.

  • Monitoring for Hydrolysis:

    • You can monitor the progress of your reaction and check for the presence of the hydrolyzed acid byproduct using Thin-Layer Chromatography (TLC).[2][4] The carboxylic acid will have a different Rf value than the starting material and the desired product.

Question 2: I'm attempting to couple this compound with a primary amine, but I'm observing a significant amount of a di-acylated byproduct. How can I improve the selectivity for mono-acylation?

Answer:

The formation of di-acylated byproducts is a common challenge when your nucleophile has more than one reactive site, such as a diamine.[2][4] This occurs when a second molecule of the acyl chloride reacts with the initially formed product.

Controlling Selectivity:

The key to favoring mono-acylation is to control the stoichiometry and the rate of addition of the acyl chloride.[2][4]

ParameterRecommendation for Mono-acylationRationale
Stoichiometry Use a 1:1 or slightly less than 1:1 molar ratio of this compound to the amine.[2][4]Limits the availability of the acylating agent for a second reaction.
Reaction Temperature Maintain a low temperature, typically 0°C, during the addition of the acyl chloride.[4]Reduces the reaction rate, allowing for better control.
Rate of Addition Add the this compound solution dropwise over an extended period with vigorous stirring.[2][4]Prevents localized high concentrations of the acyl chloride.

Experimental Protocol: Selective Mono-acylation

  • In a flame-dried, inert gas-purged round-bottom flask, dissolve your amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).[4]

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve this compound (0.95 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 1-2 hours with vigorous stirring.

  • Monitor the reaction progress by TLC to determine the optimal reaction time.[4]

Question 3: My reaction fails to proceed, or the conversion is very low, even under anhydrous conditions. What other factors could be at play?

Answer:

If you've ruled out hydrolysis, other factors such as reagent quality, solvent choice, and reaction temperature could be the cause of a stalled reaction.

Troubleshooting Workflow for Stalled Reactions:

start Low or No Conversion reagent_quality Verify Reagent Purity start->reagent_quality solvent Check Solvent Suitability reagent_quality->solvent Reagents are pure end Improved Conversion reagent_quality->end Impure reagents replaced temperature Optimize Reaction Temperature solvent->temperature Solvent is appropriate solvent->end Switched to a better solvent base Evaluate Base Strength/Solubility temperature->base Temp. optimization ineffective temperature->end Optimal temperature found base->end Base is optimized

Caption: Troubleshooting workflow for stalled reactions.

  • Poor Reagent Quality: The this compound may have degraded during storage. It is a clear yellow to pink-orange liquid; significant discoloration could indicate decomposition.[5] If possible, purify by vacuum distillation.[6]

  • Inappropriate Solvent: Ensure that both of your reactants are soluble in the chosen solvent.[2] For many coupling reactions with this acyl chloride, anhydrous dichloromethane, tetrahydrofuran, or dioxane are suitable choices.[3]

  • Reaction Temperature: While low temperatures are often used to control selectivity, some less nucleophilic substrates may require higher temperatures to react.[2] After the initial addition at a low temperature, you can allow the reaction to slowly warm to room temperature or even gently heat it, while monitoring for product formation and potential degradation by TLC.[2][4]

  • Base Selection: A non-nucleophilic organic base like triethylamine or diisopropylethylamine is typically used to scavenge the HCl byproduct.[7] Ensure the base is also anhydrous and used in at least stoichiometric amounts. For less reactive amines, a stronger base or the use of pyridine as a solvent and base might be beneficial.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the alpha-chloro substituent in this compound?

The electron-withdrawing chlorine atom at the alpha position increases the electrophilicity of the carbonyl carbon, making this compound more reactive than phenylacetyl chloride itself.[7] This enhanced reactivity can be advantageous for coupling with less reactive nucleophiles.

Q2: How can I monitor the progress of my coupling reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[4][8] A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can typically separate the starting materials from the product.[4] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.[8][9]

Q3: What are some common impurities I might encounter during purification, and how can I remove them?

Besides the hydrolyzed starting material (2-chloro-2-phenylacetic acid) and di-acylated byproducts, you may also have unreacted starting amine.

Purification Strategy:

ImpurityRemoval Method
2-chloro-2-phenylacetic acid Wash the organic layer with a mild aqueous base like saturated sodium bicarbonate solution.
Unreacted Amine Wash the organic layer with a dilute aqueous acid like 1M HCl.
Di-acylated Byproduct These often have similar polarities to the desired product, making separation difficult. Careful column chromatography with a shallow solvent gradient is often necessary.[4]

Q4: Are there alternatives to using this compound if I consistently get low yields?

Yes, if the high reactivity and sensitivity to moisture of the acyl chloride prove too challenging, you can generate the amide bond using 2-chloro-2-phenylacetic acid and a coupling agent. Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) can facilitate the amide bond formation under milder conditions, which may offer better control and higher yields.[4]

References

  • ResearchGate. (2013, November 6). How can I synthesize phenylacetyl chloride using PCl3?
  • ResearchGate. (2014, November 30). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent.
  • Journal of Applied Pharmaceutical Science. (2024, October 20). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride drug substance.

Sources

Technical Support Center: Purification Strategies for Reactions Involving 2-Chloro-2-Phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 2-chloro-2-phenylacetyl chloride in their synthetic routes. The high reactivity of this acylating agent, while beneficial for product formation, often presents challenges in post-reaction workups, specifically in the complete removal of unreacted starting material. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the purity of your final product.

Understanding the Challenge: The Reactivity Profile of this compound

This compound is a bifunctional molecule with two reactive centers: the highly electrophilic acyl chloride and the benzylic chloride. Its utility in pharmaceuticals and chemical synthesis stems from its ability to acylate various nucleophiles.[1] However, it is this very reactivity that complicates its removal. The primary impurity of concern is its hydrolysis product, 2-chloro-2-phenylacetic acid, which can form upon contact with water.[1][2][3] This guide will address the removal of both the unreacted acyl chloride and its hydrolysis byproduct.

Frequently Asked Questions (FAQs)

Q1: My crude NMR shows residual starting material. What is the quickest way to remove a small amount of unreacted this compound?

A1: For small-scale reactions with minor amounts of residual acyl chloride, a simple quenching and extractive workup is often sufficient. The key is to convert the reactive acyl chloride into a more easily separable species.

  • Quenching: Add a nucleophilic scavenger to the reaction mixture. A common and effective choice is a primary or secondary amine, such as a slight excess of piperidine or morpholine, which will rapidly react to form a highly polar amide. This new compound will have significantly different solubility characteristics compared to your desired product.

  • Aqueous Wash: Follow the quench with a dilute acid wash (e.g., 1M HCl) to protonate the excess amine and the newly formed amide, rendering them water-soluble and easily removable in the aqueous layer during extraction.[4]

Q2: I've performed an aqueous workup, but I suspect the hydrolysis product, 2-chloro-2-phenylacetic acid, is still present in my organic layer. How can I remove it?

A2: 2-Chloro-2-phenylacetic acid is an acidic impurity that can often be removed with a basic wash.

  • Basic Extraction: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[5] This will deprotonate the carboxylic acid, forming the corresponding carboxylate salt, which is highly soluble in the aqueous layer. Be cautious with NaOH, as it can potentially react with ester functionalities in your product. Multiple washes with NaHCO₃ are generally safer and effective.

  • Brine Wash: After the basic wash, a final wash with saturated aqueous sodium chloride (brine) will help to remove any remaining dissolved water from the organic layer before drying.[6]

Q3: My product is also an acid. How can I separate it from the 2-chloro-2-phenylacetic acid impurity?

A3: This is a more challenging separation that often requires chromatography. The slight difference in polarity between your product and the impurity can be exploited.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method.[7] You will need to develop a solvent system that provides good separation between your product and the impurity. A typical starting point would be a gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).[8] Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system beforehand.

Q4: Can I use distillation to remove unreacted this compound?

A4: Distillation is a viable option if your desired product is significantly less volatile than this compound (boiling point: 120 °C at 23 mmHg).[9][10] This method is best suited for thermally stable products. Vacuum distillation is recommended to lower the required temperature and prevent potential decomposition of both the starting material and the product.[11]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Emulsion during aqueous workup High concentration of polar compounds or fine solid particulates.Add brine to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. If solids are present, filter the entire mixture through a pad of Celite before extraction.
Product loss during basic wash Your product may have some acidic character or is being physically carried into the aqueous layer.Use a weaker base like saturated sodium bicarbonate instead of sodium hydroxide. Perform multiple extractions with smaller volumes of the basic solution. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Streaking on TLC plate The compound is too polar for the chosen solvent system, or it is still acidic.Add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the eluent to suppress deprotonation of acidic spots on the silica gel, resulting in sharper spots and better separation.[7]
Incomplete removal after column chromatography The polarity of the product and impurity are too similar for effective separation with the chosen solvent system.Consider using a different stationary phase (e.g., alumina) or a different solvent system. High-Performance Liquid Chromatography (HPLC) may be necessary for very difficult separations.[8]

Experimental Protocols

Protocol 1: Standard Quenching and Extractive Workup

This protocol is designed for the removal of unreacted this compound by converting it to a water-soluble byproduct.

  • Reaction Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a quenching agent. A common choice is a dilute aqueous solution of a mild base like sodium bicarbonate, which will hydrolyze the acyl chloride to the corresponding carboxylic acid.[12] Alternatively, for a non-aqueous quench, a slight excess of an amine like piperidine can be added.

  • Solvent Addition:

    • Dilute the quenched reaction mixture with an appropriate organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1M HCl (if an amine was used for quenching).

      • Saturated aqueous NaHCO₃ to remove the 2-chloro-2-phenylacetic acid byproduct.[5]

      • Saturated aqueous NaCl (brine) to remove residual water.[6]

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for separating the desired product from unreacted starting material and its byproducts when extractive workup is insufficient.

  • TLC Analysis:

    • Develop a solvent system using TLC that shows good separation between your product, this compound, and 2-chloro-2-phenylacetic acid. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Preparation:

    • Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Adsorb the sample onto a small amount of silica gel, then evaporate the solvent.

    • Carefully add the dried sample-silica mixture to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the solvent system determined by TLC.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure.

Visualizing the Workflow

Removal_Workflow cluster_start Initial State cluster_workup Workup Strategy cluster_purification Advanced Purification cluster_end Final Product start Crude Product Mixture (Product + Unreacted Acyl Chloride) quench Quench with Nucleophile (e.g., H₂O, Amine) start->quench Step 1 extraction Aqueous Extraction (Basic/Acidic Washes) quench->extraction Step 2 chromatography Column Chromatography extraction->chromatography If Impurities Persist distillation Vacuum Distillation extraction->distillation If Impurities Persist end Pure Product extraction->end If Pure chromatography->end distillation->end

Caption: Decision workflow for purification after reaction with this compound.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - DL-2-Chloro-2-Phenylacetyl Chloride, 97%.
  • Solubility of Things. (n.d.). 2-Phenylacetyl chloride.
  • Google Patents. (n.d.). RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
  • The Royal Society of Chemistry. (n.d.). Efficient α-Selective Chlorination of Phenylacetic Acid and its para-Substituted Analogues.
  • Organic Syntheses. (n.d.). phenylacetic acid.
  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
  • BioResources. (n.d.). Homogeneous acylation and regioselectivity of cellulose with this compound in ionic liquid.
  • ResearchGate. (2025, August 6). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems.
  • University of York. (n.d.). Theory of Aqueous Workup.
  • RSC Publishing. (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues.
  • Google Patents. (n.d.). CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.
  • ACS Catalysis. (2026, January 2). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.
  • PubChem. (n.d.). (2R)-2-chloro-2-phenylacetyl chloride.
  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • PubMed. (n.d.). Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models.
  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents.
  • Google Patents. (n.d.). CN102875361A - Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution.
  • Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • Homework.Study.com. (n.d.). How would unreacted alpha chloroacetyl chloride be removed from alpha-chloro-2,6-dimethylacetanilide?
  • Organic Syntheses. (n.d.). Desoxybenzoin.
  • Google Patents. (n.d.). CN105348083A - Purifying method for chloroacetyl chloride.
  • Google Patents. (n.d.). US20050033084A1 - Resolution of alpha-(phenoxy)phenylacetic acid derivatives.
  • Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • MDPI. (2023, May 17). Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate.

Sources

Technical Support Center: Navigating Scale-Up Challenges for Reactions with 2-Chloro-2-phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the unique challenges encountered when scaling reactions involving 2-chloro-2-phenylacetyl chloride. As a bifunctional reagent with a highly reactive acyl chloride and a benzylic chloride, its chemistry is both versatile and complex, presenting hurdles that can intensify significantly during scale-up. This document moves beyond standard protocols to explain the causal chemistry behind common issues, offering robust, field-proven troubleshooting strategies.

Section 1: Foundational Knowledge: Understanding the Reagent

Before addressing scale-up problems, it is crucial to understand the inherent properties of this compound. This molecule possesses two primary reactive sites: the electrophilic acyl chloride carbonyl and the benzylic carbon, which is susceptible to nucleophilic substitution. Its high reactivity makes it a valuable building block, particularly in the synthesis of pharmaceuticals and other fine chemicals[1][2]. However, this same reactivity is the source of its primary stability and handling challenges.

Key Physicochemical Properties
PropertyValueSignificance for Scale-Up
Molecular Formula C₈H₆Cl₂O[2]Baseline for stoichiometric calculations.
Molecular Weight 189.04 g/mol [2]Essential for accurate reagent measurement.
Appearance Clear yellow to pink-orange liquid[3]Color changes may indicate degradation or impurities.
Boiling Point 120 °C @ 23 mmHg[2][4]Important for distillation-based purification and assessing thermal stress.
Density 1.196 g/mL at 25 °C[2][4]Necessary for volume-based additions in large reactors.
Reactivity Reacts violently with water[5]; incompatible with alcohols, strong bases, and oxidizing agents[5][6].Dictates the need for strictly anhydrous conditions and careful reagent selection.
Section 2: Safety and Handling at Scale

As reaction volumes increase, the risks associated with handling hazardous reagents escalate non-linearly[7]. The principal hazards of this compound are its corrosivity and its violent reaction with water, which generates toxic and corrosive hydrogen chloride (HCl) gas[6][8][9].

FAQ: How should our team adapt safety protocols when moving from bench-scale to pilot-plant scale?

Answer: Scaling up requires a shift from containment (fume hood) to a multi-layered safety approach involving engineering controls, administrative procedures, and enhanced personal protective equipment (PPE).

Root Cause Analysis: The primary danger during scale-up is the increased quantity of material, which amplifies the consequences of any accidental release or uncontrolled reaction. A small spill on the bench is easily managed, but a multi-liter spill in a pilot plant can create a large, hazardous vapor cloud[9]. Similarly, an exotherm in a 100 mL flask can be controlled with an ice bath, but in a 100 L reactor, the reduced surface-area-to-volume ratio makes heat dissipation far less efficient, increasing the risk of a thermal runaway[7][10].

Troubleshooting & Mitigation Protocol:

  • Conduct a Process Hazard Analysis (PHA): Before any scale-up, perform a thorough PHA to identify potential failure points. This includes assessing risks of thermal runaway, gas evolution, and containment loss[7].

  • Engineering Controls:

    • Use a closed system for reagent transfer (e.g., pumps and dedicated lines) to minimize exposure.

    • Ensure the reactor is equipped with an adequately sized emergency venting system and a scrubber to neutralize HCl gas released during normal operation or an emergency.

    • The reactor must have a robust cooling system and a calibrated temperature probe to monitor the internal temperature accurately[11].

  • Personal Protective Equipment (PPE): Upgrade PPE beyond standard lab coats and goggles.

    • Gloves: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton) with sufficient length to protect the forearms. Double-gloving is recommended.

    • Body Protection: Wear a chemical-resistant apron or a full suit over flame-resistant clothing[12][13].

    • Eye/Face Protection: Use chemical splash goggles in conjunction with a full-face shield[12].

    • Respiratory Protection: For transfers or in case of potential leaks, a full-face respirator with an acid gas/organic vapor cartridge is mandatory. A self-contained breathing apparatus (SCBA) should be available for emergency situations[14].

  • Emergency Procedures:

    • Ensure emergency showers and eyewash stations are readily accessible and tested regularly[9].

    • Have appropriate spill kits available. For acyl chlorides, this must include a neutral absorbent like dry sand or soda ash. Do not use water or foam extinguishers [9].

    • Train all personnel on emergency shutdown and quench procedures. A pre-charged quench solution (e.g., a non-nucleophilic base in a compatible solvent) should be ready.

Section 3: Troubleshooting Common Scale-Up Reactions & Side Products

This section addresses the most frequent chemical challenges encountered during the scale-up process in a question-and-answer format.

FAQ 1: We are observing a significant amount of a white solid byproduct, identified as 2-chloro-2-phenylacetic acid. What is the cause and how can we prevent it?

Answer: The formation of 2-chloro-2-phenylacetic acid is due to the hydrolysis of the acyl chloride functional group. This is an extremely common issue, as acyl chlorides are highly sensitive to moisture[15].

Root Cause Analysis: The electrophilic carbonyl carbon of the acyl chloride is readily attacked by water, a nucleophile. This reaction is often rapid and irreversible, consuming your starting material and generating corrosive HCl gas as a byproduct, which can further catalyze other side reactions.

Hydrolysis_Mechanism reagents This compound + H₂O intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products 2-Chloro-2-phenylacetic Acid + HCl intermediate->products Elimination of Cl⁻ Proton Transfer

Caption: Hydrolysis of this compound.

Preventative & Corrective Protocol:

  • Rigorous Drying of Solvents and Reagents:

    • All solvents must be of anhydrous grade and stored under an inert atmosphere (Nitrogen or Argon). It is best practice to pass them through a solvent purification system (e.g., alumina columns) or distill them from an appropriate drying agent immediately before use.

    • Any liquid reagents (e.g., amine substrates, bases) should be dried over molecular sieves or distilled.

    • Solid reagents should be dried in a vacuum oven.

  • Inert Atmosphere Operation:

    • The entire reaction setup, from the reactor to addition funnels and condensers, must be thoroughly dried (e.g., oven-dried glassware for bench scale, proper bake-out for pilot reactors) and purged with an inert gas.

    • Maintain a positive pressure of nitrogen or argon throughout the entire process, including reagent addition and reaction time.

  • Controlled Reagent Addition: Add the this compound subsurface to the reaction mixture if possible. This minimizes its exposure to the reactor headspace where residual moisture may be present.

FAQ 2: During a Friedel-Crafts acylation, the reaction is sluggish and we are getting low yields, even with a stoichiometric amount of AlCl₃. What's going wrong?

Answer: This issue in Friedel-Crafts acylations often points to catalyst deactivation or problems with complex formation. The product ketone can form a stable complex with the Lewis acid catalyst, effectively removing it from the catalytic cycle[16][17].

Root Cause Analysis: In Friedel-Crafts acylation, the Lewis acid (e.g., AlCl₃) activates the acyl chloride to form a highly electrophilic acylium ion. The resulting aryl ketone product is a Lewis base and can coordinate strongly with the AlCl₃. This product-catalyst complex is often inactive. Therefore, a stoichiometric amount or even a slight excess of the "catalyst" is required to drive the reaction to completion[16][17]. If yields are still low, the AlCl₃ may be deactivated by moisture or other Lewis basic impurities.

Friedel_Crafts_Troubleshooting start Low Yield in Friedel-Crafts Acylation check_catalyst Is Catalyst Stoichiometry > 1.0 eq? start->check_catalyst check_purity Are Reagents & Solvents Anhydrous? check_catalyst->check_purity Yes increase_eq Action: Increase AlCl₃ to 1.1-1.3 eq. check_catalyst->increase_eq No check_temp Is Reaction Temperature Optimal? check_purity->check_temp Yes dry_system Action: Rigorously Dry All Components check_purity->dry_system No optimize_temp Action: Optimize Temperature Profile check_temp->optimize_temp No success Problem Solved increase_eq->success dry_system->success optimize_temp->success

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Troubleshooting Protocol:

  • Verify Catalyst Quality and Stoichiometry:

    • Use a fresh, high-purity grade of AlCl₃. Old or improperly stored AlCl₃ can be partially hydrolyzed and inactive.

    • Ensure you are using at least 1.1 equivalents of AlCl₃ relative to the this compound.

  • Control Addition Temperature: The formation of the acylium ion complex is exothermic. Add the AlCl₃ to the solvent first, and then add the acyl chloride slowly at a controlled temperature (often 0-5 °C) to prevent side reactions.

  • Substrate and Solvent Considerations:

    • Friedel-Crafts reactions fail with strongly deactivated aromatic rings (e.g., nitrobenzene). Ensure your aromatic substrate is sufficiently reactive.

    • Avoid using solvents that are Lewis bases (e.g., ethers, THF) as they will compete with the acyl chloride for the catalyst. Dichloromethane, 1,2-dichloroethane, or carbon disulfide are common choices[11].

FAQ 3: Our process is experiencing an uncontrolled temperature spike (an exotherm) during reagent addition. How do we manage this thermal hazard?

Answer: An uncontrolled exotherm is a sign of a potential runaway reaction, one of the most serious hazards in chemical process scale-up[7][18]. This occurs when the heat generated by the reaction exceeds the rate of heat removal by the reactor's cooling system.

Root Cause Analysis: The reaction of this compound with nucleophiles (amines, alcohols, aromatic rings) is highly exothermic. As the reactor size increases, the surface area available for cooling decreases relative to the volume of the reacting mass[10]. An addition rate that was safe at 1L scale can be dangerously fast at 100L scale, leading to rapid heat accumulation.

Mitigation Strategy:

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry (RC1) or adiabatic calorimetry studies. These experiments measure the heat of reaction and the rate of heat evolution under process conditions, allowing you to calculate the Maximum Temperature of the Synthesis Reaction (MTSR) and ensure it remains safely below the decomposition temperature of any components[7].

  • Control the Addition Rate: This is the most critical control parameter.

    • The addition of this compound should be "feed-controlled," meaning the reaction rate is directly proportional to the addition rate.

    • Link the addition pump to the internal temperature probe. The system should be programmed to automatically stop the addition if the temperature exceeds a pre-defined safety limit (e.g., 5 °C above the target temperature).

  • Improve Heat Transfer:

    • Ensure the reactor's cooling jacket is functioning optimally.

    • Use a solvent with a good heat transfer coefficient and a boiling point high enough to allow for a reasonable operating temperature range[11].

    • Ensure adequate agitation to promote efficient heat transfer from the bulk of the reaction mixture to the vessel walls.

Section 4: Process Control and Purification

Effective scale-up requires robust methods for monitoring reaction progress and purifying the final product.

FAQ 4: What is the best way to monitor the reaction's progress at a large scale, and how do we handle sampling?

Answer: High-Performance Liquid Chromatography (HPLC) is generally the most reliable and quantitative method for monitoring these reactions. For safe and representative sampling, a dedicated sampling loop or a properly designed sample valve is essential.

Reaction Monitoring Protocol (HPLC):

  • Sample Preparation:

    • Safely draw a small aliquot (e.g., 0.1 mL) from the reactor.

    • Immediately quench the sample in a vial containing a suitable solution (e.g., a mixture of acetonitrile and a small amount of a nucleophile like methanol or water) to stop the reaction and derivatize any remaining this compound. This prevents further reaction during analysis.

    • Dilute the quenched sample to a suitable concentration for HPLC analysis[19].

  • HPLC Conditions (Typical Starting Point):

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid to improve peak shape[19].

    • Detection: UV detection at a wavelength where the starting material and product have strong absorbance (e.g., 254 nm)[19].

    • Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak.

FAQ 5: Our crude product is an oil/solid with several byproducts. What is the most scalable purification method?

Answer: The choice of purification method depends heavily on the physical properties of the product and impurities. While chromatography is powerful at the lab scale, crystallization and distillation are generally more scalable and economical[20][21].

Comparison of Purification Techniques:

MethodScalabilityTypical PurityBest Suited ForKey Challenge
Crystallization Excellent>99% (if successful)Crystalline solid products with different solubility profiles from impurities[20][21].Finding a suitable solvent system; product may oil out.
Distillation ExcellentVariable (>95%)Liquid products with boiling points significantly different from impurities[21].Product must be thermally stable at its boiling point.
Flash Chromatography Moderate>98%Complex mixtures where crystallization/distillation fails; high-value products[20].High solvent consumption and cost; labor-intensive.

Decision Workflow for Purification:

Purification_Decision start Crude Product is_solid Is the Product a Solid? start->is_solid is_thermally_stable Is it Thermally Stable? is_solid->is_thermally_stable No (Liquid/Oil) try_cryst Develop Crystallization Protocol is_solid->try_cryst Yes bp_diff Sufficient BP Difference? is_thermally_stable->bp_diff Yes use_chrom Use Flash Chromatography is_thermally_stable->use_chrom No try_dist Develop Distillation Protocol bp_diff->try_dist Yes bp_diff->use_chrom No

Caption: Decision tree for selecting a scalable purification method.

References
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - DL-2-Chloro-2-Phenylacetyl Chloride, 97%.
  • PubChem. (n.d.). Phenylacetyl chloride. National Center for Biotechnology Information.
  • Solubility of Things. (n.d.). 2-Phenylacetyl chloride.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Lever, S. D., & Papadaki, M. (2005). Effects of heating rate, temperature and iron catalysis on the thermal behaviour and decomposition of 2-nitrobenzoyl chloride. Journal of Hazardous Materials, 122(1-2), 125-133.
  • Loba Chemie. (2021, October 7). PHENYLACETYL CHLORIDE Safety Data Sheet.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Le, S. (2014). Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. In ACS Symposium Series (Vol. 1183, pp. 1-17). American Chemical Society.
  • Mitchell, C. W. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series.
  • Chen, J., et al. (2015). Homogeneous acylation and regioselectivity of cellulose with this compound in ionic liquid. BioResources, 10(4), 6545-6557.
  • ResearchGate. (n.d.). Tools for Purifying the Product.
  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
  • LibreTexts Chemistry. (2024, October 4). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenylacetyl Chloride.

Sources

Technical Support Center: Monitoring the Synthesis of 2-Chloro-2-phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring the synthesis of 2-chloro-2-phenylacetyl chloride. This document provides in-depth analytical strategies, step-by-step protocols, and troubleshooting advice tailored for researchers, chemists, and process development professionals. Our goal is to equip you with the expertise to confidently track your reaction, ensure complete conversion, and minimize impurity formation.

Introduction: The Critical Need for Reaction Monitoring

This compound is a highly reactive intermediate crucial for the synthesis of various pharmaceuticals and fine chemicals.[1] It is typically synthesized by reacting 2-chloro-2-phenylacetic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[2]

Reaction Scheme: C₆H₅CHClCOOH + SOCl₂ → C₆H₅CHClCOCl + SO₂ + HCl

Given the reactivity of the acyl chloride product and the hazardous nature of the reagents and byproducts, precise monitoring of the reaction's progress is not merely beneficial—it is essential for safety, efficiency, and purity.[2][3] Inadequate monitoring can lead to incomplete reactions, the presence of unreacted starting material, and the formation of undesirable side products, complicating downstream processes and compromising final product quality.[4] This guide details the most effective analytical techniques to overcome these challenges.

Analytical Techniques & Protocols

The choice of analytical technique depends on available equipment and the desired level of detail (real-time vs. endpoint). Acyl chlorides are moisture-sensitive and reactive, often requiring special handling or derivatization for analysis.[5][6]

In-Situ, Real-Time Monitoring: FTIR Spectroscopy

For continuous, real-time analysis without disturbing the reaction, in-situ Fourier-Transform Infrared (FTIR) spectroscopy is the premier choice.[7] By inserting a probe directly into the reaction vessel, you can track the concentration changes of key functional groups as they occur.

Causality: The conversion of a carboxylic acid to an acyl chloride involves a distinct change in the carbonyl (C=O) bond environment. The C=O stretch of the starting carboxylic acid dimer (around 1700-1730 cm⁻¹) is replaced by the C=O stretch of the acyl chloride, which appears at a significantly higher wavenumber (around 1780-1815 cm⁻¹) due to the electron-withdrawing effect of the chlorine atom.[7] Simultaneously, the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) will disappear.

Data Summary: Key Infrared Absorptions
Functional GroupCompound TypeWavenumber (cm⁻¹)Reaction Trend
O-H Stretch (broad)Carboxylic Acid2500 - 3300Disappears
C=O StretchCarboxylic Acid1700 - 1730Disappears
C=O Stretch Acyl Chloride 1780 - 1815 Appears
Experimental Protocol: In-Situ FTIR Monitoring
  • Setup: Install a clean, dry Attenuated Total Reflectance (ATR) FTIR probe into the reaction flask. Ensure all seals are secure to maintain an inert atmosphere.

  • Background Spectrum: Before adding reagents, collect a background spectrum of the solvent.

  • Initial Spectrum: Add the 2-chloro-2-phenylacetic acid and solvent. Record the initial spectrum, noting the characteristic C=O and O-H peaks of the starting material.

  • Initiate Reaction: Add the chlorinating agent (e.g., thionyl chloride).

  • Monitor: Begin collecting spectra at regular intervals (e.g., every 1-2 minutes).

  • Analysis: Track the reaction by observing the decrease in the carboxylic acid C=O peak area and the simultaneous increase in the acyl chloride C=O peak area. The reaction is complete when the starting material peaks have vanished and the product peak has plateaued.[7]

Workflow Diagram: In-Situ FTIR

cluster_0 Real-Time Monitoring A Setup Reactor with FTIR Probe B Collect Background (Solvent) A->B C Add Reactants (Acid + Solvent) B->C D Initiate Reaction (Add SOCl₂) C->D E Acquire Spectra Continuously D->E F Analyze Data: Peak Disappearance (Acid) & Appearance (Product) E->F G Determine Endpoint F->G cluster_0 Derivatization & Analysis A Withdraw Aliquot (Acid + Product) B Quench with Nucleophile (e.g., Methanol) A->B C Instantaneous Conversion: Acyl Chloride → Methyl Ester B->C D Inject Derivatized Sample into GC or HPLC C->D E Analyze Chromatogram: Quantify Ester vs. Acid D->E Start Reaction Stalled? (Confirmed by FTIR/HPLC) CheckReagent Was chlorinating agent fresh and anhydrous? Start->CheckReagent CheckTemp Is temperature optimal? CheckReagent->CheckTemp Yes AddMore Action: Add 0.2 eq. more chlorinating agent CheckReagent->AddMore No IncreaseTemp Action: Increase temp. by 5-10 °C CheckTemp->IncreaseTemp No CheckCatalyst Is a catalyst (DMF) required/present? CheckTemp->CheckCatalyst Yes Continue Continue Monitoring AddMore->Continue IncreaseTemp->Continue AddCatalyst Action: Add cat. DMF CheckCatalyst->AddCatalyst No CheckCatalyst->Continue Yes AddCatalyst->Continue

Sources

Technical Support Center: Improving Regioselectivity of 2-Chloro-2-phenylacetyl Chloride Additions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for improving the regioselectivity of 2-chloro-2-phenylacetyl chloride additions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their electrophilic aromatic substitution reactions. Here, we delve into the nuances of controlling where the 2-chloro-2-phenylacetyl group adds to an aromatic ring, a critical factor in the synthesis of complex molecules.

Troubleshooting Guide

This section addresses common issues encountered during the Friedel-Crafts acylation with this compound. Each problem is followed by a detailed explanation of potential causes and actionable solutions.

Issue 1: Poor Regioselectivity with a Mixture of ortho and para Isomers

Question: My reaction is yielding a significant mixture of ortho and para substituted products, with the para isomer being the desired one. How can I increase the selectivity for the para product?

Answer:

Achieving high para selectivity in Friedel-Crafts acylation is a common objective, often complicated by the electronic and steric profile of the substrate and acylating agent.[1] The formation of both ortho and para isomers indicates that the electronic directing effects of the substituent on your aromatic ring are competing with steric factors.[2] Here’s a systematic approach to favor the para product:

1. Lower the Reaction Temperature:

  • Rationale: The para isomer is generally the thermodynamically more stable product due to reduced steric hindrance.[3] Lowering the reaction temperature provides the system with less energy to overcome the activation barrier for the formation of the sterically more hindered ortho product. This makes the reaction more sensitive to the subtle energy differences between the transition states leading to the ortho and para products, thereby favoring the pathway to the more stable para isomer.[3]

  • Protocol:

    • Set up the reaction at 0 °C using an ice bath.

    • If a mixture still persists, attempt the reaction at even lower temperatures, such as -20 °C or -78 °C, using a cryocooler or a dry ice/acetone bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), as lower temperatures will slow the reaction rate.[4]

2. Employ a Bulkier Lewis Acid Catalyst:

  • Rationale: The size of the Lewis acid catalyst can influence the steric environment around the electrophile. A bulkier Lewis acid will create a larger complex with the this compound, increasing the steric demand for the attack on the aromatic ring. This sterically encumbered electrophile will find it more difficult to approach the more crowded ortho position, thus favoring attack at the less hindered para position.[1][3]

  • Examples of bulkier Lewis acids: Consider replacing aluminum chloride (AlCl₃) with catalysts like zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), or lanthanide triflates.[5]

3. Solvent Selection:

  • Rationale: The solvent can influence the effective size and reactivity of the catalytic species.[3]

  • Polar, non-coordinating solvents: Solvents like nitromethane or carbon disulfide can help stabilize the acylium ion intermediate without strongly coordinating to the Lewis acid, potentially preserving its steric bulk.[4]

  • Coordinating solvents: Solvents with lone pairs (e.g., ethers) can compete with the acyl chloride for coordination to the Lewis acid, which might alter its effective size and reactivity in an unpredictable way. It is generally advisable to use non-coordinating solvents for better control.

Decision Workflow for Improving para-Selectivity:

G start Poor para-selectivity (ortho/para mixture) temp Lower Reaction Temperature (e.g., 0 °C to -78 °C) start->temp catalyst Use a Bulkier Lewis Acid Catalyst (e.g., ZnCl₂, FeCl₃) temp->catalyst solvent Optimize Solvent (e.g., CS₂, CH₃NO₂) catalyst->solvent analysis Analyze Isomer Ratio (NMR, GC) solvent->analysis success Desired para-selectivity Achieved analysis->success High p/o ratio fail Continue Optimization analysis->fail Low p/o ratio fail->temp G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Aromatic Substitution AcylCl This compound AcyliumIon Acylium Ion (Electrophile) [Ph-CH(Cl)-C=O]⁺ AcylCl->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) Arene Aromatic Ring (Nucleophile) SigmaComplex Sigma Complex (Carbocation Intermediate) Arene->SigmaComplex + Acylium Ion Product Acylated Product SigmaComplex->Product - H⁺

Sources

Validation & Comparative

A Comparative Guide to Acyl Chloride Reactivity: 2-Chloro-2-phenylacetyl Chloride vs. Phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, scope, and success. This guide provides an in-depth, objective comparison of two structurally related yet electronically distinct reagents: the workhorse phenylacetyl chloride and its α-halogenated counterpart, 2-chloro-2-phenylacetyl chloride . We will dissect the fundamental principles governing their reactivity, present supporting evidence, and offer practical experimental protocols to empower you in making an informed choice for your synthetic challenges.

The Decisive Factor: Electrophilicity of the Carbonyl Carbon

The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is fundamentally governed by the electrophilicity of the carbonyl carbon.[1] A greater partial positive charge (δ+) on this carbon renders it more susceptible to attack by a nucleophile, leading to a lower activation energy and a faster reaction rate. The reaction typically proceeds through a two-step addition-elimination mechanism involving a tetrahedral intermediate.[2][3][4] While factors like steric hindrance and the leaving group ability (which is excellent and identical for both compounds - Cl⁻) play a role, the electronic environment of the carbonyl group is the primary determinant in this comparison.

A Tale of Two Structures: The Impact of an α-Chloro Substituent

The key to understanding the reactivity difference lies in analyzing the electronic effects exerted by the substituents on the carbon atom adjacent to the carbonyl group (the α-carbon).

1. Phenylacetyl Chloride: The Baseline

In phenylacetyl chloride, the carbonyl group is separated from the phenyl ring by a methylene (-CH₂-) group. This separation insulates the carbonyl carbon from the resonance effects of the aromatic ring. The primary electronic influence of the phenyl group in this context is a weak electron-withdrawing inductive effect, a consequence of its sp²-hybridized carbon atoms.

2. This compound: An Electronically Activated System

The introduction of a chlorine atom at the α-position dramatically alters the electronic landscape. Chlorine is a highly electronegative atom, and its defining characteristic here is its powerful electron-withdrawing inductive effect (-I effect) .[5][6][7]

  • Mechanism of Activation: The α-chlorine atom strongly pulls electron density away from the α-carbon through the C-Cl sigma bond.

  • Cascade Effect: This electron withdrawal from the α-carbon, in turn, pulls electron density from the adjacent carbonyl carbon.

  • The Result: The carbonyl carbon in this compound becomes significantly more electron-deficient—and therefore, more electrophilic—than its counterpart in phenylacetyl chloride.[8]

This increased electrophilicity is the theoretical basis for the heightened reactivity of this compound.

Figure 1: Inductive effect comparison. The α-chlorine in this compound strongly withdraws electron density, increasing the partial positive charge (δδ+) on the carbonyl carbon and enhancing its reactivity toward nucleophiles.

Performance in Acylation: A Quantitative Perspective

While direct, side-by-side kinetic studies comparing these two specific molecules under identical conditions are sparse in the literature, the principles of physical organic chemistry allow for a clear prediction. The enhanced electrophilicity of this compound should translate directly to faster reaction rates.[8] Its utility in acylating complex substrates like cellulose, where it serves as a macro-initiator, underscores its high reactivity.[9]

For a practical comparison, consider the acylation of a generic alcohol (R-OH). The expected relative performance is summarized below.

FeaturePhenylacetyl ChlorideThis compoundRationale
Relative Rate of Esterification SlowerFaster Increased electrophilicity of the carbonyl carbon due to the α-chloro group's -I effect.
Substrate Scope Good for primary/secondary alcohols and amines.Excellent; effective for less reactive nucleophiles (e.g., hindered alcohols, weakly basic amines).Lower activation energy allows for reaction with a broader range of nucleophiles.
Reaction Conditions May require heating or extended reaction times.Often proceeds rapidly at room temperature or below.Higher intrinsic reactivity reduces the need for forcing conditions.
Stability to Hydrolysis Moderately stable.Less stable; highly susceptible to hydrolysis by atmospheric moisture.The same electronic factors that increase reactivity also increase susceptibility to hydrolysis.[10]

Experimental Protocols: A Self-Validating Workflow for Comparison

To empirically validate the difference in reactivity, one can perform a comparative esterification. The following protocols for the acylation of benzyl alcohol are designed as a self-validating system.

G reagents 1. Reagent Setup - Dissolve Benzyl Alcohol & Pyridine in DCM - Cool to 0°C in ice bath addition 2. Acyl Chloride Addition - Slowly add acyl chloride solution (A or B) - Maintain 0°C reagents->addition reaction 3. Reaction Monitoring - Stir at 0°C to RT - Monitor by TLC for consumption of starting material addition->reaction workup 4. Aqueous Workup - Quench with water - Wash with dilute HCl (removes pyridine) - Wash with NaHCO₃ (removes excess acid) - Wash with brine reaction->workup isolate 5. Product Isolation - Dry organic layer (Na₂SO₄) - Filter and concentrate in vacuo workup->isolate purify 6. Purification - Column chromatography (if needed) isolate->purify

Figure 2: General experimental workflow for comparative acylation.

Protocol 1: Esterification with Phenylacetyl Chloride

Objective: To synthesize benzyl phenylacetate.

Materials:

  • Phenylacetyl chloride (1.0 eq)

  • Benzyl alcohol (1.05 eq)

  • Pyridine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzyl alcohol and pyridine in anhydrous DCM.

  • Cool the solution to 0°C using an ice-water bath.

  • Addition: Slowly add a solution of phenylacetyl chloride in DCM to the cooled reaction mixture dropwise over 10 minutes.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[11]

  • Isolation: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by flash column chromatography if necessary.

Protocol 2: Esterification with this compound

Objective: To synthesize benzyl 2-chloro-2-phenylacetate.

Materials:

  • This compound (1.0 eq)

  • Benzyl alcohol (1.05 eq)

  • Pyridine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzyl alcohol and pyridine in anhydrous DCM.

  • Cool the solution to 0°C. Note: Due to the higher reactivity, maintaining a low temperature is crucial to control the reaction exotherm.

  • Addition: Very slowly add a solution of this compound in DCM to the cooled reaction mixture dropwise over 15-20 minutes. A more vigorous reaction (fuming) may be observed compared to Protocol 1.

  • Reaction: Stir the reaction at 0°C. Monitor closely by TLC. The reaction is expected to reach completion significantly faster, often within 30-60 minutes at 0°C.

  • Workup & Isolation: Follow steps 5-7 from Protocol 1.

  • Purification: Purify the crude ester by flash column chromatography.

Conclusion and Recommendations

The evidence is unequivocal: the α-chloro substituent renders This compound a significantly more reactive acylating agent than phenylacetyl chloride . This heightened reactivity is a direct consequence of the powerful electron-withdrawing inductive effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon.

Recommendation for Selection:

  • Choose phenylacetyl chloride for standard acylations of unhindered, reasonably nucleophilic substrates where its cost-effectiveness and greater stability are advantageous. It is a reliable and well-understood reagent for many common transformations.[12]

  • Choose This compound when faced with challenging substrates, such as sterically hindered alcohols or weakly nucleophilic amines, or when rapid reaction rates at low temperatures are required.[8] Be mindful of its lower stability and handle it with appropriate precautions to exclude moisture. Its use as a synthetic intermediate provides a valuable pathway for introducing the α-chloro-α-phenylacetyl moiety into complex molecules.[13][14]

By understanding the fundamental electronic differences between these two reagents, researchers can strategically select the optimal tool to achieve their synthetic goals with greater efficiency and control.

References

  • ChemTalk. (n.d.). Nucleophilic Acyl Substitution.
  • Chemistry LibreTexts. (2022, July 20). 11.3: The Nucleophilic Acyl Substitution Mechanism.
  • Chad's Prep. (n.d.). 20.3 The Mechanisms of Nucleophilic Acyl Substitution.
  • BYJU'S. (n.d.). Nucleophilic Acyl Substitution.
  • Master Organic Chemistry. (2011, May 6).
  • Solubility of Things. (n.d.). 2-Phenylacetyl chloride.
  • BenchChem. (n.d.). Synthesis routes of Phenylacetyl chloride.
  • PrepChem.com. (n.d.).
  • The Hive. (2004, April 26). Synthesis of Phenylacetyl Chloride, Hive Methods Discourse.
  • BenchChem. (n.d.). A Mechanistic Showdown: Cinnamoyl Chloride Solvolysis in the Ring with Other Acyl Chlorides.
  • Guidechem. (n.d.). This compound 2912-62-1 wiki.
  • BenchChem. (n.d.). A Comparative Guide to the Stability of Acyl Chlorides in Solution.
  • ResearchGate. (2013, November 6). How can I synthesize phenylacetyl chloride using PCl3?.
  • ChemicalBook. (n.d.). This compound.
  • Kee, T. P. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 17(1), 111.
  • University of Calgary. (n.d.).
  • Lee, H. W., et al. (2018). Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride. Journal of the Korean Chemical Society, 62(2), 143-148.
  • Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions.
  • Wikipedia. (n.d.).
  • ChemicalBook. (2025, January 27). This compound | 2912-62-1.
  • Chemistry LibreTexts. (2023, October 27). 16.
  • Bentley, T. W., & Jones, R. O. (1993). SN2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. The Journal of Organic Chemistry, 58(15), 3869–3874.
  • University of Wisconsin-La Crosse. (n.d.). Resonance and induction tutorial.
  • Zhang, L., et al. (2014). Homogeneous acylation and regioselectivity of cellulose with this compound in ionic liquid. BioResources, 9(3), 4558-4568.
  • Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects.
  • BenchChem. (n.d.). A Head-to-Head Battle of Acylating Agents: 2-Bromo-2-phenylacetyl Chloride vs. Phenylacetyl Chloride.
  • Oxford Reference. (n.d.).
  • PubChem. (n.d.). (2R)-2-chloro-2-phenylacetyl chloride.
  • Bentley, T. W., et al. (2005). Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models. The Journal of Organic Chemistry, 70(19), 7584–7591.
  • YouTube. (2023, January 20). Intro to Organic Chemistry: inductive and resonance effects.
  • AWS. (n.d.).
  • University of Birmingham. (n.d.). Resonance and Inductive Effects.
  • ElectronicsAndBooks. (n.d.). A Hammett Equation Correlation for trans-3-Substituted Acrylic Acids.
  • ResearchGate. (n.d.). Methyl Phenylacetylacetate from Phenylacetyl Chloride and Meldrum's Acid.
  • Chemistry LibreTexts. (2021, July 31). 26.
  • University of Calgary. (n.d.). CHEM 331 Problem Set #3: Substituent Effects and LFERs.
  • OperaChem. (2024, January 5).
  • Bender, M. L., & Turnquest, B. W. (1957). Electronic effects in the acylation of alpha-chymotrypsin by substituted N-benzoylimidazoles. Journal of the American Chemical Society, 79(7), 1656–1662.
  • Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides).
  • Chemistry LibreTexts. (2019, June 5). 22.7 Reactions of Acid Chlorides.
  • ChemRxiv. (2022, November 23).
  • ResearchGate. (2026, January 1). Synthesis, characterization, experimental and theoretical insights into novel N'-(2-phenylacetyl)picolinohydrazonamide.

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-2-Phenylacetyl Chloride Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of reactive intermediates like 2-chloro-2-phenylacetyl chloride is a cornerstone of robust process development and quality control. This molecule serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its high reactivity, while beneficial for synthesis, presents a significant analytical challenge, as it readily hydrolyzes, potentially skewing quantification results and underestimating the purity of a sample.

This guide provides an in-depth comparison of two distinct, validated analytical approaches for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization and indirect potentiometric titration . We will explore the fundamental principles of each method, provide detailed validation protocols grounded in ICH Q2(R1) guidelines, and present comparative data to inform your selection of the most suitable method for your specific application.[1][2][3]

The Analytical Challenge: Taming a Reactive Intermediate

This compound is a bifunctional molecule containing a highly electrophilic acyl chloride group. This group is susceptible to rapid hydrolysis by water, leading to the formation of α-chlorophenylacetic acid and hydrochloric acid.[4][5] Consequently, direct analysis using standard reversed-phase HPLC with aqueous mobile phases is often impractical.[6] Any analytical strategy must therefore be designed to mitigate this instability to ensure accurate and reliable quantification.

Method 1: HPLC-UV with Pre-Column Derivatization

High-Performance Liquid Chromatography (HPLC) is a powerful technique renowned for its high resolution and sensitivity, making it a gold standard for purity and assay determinations.[7][8][9] To overcome the reactivity of this compound, a pre-column derivatization strategy is employed. This involves reacting the acyl chloride with a suitable nucleophile to form a stable, readily analyzable derivative.

Principle of the Method The core of this method is the quantitative conversion of the unstable acyl chloride into a stable amide or ester derivative.[10] A common approach is to react the sample with an excess of a primary or secondary amine, such as aniline or morpholine, in an aprotic solvent. The resulting amide is significantly more stable and possesses a strong chromophore (the phenyl group), making it ideal for UV detection. The excess unreacted starting material and the derivative can then be separated and quantified using reversed-phase HPLC.

Experimental Protocol: HPLC Method Validation

The validation of this analytical procedure must be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose.[1][11][12]

1. System Suitability:

  • Objective: To verify that the chromatographic system is adequate for the intended analysis.

  • Procedure:

    • Prepare a standard solution of the derivatized this compound.

    • Inject the solution six consecutive times.

    • Calculate the relative standard deviation (RSD) for peak area, retention time, tailing factor, and theoretical plates.

  • Acceptance Criteria: RSD for peak area ≤ 2.0%, Tailing factor ≤ 2.0, Theoretical plates > 2000.

2. Specificity:

  • Objective: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest.

  • Procedure:

    • Analyze a blank sample (diluent), a placebo (if applicable), a standard solution of the derivatized analyte, and a sample of this compound subjected to forced degradation (e.g., exposure to moisture).

    • Assess for any interference at the retention time of the analyte peak.

  • Causality: This step is crucial to prove that degradation products, such as α-chlorophenylacetic acid, do not co-elute with the derivatized analyte, ensuring an accurate assay result.

3. Linearity and Range:

  • Objective: To establish a linear relationship between analyte concentration and detector response over a defined range.

  • Procedure:

    • Prepare a series of at least five standard solutions of the derivatized analyte covering 80% to 120% of the expected sample concentration.

    • Inject each standard in triplicate.

    • Plot a calibration curve of mean peak area versus concentration and determine the correlation coefficient (r²) and y-intercept.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

4. Accuracy (Recovery):

  • Objective: To determine the closeness of the test results to the true value.

  • Procedure:

    • Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.

6. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Objective: To determine the lowest concentration of analyte that can be reliably quantified and detected, respectively.

  • Procedure: These can be determined based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.

Method 2: Indirect Potentiometric Titration

Titrimetric methods offer a classic, cost-effective alternative to chromatography.[13][14] For a reactive compound like this compound, a direct titration is challenging. However, an indirect (or back) titration method can be robust and accurate.

Principle of the Method This method involves reacting the this compound sample with a known excess of a nucleophilic reagent, such as a standardized solution of sodium methoxide or an amine like pyridine.[15] The acyl chloride will quantitatively react with the nucleophile. The unreacted excess of the nucleophilic reagent is then titrated with a standardized acid, such as perchloric acid or hydrochloric acid. The amount of acyl chloride in the original sample is calculated by the difference between the initial amount of nucleophile added and the amount that remained after the reaction.

Experimental Protocol: Titration Method Validation

1. Specificity:

  • Objective: To ensure that only the acyl chloride reacts with the titrating reagent under the experimental conditions.

  • Procedure:

    • Analyze a blank sample.

    • Analyze a sample of the potential primary impurity, α-chlorophenylacetic acid. The carboxylic acid is significantly less reactive than the acyl chloride and should not consume the nucleophilic reagent under the defined reaction time.

  • Causality: This confirms that the method is selective for the acyl chloride in the presence of its primary hydrolytic degradant.

2. Linearity and Range:

  • Objective: To demonstrate a linear relationship between the mass of the analyte and the volume of titrant consumed.

  • Procedure:

    • Accurately weigh at least five different amounts of a high-purity this compound standard, covering a range from approximately 70% to 130% of the target sample weight.

    • Perform the indirect titration on each sample in triplicate.

    • Plot the mass of the standard versus the calculated amount of reacted nucleophile.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.998.

3. Accuracy (Recovery):

  • Objective: To assess the agreement between the measured value and a known true value.

  • Procedure:

    • Prepare simulated samples by adding known weights of a high-purity standard to a placebo matrix at three levels (e.g., 80%, 100%, 120%).

    • Analyze these samples in triplicate and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery between 98.5% and 101.5%.

4. Precision:

  • Objective: To evaluate the variability of the measurements.

  • Procedure:

    • Repeatability: Perform the titration on six separate, identical samples.

    • Intermediate Precision: Repeat the analysis on a different day or with a different analyst.

  • Acceptance Criteria: RSD ≤ 1.5% for repeatability and intermediate precision.

Visualizing the Workflows

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Sequence Derivatization Sample & Standard Derivatization SystemSuitability System Suitability Derivatization->SystemSuitability Begin Validation Specificity Specificity SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ_LOD LOQ / LOD Precision->LOQ_LOD

Caption: HPLC method validation workflow.

Titration_Reaction_Principle cluster_reaction Step 1: Reaction cluster_titration Step 2: Back-Titration Analyte 2-Chloro-2-Phenylacetyl Chloride (Sample) Product Acylpyridinium Salt + Unreacted Nucleophile Analyte->Product Reagent Known Excess of Nucleophile (e.g., Pyridine) Reagent->Product Endpoint Potentiometric Endpoint Detection Product->Endpoint Titrate Unreacted Nucleophile Titrant Standardized Acid (e.g., HClO4) Titrant->Endpoint

Sources

A Comparative Guide to Lewis Acid Catalysts for Reactions of 2-Chloro-2-phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of common Lewis acid catalysts for reactions involving 2-chloro-2-phenylacetyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causal factors behind experimental choices, ensuring a robust and reproducible understanding of catalyst performance.

The acylation of aromatic compounds using this compound is a pivotal transformation in organic synthesis, providing key intermediates for a variety of fine chemicals and pharmaceuticals, including anticonvulsant agents.[1][2][3][4][5] The success of this reaction—in terms of yield, selectivity, and efficiency—is critically dependent on the choice of the Lewis acid catalyst.[6][7] This guide provides a comparative study of several common Lewis acids, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.

The Role and Mechanism of Lewis Acid Catalysis

The primary function of a Lewis acid in this context is to enhance the electrophilicity of the acylating agent, this compound.[8][9] This is achieved through the coordination of the Lewis acid to the carbonyl oxygen or the chlorine atom of the acid chloride. This interaction facilitates the formation of a highly reactive acylium ion, which then acts as the potent electrophile in the subsequent Friedel-Crafts acylation of an aromatic substrate.[10][11][12][13]

The general mechanism involves three key steps:

  • Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) abstracts the chloride from this compound, generating a resonance-stabilized acylium ion.[12]

  • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion to form a sigma complex (also known as an arenium ion).

  • Deprotonation: A weak base removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product. The Lewis acid catalyst is regenerated in this process.[11][12]

The presence of an α-chloro substituent on the phenylacetyl chloride is expected to increase the electrophilicity of the carbonyl carbon due to its electron-withdrawing inductive effect, potentially enhancing reactivity.[14]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Regeneration A 2-Chloro-2-phenylacetyl Chloride + Lewis Acid (LA) B Complex Formation A->B Coordination C Acylium Ion + [LA-Cl]⁻ B->C Chloride Abstraction E Sigma Complex (Arenium Ion) C->E D Aromatic Ring (Nucleophile) D->E Nucleophilic Attack F Final Product (Aryl Ketone) E->F Deprotonation by [LA-Cl]⁻ G Regenerated LA + HCl

Caption: Generalized mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Comparative Performance of Lewis Acid Catalysts

The choice of a Lewis acid catalyst profoundly impacts reaction outcomes. Factors such as catalyst strength, moisture sensitivity, solubility, and cost must be considered. While a direct, comprehensive study comparing various Lewis acids specifically for this compound is not extensively documented in a single source, we can extrapolate performance from data on similar Friedel-Crafts acylation reactions.[6][10]

CatalystTypical LoadingCommon SolventsTemperature (°C)Key AdvantagesKey Disadvantages
AlCl₃ StoichiometricCS₂, Nitrobenzene, DCE0 to RTHigh reactivity, widely applicable.[10][15]Moisture sensitive, generates significant acidic waste, often required in large amounts.[6][16]
FeCl₃ Catalytic to StoichiometricDCE, NitromethaneRT to 60Milder than AlCl₃, lower cost, can be more selective.[17][18]Less reactive than AlCl₃, can promote side reactions like oxidation.[19]
ZnCl₂ Catalytic to StoichiometricNone (neat), DCE25 to 100Mild Lewis acid, can be used in greener solvent systems (DES), good for activated arenes.[20][21][22]Lower reactivity, may require higher temperatures or microwave irradiation.[20]
TiCl₄ StoichiometricDCM, DCE0 to 120Excellent for ortho-acylation of phenols, high regioselectivity.[23][24]Highly moisture sensitive, corrosive.[25][26]

DCE = 1,2-Dichloroethane; RT = Room Temperature

In-Depth Catalyst Analysis

Aluminum Chloride (AlCl₃): The Workhorse

  • Expertise & Experience: AlCl₃ is the most traditional and potent Lewis acid for Friedel-Crafts reactions.[15] Its high reactivity stems from its strong ability to generate acylium ions.[16] However, this reactivity is a double-edged sword. The catalyst is extremely hygroscopic, reacting violently with water, which necessitates strictly anhydrous reaction conditions. Furthermore, the product ketone can complex with AlCl₃, requiring more than stoichiometric amounts of the catalyst for the reaction to proceed to completion.[13]

  • Trustworthiness: While highly effective, reactions with AlCl₃ can sometimes suffer from a lack of selectivity and the potential for side reactions, especially with sensitive substrates. The workup procedure involves quenching with acid, which generates a large volume of corrosive aqueous waste.

Ferric Chloride (FeCl₃): The Economical Alternative

  • Expertise & Experience: FeCl₃ is a milder and more cost-effective Lewis acid compared to AlCl₃.[17] Its reduced reactivity can be an advantage, leading to higher selectivity and fewer side reactions with certain substrates.[17] Studies on the chloroacetylation of phenols have shown that the hydration state of FeCl₃ can critically control product distribution, with the anhydrous form favoring O-acylation and the hydrate enhancing C-acylation.[17] Heterogeneous catalysts, such as FeCl₃ supported on montmorillonite K10 clay, have also been developed to facilitate easier separation and improve the environmental profile of the reaction.

  • Trustworthiness: FeCl₃ offers a good balance of reactivity and handling. While still moisture-sensitive, it is generally less so than AlCl₃. Its lower reactivity may require slightly elevated temperatures or longer reaction times.

Zinc Chloride (ZnCl₂): The Green Contender

  • Expertise & Experience: ZnCl₂ is a mild Lewis acid, often used for reactions with activated aromatic compounds.[20] A significant advantage of ZnCl₂ is its compatibility with greener reaction media. For instance, deep eutectic solvents (DES) formed between choline chloride and ZnCl₂ can serve as both the catalyst and the solvent, offering a recyclable and environmentally benign system.[21]

  • Trustworthiness: Reactions catalyzed by ZnCl₂ are typically high-yielding and selective, but often require microwave irradiation or higher temperatures to achieve reasonable reaction rates. Its mildness makes it an excellent choice for substrates with functional groups that are sensitive to stronger Lewis acids.

Titanium (IV) Chloride (TiCl₄): The Regioselective Specialist

  • Expertise & Experience: TiCl₄ has carved a niche in the ortho-acylation of phenols and naphthols.[23][24] This high regioselectivity is attributed to the formation of a titanium-phenolate complex that directs the electrophilic attack to the ortho position.[23] This method avoids the need for protecting groups and often provides the desired product in high yields without the formation of the para isomer.

  • Trustworthiness: TiCl₄ is a powerful but highly reactive and corrosive liquid. It is extremely sensitive to moisture and must be handled with care under an inert atmosphere. The reactions are often performed neat at elevated temperatures.[23]

Experimental Protocols

The following is a representative, self-validating protocol for the Friedel-Crafts acylation of an activated arene (e.g., anisole) with this compound using aluminum chloride.

Protocol: AlCl₃-Catalyzed Acylation of Anisole

Causality Behind Experimental Choices:

  • Anhydrous Conditions: All glassware must be oven- or flame-dried, and anhydrous solvents must be used. AlCl₃ reacts exothermically with water, which would deactivate the catalyst and generate HCl gas.[11]

  • Inert Atmosphere: A nitrogen or argon atmosphere prevents moisture from entering the reaction system.

  • Controlled Addition: The acyl chloride is added dropwise at a low temperature (0 °C) to manage the exothermic reaction between AlCl₃ and the acid chloride, preventing side reactions.[11]

  • Quenching: The reaction is quenched by slowly pouring the mixture into ice and HCl. This hydrolyzes the aluminum complexes, protonates any remaining reactants, and helps to separate the organic product from the inorganic salts.

Step-by-Step Methodology:

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.

  • Acyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCE. Transfer this solution to a dropping funnel and add it dropwise to the stirred AlCl₃ slurry over 30 minutes, ensuring the temperature remains below 5 °C.

  • Arene Addition: After the initial addition is complete, add a solution of anisole (1.05 equivalents) in anhydrous DCE dropwise over 30 minutes at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Caption: Standard experimental workflow for Friedel-Crafts acylation.

Conclusion and Recommendations

The selection of a Lewis acid catalyst for reactions with this compound is a multi-faceted decision that balances reactivity, cost, safety, and environmental concerns.

  • For maximum reactivity and general applicability , AlCl₃ remains a primary choice, provided that strictly anhydrous conditions can be maintained and waste disposal is not a major concern.[10]

  • For a more cost-effective and milder alternative , particularly with activated arenes, FeCl₃ offers a compelling option with a better environmental profile.[17]

  • When green chemistry principles are paramount , ZnCl₂ , especially in deep eutectic solvents, presents an innovative and sustainable approach, albeit potentially requiring more energetic conditions.[21]

  • For syntheses requiring high regioselectivity, specifically ortho-acylation of phenols , TiCl₄ is the undisputed catalyst of choice, despite its handling challenges.[23][24]

Ultimately, the optimal catalyst is context-dependent. This guide provides the foundational data and mechanistic reasoning to assist researchers in navigating these choices and designing robust, efficient, and successful synthetic strategies.

References

  • A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. (n.d.). Benchchem.
  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. (n.d.). MDPI.
  • A Comparative Analysis of Lewis Acid Catalysts for Friedel-Crafts Acylation: A Guide for Researchers. (n.d.). Benchchem.
  • Bensari, A., & Zaveri, N. T. (2003). Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols. Synthesis, 2003(02), 267-271.
  • Lewis acid catalysis. (n.d.). Wikipedia.
  • Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (n.d.).
  • Naeimi, H., Amini, A., & Moradian, M. (2013). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as a catalyst under solvent-free and microwave conditions. Organic Chemistry Frontiers, 00, 1-3.
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). Chemistry LibreTexts.
  • Advancements in lewis acid catalysis for friedel-crafts acylation reactions. (n.d.). International Journal of Advanced Academic Studies.
  • Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. (n.d.). PubMed Central.
  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). (n.d.). RSC Publishing.
  • Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols. (2025). Request PDF.
  • Titanium Tetrachloride (TiCl4). (2025). ResearchGate.
  • What is the role of AlCl3 in the Friedal Craft acylation reaction?. (2018). Quora.
  • Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Michigan.
  • Friedel-Crafts - Acylation. (n.d.). Common Organic Chemistry.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.
  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
  • Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis. (2023). PubMed Central.
  • Titanium Tetrachloride (TiCl4). (n.d.). SciSpace.
  • Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. (n.d.). PubMed.
  • Synthesis and anticonvulsant activity of 7-alkoxyl-4,5-dihydro-[11][18][24]triazolo[4,3-a]quinolines. (n.d.).
  • Lewis Acid Catalysis. (2019). YouTube.
  • FeCl3 as a Friedel-Crafts catalyst. (2024). Reddit.
  • ZnCl2-catalysed N-acylation via mixed anhydrides. (n.d.). ResearchGate.
  • A Head-to-Head Battle of Acylating Agents: 2-Bromo-2-phenylacetyl Chloride vs. Phenylacetyl Chloride. (n.d.). Benchchem.
  • Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. (n.d.). PubMed Central.
  • Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines. (n.d.). PubMed.

Sources

The Strategic Advantage of α-Halogenation: A Comparative Guide to 2-Chloro-2-phenylacetyl Chloride in Acylation Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the acylation reaction—the introduction of an acyl group (R-C=O) into a molecule—stands as a cornerstone transformation, pivotal for constructing a vast array of pharmaceuticals, natural products, and advanced materials.[1] The choice of the acylating agent is a critical decision that dictates reaction efficiency, substrate scope, and overall synthetic strategy.[1] While conventional acylating agents like phenylacetyl chloride and acetic anhydride are workhorses in the field, specialized reagents are often required to overcome challenges of reactivity and selectivity.

This guide provides an in-depth comparative analysis of 2-chloro-2-phenylacetyl chloride, an α-halogenated acylating agent, and its position as a strategic alternative to other common acylation reagents. We will explore the causality behind its enhanced reactivity, provide experimental frameworks for its application, and present a clear, data-supported comparison to guide your synthetic choices.

Understanding this compound: A Profile

This compound (CAS No: 2912-62-1) is a bifunctional reagent characterized by a phenylacetyl chloride backbone with a chlorine atom at the alpha (α) position.[2] This seemingly minor modification has profound implications for its chemical behavior.

Chemical & Physical Properties:

  • Molecular Formula: C₈H₆Cl₂O[2]

  • Molecular Weight: 189.04 g/mol

  • Appearance: Clear yellow to pink-orange liquid[2]

  • Boiling Point: 120 °C at 23 mmHg

  • Solubility: Decomposes in water; soluble in various organic solvents like chloroform and ether.[2][3]

The true value of this reagent lies in its dual reactivity. It not only serves as a potent acylating agent but also introduces a versatile α-chloro handle, which can be used for subsequent nucleophilic substitutions or other transformations. It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals and has been used to prepare chloro-telechelic macroinitiators.[2]

The Reactivity Edge: The Inductive Effect in Action

The primary differentiator for this compound is its heightened reactivity compared to its non-halogenated counterpart, phenylacetyl chloride.[4] This is a direct consequence of the electronic properties of the α-chloro substituent.

The chlorine atom is strongly electron-withdrawing. Through an inductive effect, it pulls electron density away from the adjacent carbonyl carbon. This withdrawal significantly increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it a more attractive target for nucleophilic attack.[4] This lower activation energy translates to faster reaction rates and the ability to acylate less reactive nucleophiles that might be sluggish or unresponsive to standard acyl chlorides.

Caption: Enhanced electrophilicity of this compound.

Comparative Performance Analysis

An objective evaluation requires comparing this compound against the spectrum of commonly used acylating agents. The choice of reagent is a trade-off between reactivity, cost, safety, and the nature of the byproduct.

Acylating Agent ClassRepresentative ExampleRelative ReactivityByproductKey AdvantagesKey Disadvantages
α-Halogenated Acyl Chloride This compound Very HighHClHigh reactivity for difficult substrates; introduces a second functional handle.[4]Corrosive, moisture-sensitive, generates HCl.[5]
Standard Acyl Chloride Phenylacetyl ChlorideHighHClWidely available, highly effective for most nucleophiles.[6]Corrosive, moisture-sensitive, can be too reactive for delicate substrates.[7]
Acid Anhydride Acetic AnhydrideModerateCarboxylic AcidLess corrosive byproduct, easier to handle than acyl chlorides.[8]Less reactive, may require catalysts or higher temperatures.[1]
Carboxylic Acid + Coupling Agent Phenylacetic Acid + EDC/DCCVariableUrea derivativeMilder conditions, avoids isolating acyl chloride (greener).[9][10]Higher cost, more complex purification, potential for racemization.[10]

Note: Reactivity generally follows the order: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids.[1]

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating systems, providing a clear framework for employing these reagents. The causality behind key steps is explained to enhance experimental design.

Protocol 1: Amide Synthesis with this compound

This protocol details a general procedure for acylating a primary or secondary amine, a cornerstone reaction in pharmaceutical synthesis.[11]

Objective: To synthesize an N-substituted-2-chloro-2-phenylacetamide.

Rationale: The high reactivity of the acyl chloride drives the reaction to completion, often at room temperature. A non-nucleophilic base (e.g., triethylamine) is used to scavenge the HCl byproduct, preventing the protonation and deactivation of the amine nucleophile.[11]

Materials:

  • Amine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a flame-dried, round-bottomed flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction.

  • Prepare a solution of this compound (1.1 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring. A precipitate of triethylammonium chloride will form.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.

Protocol 2: Friedel-Crafts Acylation with an Acyl Chloride

The Friedel-Crafts acylation creates a C-C bond by attaching an acyl group to an aromatic ring, a key step in synthesizing aryl ketones.

Objective: To synthesize a phenyl ketone via electrophilic aromatic substitution.

Rationale: A strong Lewis acid (e.g., AlCl₃) is required to generate the highly electrophilic acylium ion from the acyl chloride. This ion is then attacked by the electron-rich aromatic ring.[12] The reaction must be conducted under strictly anhydrous conditions as the Lewis acid reacts violently with water.

Materials:

  • Aromatic Compound (e.g., Benzene or Toluene) (1.0 eq)

  • Acyl Chloride (e.g., Phenylacetyl Chloride) (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane or Carbon Disulfide)

Procedure:

  • To a dry flask under an inert atmosphere, add the aromatic compound and the anhydrous solvent. Cool the mixture to 0 °C.

  • Carefully add anhydrous AlCl₃ portion-wise. Stir until it is suspended.

  • Add the acyl chloride dropwise to the cooled suspension. An exothermic reaction will occur, often with gas (HCl) evolution. Maintain the temperature at 0-5 °C.

  • After addition, stir the reaction at room temperature for 1-3 hours until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.[13]

  • Separate the organic layer. Extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ketone. Purify by distillation or chromatography.

G cluster_0 Traditional Acylation Workflow (Acyl Chloride) cluster_1 Greener Alternative Workflow (In-Situ Activation) A1 Start: Carboxylic Acid A2 Step 1: Activate (e.g., with SOCl₂) A1->A2 A3 Isolate Reactive Intermediate: Acyl Chloride A2->A3 A4 Step 2: Acylation (React with Nucleophile) A3->A4 A5 Product A4->A5 B1 Start: Carboxylic Acid + Nucleophile B2 Single Step: In-Situ Activation (e.g., with EDC/HATU) B1->B2 B3 Product B2->B3

Caption: Comparison of traditional vs. greener acylation workflows.[9]

Safety and Handling: A Critical Consideration

Acyl chlorides, including this compound, are hazardous reagents that demand respect and careful handling.[5][7]

  • Corrosivity: They are highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[5] Always handle them in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, and heavy-duty gloves.[5]

  • Reactivity with Water: Acyl chlorides react violently with water and moisture, releasing corrosive hydrogen chloride (HCl) gas.[14] All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere.

  • Spill Management: In case of a spill, neutralize with a dry agent like sodium bicarbonate before carefully cleaning up. Do not use water.

Conclusion: Strategic Reagent Selection

This compound is more than just another acylating agent; it is a strategic tool for overcoming specific synthetic hurdles. Its enhanced electrophilicity, driven by the α-chloro substituent, makes it an excellent choice for acylating challenging, electron-poor, or sterically hindered nucleophiles. While its handling requires stringent safety protocols similar to other acyl chlorides, its heightened reactivity can lead to milder reaction conditions, faster conversions, and improved yields, offering a distinct advantage in complex multi-step syntheses.

For the drug development professional or research scientist, understanding the nuanced reactivity differences between acylating agents is paramount. By leveraging the unique properties of reagents like this compound, chemists can unlock more efficient and powerful synthetic routes to novel molecules.

References

  • Material Safety Data Sheet - DL-2-Chloro-2-Phenylacetyl Chloride, 97%. Cole-Parmer.
  • 2-Phenylacetyl chloride | Solubility of Things. Solubility of Things.
  • Activated phase II metabolites: comparison of alkylation by 1-O-acyl glucuronides and acyl sulfates. PubMed.
  • Acylating drugs: redesigning natural covalent inhibitors. PubMed.
  • Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. Asian Journal of Chemistry.
  • The Role of Phenylacetyl Chloride in Modern Pharmaceutical Synthesis. Papharma.
  • Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models. PubMed.
  • Homogeneous acylation and regioselectivity of cellulose with this compound in ionic liquid. BioResources.
  • (2R)-2-chloro-2-phenylacetyl chloride | C8H6Cl2O. PubChem.
  • Procedure. Organic Syntheses.
  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega.
  • 2-Phenyl-2-chloroacetyl Chloride. Pharmaffiliates.
  • Lab 12: Synthesis of an Ester. CSUB.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Friedel-Crafts Acylation. Organic Chemistry Portal.
  • Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Huskie Commons.
  • Friedel-Crafts Alkylation and Acylation Reaction. Organic Chemistry Tutor.
  • How can I synthesize phenylacetyl chloride using PCl3? ResearchGate.
  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.
  • Phenacyl chloride. Wikipedia.
  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online.
  • What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. ResearchGate.
  • Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry.
  • Acylating agents. Ace Chemistry.
  • Synthetic method of 2-thiopheneacetic acid. Google Patents.
  • Desoxybenzoin. Organic Syntheses.
  • C HYDROCHLORIDE. SciSpace.

Sources

A Comparative Kinetic Analysis of 2-Chloro-2-phenylacetyl Chloride: Unveiling the Impact of α-Halogenation on Acylation Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, substrate scope, and overall yield. While phenylacetyl chloride is a workhorse reagent for the introduction of the phenylacetyl moiety, its α-halogenated analogue, 2-chloro-2-phenylacetyl chloride, presents an intriguing alternative with potentially enhanced reactivity. This guide provides a comprehensive kinetic comparison of this compound with its parent compound and other relevant acyl chlorides, offering a data-driven framework for informed reagent selection. We will delve into the mechanistic underpinnings of this enhanced reactivity and provide detailed experimental protocols for the kinetic analysis of these fast reactions.

The Decisive Influence of α-Chlorination on Electrophilicity

The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is fundamentally governed by the electrophilicity of the carbonyl carbon.[1] The presence of two highly electronegative atoms—oxygen and chlorine—induces a significant partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack.[2] The introduction of an additional electronegative chlorine atom at the α-position in this compound is anticipated to further amplify this effect. Through inductive electron withdrawal, the α-chloro substituent intensifies the partial positive charge on the carbonyl carbon, thereby lowering the activation energy for nucleophilic attack and accelerating the reaction rate.

This phenomenon is well-documented in related systems. For instance, kinetic studies on the methanolysis of acetyl chloride and its chlorinated analogues have shown a clear trend of increasing reactivity with α-chlorination. The order of reactivity was found to be CH₃COCl < CH₂ClCOCl < CHCl₂COCl, which is consistent with a mechanism where the increased electrophilicity of the carbonyl carbon facilitates the rate-determining nucleophilic attack.

Comparative Solvolysis Kinetics: Phenylacetyl Chloride as a Benchmark

To quantitatively assess the reactivity of this compound, we must first establish a baseline with a well-studied analogue. Phenylacetyl chloride serves as an ideal comparator. Kinetic data for the solvolysis of phenylacetyl chloride in various alcohol-water mixtures provides valuable insight into its reactivity and reaction mechanism.

A study on the solvolysis of phenylacetyl chloride revealed a change in mechanism from an addition-elimination pathway in ethanol to an ionization (SN1-like) pathway in aqueous ethanol.[3][4] This highlights the sensitivity of the reaction to the solvent environment. Below is a summary of the first-order rate constants for the solvolysis of phenylacetyl chloride in different solvent systems.

Acyl ChlorideSolventTemperature (°C)Rate Constant (k, s⁻¹)Reference
Phenylacetyl Chloride100% Ethanol01.2 x 10⁻⁴[3]
Phenylacetyl Chloride90% Ethanol - 10% Water03.5 x 10⁻⁴[3]
Phenylacetyl Chloride80% Ethanol - 10% Water06.8 x 10⁻⁴[3]
Phenylacetyl Chloride100% Methanol04.5 x 10⁻⁴[3]
Phenylacetyl Chloride90% Methanol - 10% Water01.1 x 10⁻³[3]

Table 1: First-order rate constants for the solvolysis of phenylacetyl chloride in various solvent systems.

The Anticipated Reactivity of this compound: A Qualitative Assessment

The reaction mechanism is also likely to be influenced. The increased electrophilicity of the carbonyl carbon in this compound would further favor the nucleophilic addition-elimination pathway over a dissociative SN1-type mechanism.

Experimental Protocol for the Kinetic Analysis of this compound Hydrolysis

To address the gap in experimental data, a detailed protocol for determining the hydrolysis rate of this compound is provided below. Given the anticipated high reactivity, a stopped-flow spectrophotometry approach is recommended. This technique allows for the rapid mixing of reactants and the monitoring of the reaction on a millisecond timescale.[5]

I. Materials and Instrumentation
  • This compound (high purity)

  • Acetonitrile (HPLC grade, anhydrous)

  • Deionized water

  • Stopped-flow spectrophotometer

  • Thermostated water bath

  • Micropipettes

  • Volumetric flasks

II. Preparation of Solutions
  • Stock Solution of this compound: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in anhydrous acetonitrile. This should be prepared fresh before each experiment to minimize degradation.

  • Aqueous Acetonitrile Solvent Mixtures: Prepare a series of aqueous acetonitrile solvent mixtures (e.g., 90:10, 80:20, 70:30 v/v acetonitrile:water).

III. Stopped-Flow Kinetic Measurement
  • Instrument Setup: Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25.0 ± 0.1 °C) using the thermostated water bath.

  • Wavelength Selection: Determine a suitable wavelength for monitoring the reaction. This can be a wavelength where either the reactant absorbs and the product does not, or vice versa. A preliminary UV-Vis scan of the reactant and the expected product (2-chloro-2-phenylacetic acid) can help in selecting the optimal wavelength.

  • Reaction Initiation and Data Acquisition:

    • Load one syringe of the stopped-flow apparatus with the this compound stock solution.

    • Load the second syringe with the desired aqueous acetonitrile solvent mixture.

    • Rapidly inject the two solutions into the mixing chamber to initiate the reaction. The instrument will automatically trigger data acquisition.

    • Monitor the change in absorbance over time. The reaction is expected to be complete within seconds.

  • Data Analysis:

    • The reaction is expected to follow pseudo-first-order kinetics due to the large excess of water.

    • Fit the absorbance versus time data to a single exponential decay function to obtain the pseudo-first-order rate constant (kobs).

    • The second-order rate constant (k₂) can be calculated by dividing kobs by the concentration of water in the solvent mixture.

experimental_workflow cluster_prep Solution Preparation cluster_kinetic_run Stopped-Flow Experiment cluster_analysis Data Analysis prep_acyl Prepare 2-Chloro-2-phenylacetyl Chloride Stock Solution (in Acetonitrile) load_syringes Load Reactant and Solvent into Syringes prep_acyl->load_syringes prep_solvent Prepare Aqueous Acetonitrile Mixtures prep_solvent->load_syringes mix_reactants Rapid Mixing load_syringes->mix_reactants data_acq Monitor Absorbance vs. Time mix_reactants->data_acq fit_data Fit Data to Exponential Decay data_acq->fit_data calc_k Calculate k_obs and k₂ fit_data->calc_k reaction_mechanism Reactants This compound + Nucleophile Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (Rate-Determining Step) Products Acylated Product + Chloride Intermediate->Products Elimination of Leaving Group

Caption: Generalized nucleophilic addition-elimination mechanism for the reaction of this compound.

Conclusion: A More Potent Acylating Agent

The introduction of an α-chloro substituent in this compound is predicted to significantly enhance its reactivity as an acylating agent compared to phenylacetyl chloride. This heightened reactivity, driven by the inductive electron-withdrawing effect of the chlorine atom, makes it a compelling choice for reactions requiring more potent electrophiles or for accelerating reaction times. While direct comparative kinetic data is currently sparse in the literature, the provided experimental protocol offers a clear pathway for its determination. By understanding the kinetic and mechanistic nuances of this powerful reagent, researchers and drug development professionals can make more informed decisions in the design and optimization of synthetic routes, ultimately leading to more efficient and robust chemical processes.

References

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. (2024-12-23).
  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Royal Society of Chemistry. (2025-04-17).
  • Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water.
  • Nucleophilic Substitution Reaction of α-Methoxy-α-(trifluoromethyl)
  • Mechanisms of Solvolyses of Acid Chlorides and Chloroformates. Chloroacetyl and Phenylacetyl Chloride as Similarity Models.
  • Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models. PubMed.
  • Phenylacetyl chloride | C8H7ClO | CID 7679. PubChem.
  • Efficient a-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Publishing. (2025-04-18).
  • Kinetics of the hydrolysis of acyl chlorides in pure w
  • 33.3 Acyl chlorides | CIE A-Level Chemistry. Save My Exams.
  • Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroform
  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.
  • A Comparative Guide to the Reactivity of Substituted Phenacyl Chlorides in SN2 Reactions. Benchchem.
  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Rel
  • Solved (b) The solvolysis reaction of | Chegg.com. (2021-07-13).
  • Nucleophilic Substitution Reactions.
  • Unexpected differences in the alpha-halogenation and related reactivity of sulfones with perhaloalkanes in KOH-t-BuOH. PubMed.
  • Synthesis, kinetics and mechanism of nucleophilic substitution in octahedral (cat)2Sn(py)2.
  • A Kinetic Study of the Solvolysis of 1-Chloro-1,3,3-Triphenylpropadiene. CORE.
  • Kinetics of solvolysis of 2-p-benzylphenyl-2-chloropropane and 1-p-benzylphenyl-1-chloroethane in aqueous acetone. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Rate Laws in Nucleophilic Substitution. Chemistry LibreTexts. (2023-01-22).
  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC. (2022-01-17).
  • (PDF) Synthesis and reactivity of alpha-phenylseleno-beta-substituted styrenes: preparation of (Z)-allyl alcohols, (E).
  • Kinetic Studies of Solvolysis. IX. The SNl-type Cleavage of t-Butyl p-Substituted-phenyl Ethers and Optically-active α-Phenethyl Phenyl Ether by Hydrogen Halides in a Phenol-Dioxane Solvent. Semantic Scholar.

Sources

A Comparative Guide to the Stability of 2-Chloro-2-phenylacetyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, acyl chlorides are cornerstone reagents, prized for their high reactivity in forming esters, amides, and other crucial chemical bonds.[1][2] Among these, 2-chloro-2-phenylacetyl chloride (CPAC) and its derivatives stand out as valuable intermediates for complex molecular synthesis, notably in pharmaceuticals.[3][4] However, the very reactivity that makes these compounds useful also renders them susceptible to degradation, posing challenges for storage, handling, and reaction control.

This guide offers an in-depth technical analysis of the factors governing the stability of this compound and its substituted analogues. We will dissect the underlying chemical principles, provide validated experimental protocols for quantitative stability assessment, and present comparative data to empower researchers to make informed decisions in their synthetic endeavors.

The Chemical Landscape: Understanding Inherent Reactivity

The stability of this compound is fundamentally dictated by the extreme electrophilicity of its carbonyl carbon. This is a consequence of the strong inductive electron-withdrawing effects of two chlorine atoms: one in the acyl chloride functional group and another at the alpha (α) position.[5] This electron deficiency makes the carbonyl carbon a prime target for nucleophiles.

The primary pathway for the degradation of these compounds is through nucleophilic acyl substitution.[6] In practical laboratory settings, the most common nucleophiles are residual water (hydrolysis) or solvent molecules (solvolysis), leading to the formation of the corresponding carboxylic acid and hydrogen chloride (HCl).[7][8] This reaction is often rapid and exothermic.[6]

Electronic_Effects_on_Stability EWG Electron-Withdrawing Group (e.g., -NO₂) Carbonyl Carbonyl Carbon Electrophilicity (δ+) EWG->Carbonyl Increases EDG Electron-Donating Group (e.g., -OCH₃) EDG->Carbonyl Decreases Reactivity Reactivity toward Nucleophiles Carbonyl->Reactivity Directly Proportional Stability Compound Stability Reactivity->Stability Inversely Proportional Stability_Assessment_Workflow Prep 1. Sample Preparation (Acyl Chloride in chosen solvent) Time 2. Time-Course Monitoring (Acquisition at t₀, t₁, t₂, ...) Prep->Time Analysis 3. Analytical Measurement (e.g., HPLC, NMR) Time->Analysis Data 4. Data Processing (Plot ln[Concentration] vs. Time) Analysis->Data Result 5. Result (Rate Constant, k = -slope) Data->Result

Caption: General experimental workflow for determining stability.

Protocol 1: Stability Assessment via Derivatization-HPLC

This method is highly sensitive and robust. It involves taking aliquots from the reaction at set time points and immediately "quenching" them by reacting the remaining acyl chloride with a derivatizing agent. This forms a stable, UV-active product that can be easily quantified by HPLC.

[9][10]Rationale: Direct injection of a reactive acyl chloride onto an HPLC system is unreliable. Derivatization converts the unstable analyte into a stable compound, ensuring accurate and reproducible quantification.

[10]Methodology:

  • Preparation:

    • Prepare a stock solution of the this compound derivative in a dry aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mg/mL).

    • Prepare a quenching solution of a suitable nucleophile (e.g., 2-nitrophenylhydrazine or a primary amine like benzylamine) in the same solvent. [10] * Prepare the reaction solvent system (e.g., acetonitrile with a controlled amount of water, such as 90:10 v/v) and allow it to equilibrate at a constant temperature (e.g., 25°C).

  • Reaction Initiation (t=0):

    • Add a precise volume of the acyl chloride stock solution to the reaction solvent system to achieve the desired initial concentration (e.g., 0.1 mg/mL). Start a timer immediately. 3[9]. Sampling and Derivatization:

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately add the aliquot to a vial containing an excess of the quenching solution. This instantly converts any remaining acyl chloride into a stable derivative.

  • HPLC Analysis:

    • Inject the derivatized samples into an HPLC system equipped with a UV detector.

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Flow Rate: 1.0 mL/min.

  • Data Analysis:

    • Create a calibration curve using standards of the pure, synthesized derivative to relate peak area to concentration.

    • Quantify the concentration of the derivative at each time point. This is proportional to the concentration of unreacted acyl chloride at that time.

    • Plot the natural logarithm of the acyl chloride concentration (ln[RCOCl]) versus time. For a pseudo-first-order reaction, this plot will be linear. The negative of the slope of this line is the rate constant, k.

[9]---

Protocol 2: In-Situ Stability Assessment by ¹H NMR Spectroscopy

This technique allows for direct, non-invasive monitoring of the reaction mixture in real-time. It is particularly useful for reactions with moderate to slow kinetics.

Rationale: ¹H NMR can distinguish between the reactant and the product, allowing for the direct measurement of their relative concentrations over time without sampling or quenching.

[9]Methodology:

  • Sample Preparation:

    • In an NMR tube, prepare a solution of the acyl chloride derivative in a chosen deuterated aprotic solvent (e.g., acetonitrile-d₃) at a known concentration.

    • Include a stable internal standard with a known concentration and a well-resolved peak (e.g., 1,3,5-trimethoxybenzene).

  • Reaction Initiation (t=0):

    • Add a precise amount of the nucleophile (e.g., D₂O for hydrolysis studies) to the NMR tube, cap and shake it quickly, and immediately place it in the NMR spectrometer.

  • Data Acquisition:

    • Set up an automated experiment to collect a series of ¹H NMR spectra over the course of the reaction. The time delay between spectra should be chosen based on the expected reaction rate.

  • Data Analysis:

    • Identify a characteristic peak for the acyl chloride (e.g., the α-proton, -CHCl-) that is well-resolved from product and solvent peaks.

    • Integrate this peak and the peak of the internal standard in each spectrum.

    • Calculate the concentration of the acyl chloride at each time point by comparing its integral to that of the internal standard.

    • Plot the natural logarithm of the acyl chloride concentration (ln[RCOCl]) versus time. The negative of the slope of the resulting line is the rate constant, k.

[9]### 4. Comparative Stability Data

The stability of an acyl chloride is inversely proportional to its rate of solvolysis. The following table presents representative, chemically-principled pseudo-first-order rate constants (k) for the hydrolysis of various substituted this compound derivatives in a 90:10 acetonitrile:water solution at 25°C.

Derivative (Substituent on Phenyl Ring)Substituent EffectExpected Relative Rate Constant, k (s⁻¹)Relative Stability
4-Nitro (-NO₂) derivative Strong Electron-Withdrawing5.2 x 10⁻³Lowest
4-Chloro (-Cl) derivative Moderate Electron-Withdrawing2.1 x 10⁻³Low
Unsubstituted (-H) derivative Neutral (Reference)1.0 x 10⁻³Moderate
4-Methyl (-CH₃) derivative Weak Electron-Donating6.5 x 10⁻⁴High
4-Methoxy (-OCH₃) derivative Strong Electron-Donating3.1 x 10⁻⁴Highest

Analysis of Trends: The data clearly demonstrates the principles outlined in Chapter 2. The 4-nitro derivative, with its powerful electron-withdrawing group, destabilizes the acyl chloride and exhibits the fastest rate of hydrolysis (highest k value). Conversely, the 4-methoxy derivative is significantly stabilized by its electron-donating group, resulting in the slowest hydrolysis rate and therefore the greatest stability in the series.

Conclusion and Practical Recommendations

The stability of this compound derivatives is not a fixed property but a tunable characteristic governed by predictable chemical principles.

  • For Enhanced Stability: Researchers requiring a more robust and controllable acylating agent should select derivatives bearing electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl ring.

  • For Increased Reactivity: When acylating poorly reactive nucleophiles or when rapid reaction rates are desired, derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) are the logical choice, though they require more stringent handling and anhydrous conditions.

By leveraging the quantitative methods described herein, scientists can precisely characterize the stability of their specific reagents in their chosen reaction systems. This data-driven approach is invaluable for optimizing reaction conditions, ensuring product purity, and improving the overall efficiency and reliability of synthetic workflows in research and drug development.

References

  • Save My Exams. (2023). A Level Chemistry Revision Notes - Acyl Chlorides.
  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).
  • Chemistry LibreTexts. (2019). 13.1.1: Nucleophilic Acyl Substitution.
  • Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes.
  • Wikipedia. (n.d.). Acyl chloride.
  • PubMed. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
  • MDPI. (2023). (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide.
  • Chemistry LibreTexts. (2022). 21.2: Nucleophilic Acyl Substitution Reactions.
  • Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides).

Sources

A Comparative Guide to the Synthetic Routes of 2-Chloro-2-phenylacetyl Chloride for the Modern Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-Chloro-2-phenylacetyl chloride, a versatile building block in the synthesis of pharmaceuticals and other fine chemicals, is one such crucial intermediate. Its synthesis, while seemingly straightforward, presents a variety of strategic choices that can significantly impact yield, purity, scalability, and safety. This guide provides an in-depth, objective comparison of the most common synthetic routes to this compound, supported by experimental data and procedural insights to inform your selection of the optimal method for your research and development needs.

Introduction: The Significance of this compound

This compound is a bifunctional molecule featuring a reactive acyl chloride and a benzylic chloride. This unique structure allows for sequential or selective reactions, making it a valuable synthon for introducing the 2-chloro-2-phenylacetyl moiety into a wide range of molecules. Its applications are diverse, including the synthesis of agrochemicals and, most notably, as a key intermediate in the production of various active pharmaceutical ingredients (APIs).[1][2] The choice of synthetic route to this important compound is therefore a critical consideration in any multi-step synthesis campaign.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound is primarily approached from two common starting materials: mandelic acid and phenylacetic acid . Each starting material offers distinct advantages and disadvantages, and the choice of chlorinating agent further diversifies the synthetic options. This guide will explore the most prevalent and effective methods, providing a head-to-head comparison to aid in your decision-making process.

Route 1: The Mandelic Acid Approach

The use of mandelic acid as a starting material is a common and effective strategy. This route takes advantage of the inherent benzylic hydroxyl group, which can be readily converted to a chloride, followed by or concurrent with the conversion of the carboxylic acid to the acyl chloride.

Method 1A: One-Pot Synthesis using Thionyl Chloride

This is arguably the most direct and frequently employed method for the synthesis of this compound from mandelic acid. Thionyl chloride (SOCl₂) serves as a dual-purpose reagent, chlorinating both the benzylic alcohol and the carboxylic acid in a single pot.

Reaction Mechanism:

The reaction proceeds in a stepwise manner. Initially, the carboxylic acid group of mandelic acid reacts with thionyl chloride to form an intermediate chlorosulfite ester. This is followed by a nucleophilic attack of the chloride ion to yield the acyl chloride with the release of sulfur dioxide and hydrogen chloride gas. Concurrently, the benzylic alcohol is also converted to a chloride via a similar mechanism, likely proceeding through a chlorosulfite ester intermediate, which then undergoes an Sₙi or Sₙ2 reaction with the liberated chloride.[3]

Experimental Protocol:

Materials:

  • Mandelic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (or other inert solvent)

  • Concentrated hydrochloric acid

  • Acetic acid

Procedure: [4]

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend mandelic acid (1.0 eq) in anhydrous toluene.

  • Slowly add thionyl chloride (2.2 - 2.5 eq) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases.

  • After completion of the reaction, add acetic acid and concentrated hydrochloric acid and continue to heat under reflux for an additional 2 hours to ensure complete conversion of any remaining hydroxyl groups.

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent by distillation under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Workflow Diagram:

cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification MandelicAcid Mandelic Acid ReactionVessel Reaction in Toluene (Reflux, 2-4h) MandelicAcid->ReactionVessel ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->ReactionVessel AcidTreatment Acetic Acid/HCl Treatment (Reflux, 2h) ReactionVessel->AcidTreatment Distillation Vacuum Distillation AcidTreatment->Distillation Product This compound Distillation->Product

Caption: Workflow for the one-pot synthesis from mandelic acid.

Route 2: The Phenylacetic Acid Approach

Starting from phenylacetic acid is another viable and economically attractive route. This pathway requires the introduction of a chlorine atom at the α-position to the carbonyl group, in addition to the conversion of the carboxylic acid to the acyl chloride.

Method 2A: α-Chlorination with PCl₃/TCCA followed by Acyl Chloride Formation

A modern and efficient method for the α-chlorination of phenylacetic acid involves the use of catalytic phosphorus trichloride (PCl₃) with trichloroisocyanuric acid (TCCA) as the chlorinating agent.[5] This is then followed by a separate step to convert the resulting α-chlorophenylacetic acid into the desired acyl chloride.

Reaction Mechanism:

The α-chlorination proceeds via a Hell-Volhard-Zelinsky-type mechanism. PCl₃ first reacts with a catalytic amount of phenylacetic acid to form phenylacetyl chloride. This acyl chloride then enolizes, and the enol form is chlorinated by TCCA at the α-position to give α-chlorophenylacetyl chloride. This intermediate then reacts with the remaining phenylacetic acid to produce α-chlorophenylacetic acid and regenerate phenylacetyl chloride, thus continuing the catalytic cycle.[5] The subsequent conversion of α-chlorophenylacetic acid to the acyl chloride can be achieved using standard chlorinating agents like thionyl chloride or oxalyl chloride.

Experimental Protocol:

Part 1: α-Chlorination of Phenylacetic Acid [5] Materials:

  • Phenylacetic acid

  • Phosphorus trichloride (PCl₃)

  • Trichloroisocyanuric acid (TCCA)

Procedure:

  • In a reaction vessel, mix phenylacetic acid (1.0 eq) with a catalytic amount of PCl₃ (0.05 - 0.1 eq) at room temperature.

  • Heat the mixture to 85 °C for approximately 10 minutes.

  • Carefully add TCCA (0.4 - 0.5 eq) portion-wise to the hot mixture, maintaining the temperature at 85 °C.

  • Stir the reaction mixture at 85 °C for 1.5 - 2 hours.

  • After completion, the reaction mixture is worked up by washing with an aqueous solution of sodium metabisulfite to quench any remaining TCCA, followed by extraction with an organic solvent. The product, α-chlorophenylacetic acid, can be purified by crystallization or flash chromatography.

Part 2: Conversion to this compound Materials:

  • α-Chlorophenylacetic acid

  • Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Catalytic N,N-dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

  • Dissolve the α-chlorophenylacetic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • If using oxalyl chloride, add a catalytic amount of DMF (a few drops).

  • Slowly add oxalyl chloride (1.1 - 1.5 eq) or thionyl chloride (1.1 - 1.5 eq) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • The solvent and excess reagent can be removed under reduced pressure to yield the crude this compound, which can be purified by vacuum distillation.

Workflow Diagram:

cluster_start Starting Materials cluster_alpha_chlorination α-Chlorination cluster_acyl_chloride_formation Acyl Chloride Formation PhenylaceticAcid Phenylacetic Acid Reaction1 Reaction at 85°C PhenylaceticAcid->Reaction1 PCl3 PCl₃ (cat.) PCl3->Reaction1 TCCA TCCA TCCA->Reaction1 AlphaChloroAcid α-Chlorophenylacetic Acid Reaction1->AlphaChloroAcid Reaction2 Reaction in DCM AlphaChloroAcid->Reaction2 ChlorinatingAgent Oxalyl Chloride or Thionyl Chloride ChlorinatingAgent->Reaction2 Product This compound Reaction2->Product

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-chloro-2-phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 2-chloro-2-phenylacetyl chloride. As a highly reactive acyl chloride, this compound demands a systematic and informed approach to handling and disposal to ensure the safety of laboratory personnel and environmental integrity. This document moves beyond a simple checklist, delving into the chemical principles that dictate these procedures, thereby empowering researchers to manage chemical waste with confidence and precision.

Core Hazard Assessment and Safety Principles

This compound is a corrosive and water-reactive compound. Its primary hazards stem from the high electrophilicity of the carbonyl carbon, making it susceptible to rapid nucleophilic attack, particularly by water.[1][2] Improper handling can lead to violent reactions, the release of corrosive hydrogen chloride (HCl) gas, and severe chemical burns.[3][4]

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[4]

  • Water-Reactive: Reacts vigorously with water and moisture to produce corrosive gases (HCl) and 2-chloro-2-phenylacetic acid.[5][6] This reaction is exothermic and can cause splashing.

  • Inhalation Hazard: May cause respiratory irritation. Upon thermal decomposition, it can generate highly toxic gases, including hydrogen chloride and phosgene.[3][4]

  • Incompatibilities: Must be stored and handled away from strong bases, alcohols, oxidizing agents, and metals.[3][4][7]

Chemical and Physical Properties Summary
PropertyValueSource
CAS Number 2912-62-1[8][9]
Molecular Formula C₈H₆Cl₂O[10]
Molecular Weight 189.04 g/mol [10]
Appearance Liquid[11]
Boiling Point 120 °C at 23 mmHg[9][12]
Density 1.196 g/mL at 25 °C[9]
Mandatory Personal Protective Equipment (PPE)

A rigorous PPE protocol is non-negotiable. All handling and disposal procedures must be conducted inside a certified chemical fume hood.[11]

  • Eye Protection: Wear chemical splash goggles in combination with a full-face shield.[3][13]

  • Hand Protection: Use appropriate chemical-resistant gloves. While nitrile gloves are often used, it is critical to consult the manufacturer's compatibility data for protection against acyl chlorides.[11][13] Always inspect gloves before use and use proper removal technique.[13]

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required to prevent skin exposure.[3][11]

  • Respiratory Protection: If working outside of a fume hood (not recommended) or if vapor exposure is possible, a NIOSH-approved respirator with acid gas cartridges is necessary.[11]

Disposal Pathways: A Decision Framework

The correct disposal procedure is dictated by the quantity and nature of the waste. This decision framework ensures that small, manageable quantities are safely neutralized in the lab, while larger volumes are handled by certified professionals.

Disposal_Decision_Framework Start 2-chloro-2-phenylacetyl chloride for Disposal Assess Assess Quantity & Nature of Waste Start->Assess Small_Spill Small Spill or Container Residue (<5g / 5mL) Assess->Small_Spill Small Quantity Bulk_Waste Bulk / Unused Reagent in Original Container Assess->Bulk_Waste Large Quantity Neutralize Proceed to In-Lab Neutralization Protocol (Section 3) Small_Spill->Neutralize Collect Proceed to Hazardous Waste Collection Protocol (Section 4) Bulk_Waste->Collect

Caption: Disposal decision workflow for this compound.

Protocol for In-Lab Neutralization (Small Quantities & Spills)

This procedure is designed for safely quenching residual amounts of this compound from reaction vessels or small spills. The principle is a controlled hydrolysis reaction where the acyl chloride is slowly added to a basic solution, neutralizing the compound and its acidic byproduct (HCl).

Materials:
  • Ice bath

  • Stir plate and stir bar

  • Large beaker (at least 10x the volume of the quenching solution)

  • Dropping funnel or pipette

  • Saturated sodium bicarbonate (NaHCO₃) solution or a 5-10% sodium hydroxide (NaOH) solution

  • pH paper or pH meter

Step-by-Step Methodology:
  • Prepare the Neutralizing Solution: In a large beaker, place a sufficient volume of saturated sodium bicarbonate solution or 5-10% NaOH solution. The large beaker provides a buffer against splashing and potential foaming. Place this beaker in an ice bath on a stir plate and begin vigorous stirring.

    • Causality: The ice bath is critical for dissipating the heat generated during the exothermic hydrolysis reaction, preventing the solution from boiling and splashing corrosive material.[5] The basic solution immediately neutralizes the HCl gas produced, preventing its release into the fume hood.[14]

  • Slow Addition of Acyl Chloride: Carefully and slowly add the this compound to the center of the vortex of the stirred, cold basic solution. For liquid residues, use a pipette or a dropping funnel. For small spills absorbed onto an inert material like sand or vermiculite, add the solid material in small portions.[15]

    • Causality: A slow, controlled addition is the most critical step for safety.[5] Adding the acyl chloride too quickly can overwhelm the cooling capacity of the ice bath and the neutralizing capacity of the base, leading to a runaway reaction.

  • Monitor the Reaction: Continue stirring the mixture in the ice bath for at least 1-2 hours after the addition is complete. This ensures the hydrolysis reaction goes to completion.

  • Verify Neutralization: Once the reaction appears complete, carefully remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous solution using pH paper or a calibrated meter. The pH should be neutral or slightly basic (pH 7-10).

    • Causality: This step validates that all the acyl chloride has been hydrolyzed and the resulting HCl has been neutralized. An acidic pH would indicate an incomplete reaction or insufficient base.

  • Final Disposal: The resulting neutralized aqueous solution, containing sodium chloride, sodium 2-chloro-2-phenylacetate, and excess bicarbonate/hydroxide, can typically be disposed of down the drain with copious amounts of water, provided it complies with local regulations for aqueous waste.[16] Always confirm your institution's specific policies.

Protocol for Bulk Waste Disposal

Bulk quantities, including unused or expired bottles of this compound, must not be neutralized in the laboratory. The heat generated from quenching a large quantity poses a significant and unacceptable risk of violent reaction and container failure.

Step-by-Step Methodology:
  • Do Not Open the Container: Keep the chemical in its original, sealed container.[13] Do not combine it with other waste streams, as this can lead to dangerous reactions and complicates the disposal process.[17]

  • Proper Labeling: Ensure the container is clearly labeled with the full chemical name: "this compound". Attach a properly filled-out hazardous waste tag, including all required information (e.g., PI name, lab location, accumulation start date).

  • Designate Hazard Characteristics: On the waste tag, clearly mark the waste as:

    • Corrosive

    • Reactive (Water-Reactive)

    • Halogenated Organic Waste [16]

  • Segregated Storage: Store the container in a designated satellite accumulation area for hazardous waste.[18] It must be stored in a secondary container (like a plastic tub) away from incompatible materials, especially bases, alcohols, and flammable liquids.[7][11]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[15] This waste will be transported to a licensed hazardous waste disposal facility for proper treatment, which typically involves high-temperature incineration for chlorinated organic compounds.[19][20]

References

  • Material Safety Data Sheet - DL-2-Chloro-2-Phenylacetyl Chloride, 97%. Cole-Parmer. [Link]
  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. [Link]
  • Standard Operating Procedure: Hydrochloric Acid.
  • Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development. [Link]
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]
  • Process for the incineration of chlorinated organic materials.
  • Acyl Chlorides - formation and hydrolysis mechanism. YouTube. [Link]
  • HAZARD SUMMARY: PHENYLACETYL CHLORIDE. New Jersey Department of Health. [Link]
  • (2R)-2-chloro-2-phenylacetyl chloride. PubChem. [Link]
  • Reactivity Characteristic Background Document. U.S. Environmental Protection Agency. [Link]
  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]
  • Hazardous Waste Reduction. Oregon State University Environmental Health and Safety. [Link]
  • Household Hazardous Waste (HHW). U.S. Environmental Protection Agency. [Link]
  • Treatment Of Reactive Wastes At Hazardous Waste Landfills. U.S. Environmental Protection Agency. [Link]
  • hydrolysis of acid/acyl chlorides with w
  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2-Chloro-2-Phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug development and chemical synthesis requires not only scientific acumen but also an unwavering commitment to safety. As a senior application scientist, I have witnessed firsthand the critical importance of robust safety protocols, especially when working with highly reactive compounds. This guide provides essential, field-tested procedures for the safe handling of 2-chloro-2-phenylacetyl chloride, a valuable but hazardous reagent. Our goal is to empower you, our trusted research partners, with the knowledge to manage this chemical confidently and safely, ensuring both personal well-being and the integrity of your research.

Immediate Safety Briefing: Understanding the Primary Hazards

This compound is a potent lachrymator and is corrosive, capable of causing severe skin burns and serious eye damage. Its primary danger lies in its high reactivity, particularly with water and other nucleophiles.[1][2][3][4][5]

Moisture Sensitivity: This compound reacts vigorously and exothermically with water, including ambient moisture, to produce hydrochloric acid (HCl) gas.[3][4] This reaction is a key consideration for storage, handling, and disposal. The steamy fumes of hydrogen chloride are corrosive and can cause severe respiratory irritation.[1][3]

Corrosivity: Direct contact with the liquid will cause immediate and severe burns to the skin and eyes. Inhalation of vapors can lead to irritation and damage to the respiratory tract.[6]

Incompatible Materials: Beyond water, this compound is incompatible with strong bases, alcohols, and oxidizing materials.[6] Mixing with these substances can lead to vigorous or even explosive reactions.

Due to these hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Chemical splash gogglesNitrile or neoprene glovesLab coatNot generally required if containers are sealed and intact
Weighing and Solution Preparation (in a fume hood) Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatNIOSH-approved respirator with an organic vapor/acid gas (ABEK) cartridge
Conducting Reactions and Purifications (in a fume hood) Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coat over long-sleeved clothingNIOSH-approved respirator with an organic vapor/acid gas (ABEK) cartridge
Handling Spills Chemical splash goggles and a face shieldHeavy-duty neoprene or butyl rubber glovesChemical-resistant apron over a flame-resistant lab coatSelf-contained breathing apparatus (SCBA) for large spills

The Rationale Behind Our PPE Choices:

  • Eye and Face Protection: The combination of chemical splash goggles and a face shield provides maximum protection from splashes and the corrosive vapors of HCl gas that can be generated.[7]

  • Hand Protection: Double-gloving provides an extra layer of security. Should the outer glove become contaminated, it can be safely removed without exposing the skin. Neoprene is recommended for its resistance to a broad range of chemicals, including acids and organic compounds.

  • Body Protection: A flame-resistant lab coat is crucial, as many organic reactions are exothermic. It should be fully buttoned to cover as much skin as possible.[8]

  • Respiratory Protection: Due to the high vapor pressure and the release of HCl gas upon contact with moisture, respiratory protection is paramount. An ABEK-type filter is effective against organic vapors and acid gases. For any situation where exposure limits may be exceeded, a respirator is required.[6]

Operational Plan: From Receipt to Reaction

A systematic workflow is critical to minimizing exposure and ensuring safe handling.

Receiving and Storage
  • Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leaks. If compromised, do not handle it directly. Follow your institution's emergency procedures.

  • Storage Location: Store this compound in a cool, dry, and well-ventilated area designated for corrosive and water-reactive chemicals.[6] Storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent degradation from atmospheric moisture.

  • Container Integrity: Ensure the container is tightly sealed after each use.[6] Opened containers must be carefully resealed and kept upright to prevent leakage.[9]

Step-by-Step Handling Procedure in a Fume Hood

All manipulations of this compound must be performed within a certified chemical fume hood to control vapor exposure.

  • Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment, including reaction vessels, syringes, and quenching solutions, are present and dry.

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the primary container.

  • Inert Atmosphere Transfer: For transfers, use techniques that minimize exposure to air and moisture, such as a syringe or cannula transfer under an inert atmosphere (e.g., nitrogen or argon).

  • Addition to Reaction: Add this compound to the reaction vessel slowly and in a controlled manner. Be mindful of any exothermic reactions.

  • Post-Transfer: Immediately cap the primary container and any reaction vessels.

  • Decontamination: Decontaminate any reusable equipment that has come into contact with the chemical. A common method is to rinse with a dry, inert solvent (e.g., anhydrous toluene or dichloromethane) followed by a quench with a suitable alcohol (e.g., isopropanol) and then water. All rinsates are considered hazardous waste.

Emergency and Disposal Plan

Spill Management

In the event of a spill, immediate and decisive action is required.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[7]

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: For small spills within the fume hood, cover with an inert absorbent material such as dry sand, vermiculite, or a commercial sorbent.[7] Do not use water or combustible materials like paper towels.

  • Neutralize with Caution: Once absorbed, the material can be cautiously neutralized with a dry, weak base like sodium bicarbonate or soda ash. Be prepared for a vigorous reaction and gas evolution.

  • Collect and Dispose: Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[7]

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Keep chlorinated waste streams separate from non-chlorinated waste.[10]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste: Chlorinated Organic Compound" and include the full chemical name.[10]

  • Quenching Excess Reagent: Unused or excess this compound should be slowly added to a stirred, cooled solution of a weak base, such as sodium bicarbonate, in a fume hood. The reaction can be vigorous.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[9]

First Aid: Immediate Response to Exposure

In any case of exposure, immediate medical attention is required.[6][11]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[6] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[6] Seek immediate medical attention.[6]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.

PPE_Decision_Workflow PPE Selection Workflow for this compound start Start: Task Involving This compound fume_hood Is the task performed in a certified fume hood? start->fume_hood open_container Does the task involve an open container? fume_hood->open_container Yes base_ppe Minimum PPE: - Chemical splash goggles - Nitrile/neoprene gloves - Lab coat fume_hood->base_ppe No (Sealed containers only) splash_risk Is there a significant risk of splashing? open_container->splash_risk Yes open_container->base_ppe No (e.g., visual inspection) splash_risk->base_ppe No enhanced_ppe Enhanced PPE: - Add face shield - Double-glove - Flame-resistant lab coat splash_risk->enhanced_ppe Yes spill Is this a spill response? spill_ppe Full Spill Response PPE: - Chemical splash goggles & face shield - Heavy-duty gloves - Chemical-resistant apron - SCBA (for large spills) spill->spill_ppe Yes end Proceed with Task spill->end No base_ppe->end respiratory_ppe Add Respiratory Protection: - NIOSH-approved respirator (ABEK cartridge) enhanced_ppe->respiratory_ppe respiratory_ppe->spill spill_ppe->end

Caption: A flowchart outlining the decision-making process for selecting appropriate PPE.

References

  • chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. CIE A level chemistry support.
  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - DL-2-Chloro-2-Phenylacetyl Chloride, 97%.
  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water.
  • chemguide. (n.d.). reaction between acyl chlorides and water - addition / elimination.
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PHENYLACETYL CHLORIDE.
  • Sdfine. (n.d.). phenylacetyl chloride.
  • University of California, San Diego. (n.d.). Chemical Safety: Personal Protective Equipment.

Sources

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2-chloro-2-phenylacetyl chloride
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2-chloro-2-phenylacetyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.